molecular formula C10H8N2O3 B2903562 4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid CAS No. 916169-50-1

4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid

Cat. No.: B2903562
CAS No.: 916169-50-1
M. Wt: 204.185
InChI Key: XHOJEWODOZMYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid ( 916169-50-1) is a pyrazolone-based organic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol. This chemical serves as a key scaffold and intermediate in medicinal chemistry for the development of novel therapeutic agents. Its primary research value lies in two promising areas: first, as a core structure in the development of Ku70/80 heterodimer-DNA binding inhibitors (Ku-DBi's), which are investigated for their role in inhibiting the non-homologous end joining (NHEJ) DNA repair pathway in cancer cells . This mechanism, which is independent of cellular ATP concentrations, can sensitize non-small cell lung cancer (NSCLC) cells to DNA double-strand break-inducing agents, presenting a potential strategy for combination cancer therapy . Second, pyrazolone derivatives have been identified as inhibitors of the 3C-like protease (3CLpro) in coronaviruses like SARS-CoV and MERS-CoV, with studies indicating that a carboxylate moiety on the structure is a critical pharmacophore for this inhibitory activity . The compound provides a versatile building block for structure-activity relationship (SAR) studies, allowing for further chemical modifications to enhance potency and selectivity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-oxo-4H-pyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-5-6-11-12(9)8-3-1-7(2-4-8)10(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOJEWODOZMYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916169-50-1
Record name 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a comprehensive structural and synthetic analysis of 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid . This compound represents a critical bifunctional scaffold in medicinal chemistry, merging a polar, ionizable benzoic acid moiety with a pharmacologically active pyrazolone core.

Known primarily as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and azo-dye couplers, its utility lies in the orthogonal reactivity of its two functional centers: the electrophilic/nucleophilic C-4 position of the pyrazolone ring and the carboxylic acid tail. This guide details the tautomeric behavior, synthetic pathways, and spectroscopic signatures required for the precise utilization of this scaffold.

Structural Analysis & Tautomerism

Molecular Connectivity

The molecule consists of a p-substituted benzene ring linked to the N1 nitrogen of a 5-pyrazolone ring.

  • IUPAC Name: 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

  • Molecular Formula: C₁₀H₈N₂O₃

  • Molecular Weight: 204.18 g/mol

Tautomeric Equilibrium (Critical Parameter)

The reactivity of the pyrazolone ring is dictated by its tautomeric state. Unlike simple ketones, the 5-pyrazolone system exists in a dynamic equilibrium between three forms: the CH-form (keto), the OH-form (enol), and the NH-form (imide).

In polar aprotic solvents (DMSO, DMF), the OH-form often predominates, stabilized by hydrogen bonding. In the solid state, intermolecular hydrogen bonding can lock the molecule into the NH-form or OH-form dimers.

Diagram 1: Tautomeric Equilibria of the Pyrazolone Core

Tautomerism CH_Form CH-Form (Keto) (Reactive at C4) OH_Form OH-Form (Enol) (Aromatic Character) CH_Form->OH_Form 1,3-H Shift NH_Form NH-Form (Imide) (H-Bond Stabilized) OH_Form->NH_Form 1,2-H Shift NH_Form->CH_Form Tautomerization

Caption: The three dominant tautomers. The CH-form is essential for C-C bond forming reactions at C4, while the OH-form represents the aromatic, stable state in solution.

Synthetic Methodologies

Retrosynthetic Analysis

The most robust route to 1-aryl-5-pyrazolones is the Knorr Pyrazole Synthesis , involving the cyclocondensation of an aryl hydrazine with a


-functionalized ester.
  • Component A: 4-Hydrazinobenzoic acid (derived from 4-aminobenzoic acid).

  • Component B: Ethyl 3-ethoxyacrylate (for the 3-unsubstituted core) or Ethyl acetoacetate (for the 3-methyl analog).

Protocol: Synthesis of 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid
Step 1: Preparation of 4-Hydrazinobenzoic Acid
  • Reagents: 4-Aminobenzoic acid (PABA), NaNO₂, HCl, SnCl₂ (or Na₂SO₃).

  • Mechanism: Diazotization of PABA followed by reduction.

  • Procedure:

    • Dissolve PABA (10 g) in concentrated HCl (30 mL) at 0°C.

    • Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C.

    • Transfer the diazonium salt solution into a chilled solution of SnCl₂ (2.5 eq) in HCl.

    • Stir for 2 hours. The hydrazine hydrochloride precipitates.[1]

    • Critical Step: Neutralize carefully to pH 4-5 to isolate the free hydrazine zwitterion.

Step 2: Cyclocondensation (Pyrazolone Ring Formation)
  • Reagents: 4-Hydrazinobenzoic acid, Ethyl 3-ethoxyacrylate (or Ethyl propiolate), Ethanol, Sodium Ethoxide (cat.).

  • Procedure:

    • Suspend 4-hydrazinobenzoic acid (10 mmol) in absolute ethanol (20 mL).

    • Add Ethyl 3-ethoxyacrylate (10.5 mmol).

    • Heat to reflux for 4–6 hours. The suspension will clear as the hydrazine reacts, followed by precipitation of the product.

    • Cool to room temperature. Filter the solid.[1][2]

    • Purification: Recrystallize from glacial acetic acid or DMF/Ethanol.

Diagram 2: Synthetic Pathway

Synthesis PABA 4-Aminobenzoic Acid Diazotization 1. NaNO2/HCl (0°C) 2. SnCl2 Reduction PABA->Diazotization Hydrazine 4-Hydrazinobenzoic Acid Cyclization Ethyl 3-ethoxyacrylate EtOH, Reflux Hydrazine->Cyclization Diazotization->Hydrazine Target 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl) benzoic acid Cyclization->Target

Caption: Stepwise synthesis from PABA via hydrazine intermediate to the final pyrazolone scaffold.

Spectroscopic Characterization

Accurate identification requires distinguishing the pyrazolone core from open-chain hydrazone intermediates.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Due to low solubility in CDCl₃).

NucleusShift (δ ppm)MultiplicityAssignmentStructural Insight
¹H 12.80Broad sCOOHCarboxylic acid proton.
¹H 11.50Broad sOH / NHEnolic/Amidic proton (Tautomer dependent).
¹H 7.90–8.00Doublet (J=8.8Hz)Ar-H (2,6)Protons ortho to COOH (Deshielded).
¹H 7.80–7.85Doublet (J=8.8Hz)Ar-H (3,5)Protons ortho to Pyrazole N.
¹H 7.45Doublet (J=2.0Hz)Pyrazole C3-HCharacteristic of 3-unsubstituted ring.
¹H 5.40Doublet (J=2.0Hz)Pyrazole C4-HDiagnostic: Indicates Enol form (CH=). If Keto, appears as CH₂ singlet ~3.8 ppm.
Infrared Spectroscopy (IR)
  • 3200–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • 1680–1690 cm⁻¹: C=O stretch (Carboxylic acid).

  • 1600–1620 cm⁻¹: C=N / C=C stretch (Pyrazolone ring).

  • Note: If the Keto form is dominant, a distinct carbonyl peak at ~1700 cm⁻¹ (ring ketone) is observed. In the Enol form, this band disappears or shifts significantly.

Reactivity & Applications

Knoevenagel Condensation (C4 Reactivity)

The C4 position is an "active methylene" (or methine in enol form) with high nucleophilicity.

  • Reaction: Condensation with aromatic aldehydes.[3]

  • Conditions: Benzaldehyde derivative, Ethanol, Piperidine (cat.), Reflux.

  • Product: 4-Arylidene-5-pyrazolone (often highly colored, used in dye chemistry).

  • Mechanism: Deprotonation at C4

    
     Attack on aldehyde carbonyl 
    
    
    
    Dehydration.
Carboxylic Acid Functionalization

The benzoic acid tail allows this scaffold to be attached to larger pharmacophores or drug delivery systems.

  • Amide Coupling: Activation with EDC/NHS or HATU allows coupling to primary amines.

  • Solubility Warning: The zwitterionic nature (Acidic COOH + Basic Pyrazole N) can complicate organic extractions. Workup usually requires pH adjustment to precipitate the product.

References

  • Tautomerism in Pyrazolones

    • El-Sawy, E. R., et al. "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions." Journal of Heterocyclic Chemistry, 2012.

  • Synthesis of Hydrazinobenzoic Acid

    • Allen, C. F. H., et al. "o-Hydrazinobenzoic acid hydrochloride."[1] Organic Syntheses, Coll.[1] Vol. 3, p.495.

  • Structural Analysis of 1-Aryl-2-pyrazolin-5-ones

    • Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones." Molecules, 2015.

  • Antioxidant Activity of Derivatives

    • Al-Ostoot, F. H., et al. "Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity." Molecules, 2021.[4]

Sources

CAS number for 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid Scaffolds

Executive Summary & Chemical Registry

The 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid scaffold represents a critical pharmacophore in medicinal chemistry and a foundational intermediate in industrial dye synthesis. This moiety combines the hydrogen-bonding versatility of the pyrazolone ring with the solubilizing and derivatizable nature of the benzoic acid group.

Unlike simple pyrazolones (e.g., Edaravone), the inclusion of the p-carboxyphenyl group at the N1 position significantly alters the electronic landscape of the pyrazole ring, influencing both its tautomeric equilibrium and its reactivity toward electrophiles.

CAS Number Registry

The "derivatives" encompass a broad chemical space. The following table identifies the most chemically significant congeners used in drug discovery and material science.

Compound NameCAS NumberMolecular FormulaKey Application
1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone 60875-16-3 C₁₁H₁₀N₂O₃Primary Scaffold. Synthesis of PTP1B inhibitors; Edaravone analog.
1-(4-Carboxyphenyl)-3-carboxy-5-pyrazolone 118-47-8 C₁₁H₈N₂O₅Dye Intermediate. Precursor for acid/reactive dyes; highly polar ligand.
Ethyl 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoate 16926-70-8 C₁₃H₁₄N₂O₃Protected Intermediate. Used when carboxylic acid interference must be minimized.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid 81282-82-8 C₁₂H₁₂N₂O₂Stable Analog. Lacks the C5-carbonyl; used as a protein degrader building block.

Structural Dynamics: Tautomerism & Reactivity

To successfully utilize this scaffold, researchers must understand its tautomeric fluidity. The pyrazolone ring does not exist as a static structure; it fluctuates between three primary forms depending on solvent polarity and pH.

  • CH₂-form (Keto): Predominant in non-polar solvents (CHCl₃). Reactive at C4 (Knoevenagel condensation).

  • OH-form (Enol): Predominant in polar protic solvents (MeOH, H₂O). Stabilized by aromaticity.

  • NH-form (Keto): Less common, but relevant in solid-state crystal packing.

Implication for Synthesis: When targeting the C4 position (e.g., for aldehyde condensation), conditions must favor the CH₂-form or facilitate the enol-keto transition.

Tautomerism cluster_legend Significance CH2 CH2-Form (Keto) (Reactive at C4) OH OH-Form (Enol) (Aromatic Stabilized) CH2->OH Polar Solvent (H-shift) OH->CH2 Non-polar Solvent NH NH-Form (Keto) (Minor Tautomer) OH->NH Proton Transfer NH->OH Desc C4 Reactivity requires access to CH2-form

Figure 1: Tautomeric equilibrium of the pyrazolone ring. Reactivity at the C4 position is gated by the availability of the CH2-keto tautomer.

Synthetic Architecture

The synthesis of these derivatives generally follows the Knorr Pyrazole Synthesis logic, adapted for the solubility profile of benzoic acid.

Protocol: Cyclocondensation (The Standard Route)

This protocol yields 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone (CAS 60875-16-3) .

Reagents:

  • 4-Hydrazinobenzoic acid (CAS 619-67-0)

  • Ethyl acetoacetate (CAS 141-97-9)

  • Solvent: Glacial Acetic Acid or Ethanol/Reflux

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-hydrazinobenzoic acid in 20 mL of glacial acetic acid.

    • Note: If the hydrazine is a hydrochloride salt, add 1 equivalent of sodium acetate to buffer the solution.

  • Addition: Add 11 mmol (1.1 eq) of ethyl acetoacetate dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Mechanism: Initial formation of the hydrazone intermediate followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the ester carbonyl.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

    • If no precipitate forms, pour the mixture into ice-cold water (100 mL).

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (9:1).

Validation:

  • 1H NMR (DMSO-d6): Look for the singlet at ~2.1 ppm (Methyl group) and the absence of ethyl ester protons (quartet/triplet). The C4 protons appear as a singlet around 5.3 ppm (in the CH2 form) or shift downfield if enolized.

Protocol: C4-Functionalization (Knoevenagel Condensation)

To generate biologically active derivatives (e.g., PTP1B inhibitors), the C4 position is condensed with an aldehyde.

  • Reactants: Pyrazolone scaffold + Aryl aldehyde.

  • Catalyst: Piperidine (catalytic amount).

  • Conditions: Reflux in Ethanol for 2–4 hours.

  • Result: Formation of a colored precipitate (typically yellow/orange) indicating the formation of the exocyclic double bond (C=C).

Synthesis Start 4-Hydrazinobenzoic Acid (CAS 619-67-0) Inter Hydrazone Intermediate Start->Inter AcOH, Reflux Reagent Ethyl Acetoacetate Reagent->Inter Product 1-(4-Carboxyphenyl)- 3-methyl-5-pyrazolone (CAS 60875-16-3) Inter->Product Cyclization (-EtOH) Deriv C4-Benzylidene Derivative (Bioactive) Product->Deriv Aryl Aldehyde Piperidine (Cat.)

Figure 2: Synthetic pathway from hydrazine precursor to bioactive C4-derivatives.[1]

Therapeutic & Industrial Utility

Medicinal Chemistry: PTP1B Inhibition

The 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid scaffold is a bioisostere for specific phosphate-binding pockets.

  • Target: Protein Tyrosine Phosphatase 1B (PTP1B).

  • Mechanism: The carboxylic acid moiety mimics the phosphate group of the substrate (phosphotyrosine), while the pyrazolone ring provides a rigid linker that can stack with aromatic residues (e.g., Phe182) in the active site.

  • Relevance: Inhibition of PTP1B sensitizes insulin and leptin signaling, offering a route for Type 2 Diabetes and obesity treatment.

Industrial Applications: Azo Pigments
  • Coupling Component: The C4 position is highly nucleophilic. Reaction with diazonium salts yields arylazo pyrazolone dyes .

  • Pigment Yellow: Derivatives where the benzoic acid is esterified or sulfonated are key intermediates in the manufacturing of high-performance yellow pigments used in plastics and coatings.

References

  • LGC Standards. (2025). 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone Product Sheet. Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone (CAS 89-36-1).[4] National Library of Medicine. Retrieved from

  • ChemicalBook. (2025).[2] 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone Properties and Uses. Retrieved from

  • Patel, M. V., et al. (2004). "Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors." Journal of Organic Chemistry, 69(21), 7058-7065. Retrieved from

  • Rahayu, R., et al. (2022). "Synthesis of Pyrazoline Derivatives as Tyrosinase Inhibitor Candidates." Jurnal Riset Kimia. Retrieved from

Sources

The Ascendant Scaffold: A Technical Guide to 4-Hydrazinobenzoic Acid Pyrazolone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of medicinal chemistry, the pyrazolone scaffold stands as a testament to enduring relevance and remarkable versatility. First brought to prominence by the synthesis of Antipyrine in the late 19th century, this five-membered heterocyclic core has been the foundation for a multitude of therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic incorporation of the 4-hydrazinobenzoic acid moiety into the pyrazolone framework has emerged as a particularly fruitful avenue of research, yielding novel derivatives with enhanced biological profiles. This guide provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of 4-hydrazinobenzoic acid pyrazolone derivatives, intended for researchers, scientists, and professionals in the field of drug development.

The Architectural Blueprint: Understanding the Core Moieties

The unique therapeutic potential of 4-hydrazinobenzoic acid pyrazolone derivatives stems from the synergistic interplay of its two core components: the pyrazolone ring and the 4-hydrazinobenzoic acid tail.

  • The Pyrazolone Core: A five-membered lactam ring containing two adjacent nitrogen atoms and a ketone functional group. Its ability to undergo tautomerism and its reactivity at the C-4 position make it a versatile scaffold for chemical modification.[4] The pyrazolone ring itself is a well-established pharmacophore, contributing to a range of biological activities.[5]

  • The 4-Hydrazinobenzoic Acid Moiety: This component introduces several key features. The carboxylic acid group can act as a handle for forming salts or esters, potentially improving solubility and pharmacokinetic properties. The hydrazine group is a reactive nucleophile, crucial for the initial cyclization to form the pyrazolone ring and for subsequent derivatization. Furthermore, the benzene ring provides a platform for introducing various substituents to modulate lipophilicity, electronic properties, and steric interactions, thereby fine-tuning the biological activity of the final compound.[6][7]

Synthetic Strategies: Constructing the Molecular Edifice

The synthesis of 4-hydrazinobenzoic acid pyrazolone derivatives typically follows a convergent approach, beginning with the construction of the core pyrazolone ring, followed by diversification at various positions.

Formation of the Pyrazolone Ring: The Knorr Cyclization

The most common and foundational method for synthesizing the pyrazolone ring is the Knorr pyrazolone synthesis. This involves the condensation reaction between a β-ketoester and a hydrazine derivative, in this case, 4-hydrazinobenzoic acid.

Experimental Protocol: A Representative Knorr Cyclization

  • Reaction Setup: To a solution of 4-hydrazinobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add the desired β-ketoester (e.g., ethyl acetoacetate) (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization to yield the desired 4-(5-oxo-3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid.

Knorr_Cyclization 4-Hydrazinobenzoic_Acid 4-Hydrazinobenzoic Acid Solvent_Heat Ethanol or Acetic Acid, Reflux 4-Hydrazinobenzoic_Acid->Solvent_Heat Beta-Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Beta-Ketoester->Solvent_Heat Pyrazolone_Product 4-(5-oxo-3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid Solvent_Heat->Pyrazolone_Product Condensation Cyclization

Functionalization of the Pyrazolone Ring

Once the core pyrazolone ring is synthesized, further modifications can be introduced to explore the structure-activity relationship (SAR).

A key strategy for functionalizing the pyrazolone ring is the Vilsmeier-Haack reaction, which introduces a formyl (-CHO) group at the C-4 position. This aldehyde functionality serves as a versatile synthetic handle for the preparation of a wide array of derivatives, particularly hydrazones.[9][10][11]

Experimental Protocol: Vilsmeier-Haack Reaction

  • Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent in situ.

  • Reaction with Pyrazolone: To the pre-formed Vilsmeier reagent, add the 4-hydrazinobenzoic acid pyrazolone derivative.

  • Reaction Conditions: The reaction mixture is typically heated for several hours.[12]

  • Work-up: The reaction is quenched by pouring it onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford the 4-formyl pyrazole derivative.

Vilsmeier_Haack_Reaction Pyrazolone_Core 4-Hydrazinobenzoic Acid Pyrazolone Derivative Heating Heating Pyrazolone_Core->Heating Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Heating Formyl_Pyrazole 4-Formyl Pyrazole Derivative Heating->Formyl_Pyrazole Electrophilic Substitution

The 4-formyl pyrazole derivatives are excellent precursors for the synthesis of hydrazones, a class of compounds known for their broad biological activities.[13][14] This is achieved through the condensation of the aldehyde with various substituted hydrazines.

Experimental Protocol: Hydrazone Synthesis

  • Reaction Setup: A mixture of the 4-formyl pyrazole derivative (1 equivalent), a substituted hydrazine hydrochloride (1.05 equivalents), and sodium acetate (1.05 equivalents) is prepared in a solvent like anhydrous ethanol.[9]

  • Reaction Conditions: The mixture is refluxed for several hours.[12]

  • Product Isolation: The resulting product often precipitates out of the solution upon cooling and can be collected by filtration, washed with ethanol and water, and dried.[12]

Spectroscopic and Structural Characterization

The structural elucidation of newly synthesized 4-hydrazinobenzoic acid pyrazolone derivatives is paramount and is typically achieved through a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Key characteristic peaks include C=O stretching for the pyrazolone ring and carboxylic acid, N-H stretching, and C=N stretching for hydrazone derivatives.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the precise arrangement of atoms. The chemical shifts and coupling constants of protons and carbons provide a detailed map of the molecular structure.[9]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[6][9]

Biological Activities: A Multifaceted Pharmacological Profile

4-Hydrazinobenzoic acid pyrazolone derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of these derivatives. Many have shown promising activity against a spectrum of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[10][11]

Compound TypeTarget OrganismMIC (µg/mL)Reference
Coumarin-substituted pyrazole hydrazoneB. subtilis3.125[9]
4-Chlorophenyl hydrazone derivativeS. aureus, MRSA, B. subtilis6.25[10]
4-Chlorophenyl hydrazone derivativeA. baumannii1.56[10]
Bischloro derivativeS. aureus, MRSA1.56[10]
4-Bromophenyl derivativeA. baumannii0.78[10]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • The presence of electron-withdrawing groups, such as halogens (chloro, bromo) on the phenyl ring of the hydrazone moiety, often enhances antibacterial activity.[10]

  • Conversely, strong electron-withdrawing groups like nitro and carboxylic acid can sometimes diminish or abolish the activity.[9][10]

  • The incorporation of a coumarin moiety has been shown to be a successful strategy in developing potent antimicrobial agents.[9]

Anticancer Activity

The pyrazolone scaffold is a known pharmacophore in the design of anticancer agents.[17][18] Derivatives of 4-hydrazinobenzoic acid have been investigated for their cytotoxic effects against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
4-Hydrazinobenzoic acid derivative 6HCT-11621.3 ± 4.1[6]
4-Hydrazinobenzoic acid derivative 7HCT-11628.3 ± 5.1[6]
4-Hydrazinobenzoic acid derivative 9MCF-724.5 ± 4.3[6]
Doxorubicin (Reference)HCT-11622.6 ± 3.9[6]
Doxorubicin (Reference)MCF-719.7 ± 3.1[6]

Some of these compounds have been shown to induce apoptosis in cancer cells and exhibit weak cytotoxicity against normal cells, suggesting a favorable therapeutic window.[6]

Anti-inflammatory and Antioxidant Activities

Pyrazolone derivatives have a long history as anti-inflammatory agents.[1][19][20] The 4-hydrazinobenzoic acid pyrazolone scaffold has also been explored for these properties. The anti-inflammatory activity is often evaluated using in vitro methods like the inhibition of albumin denaturation.[1]

Furthermore, the hydrazone linkage and the phenolic nature of some derivatives can impart antioxidant properties. These have been assessed using assays such as DPPH and ABTS radical scavenging.[7][21] Certain derivatives have shown potent antioxidant activity, comparable to standard antioxidants like butylated hydroxylanisole (BHA).[7]

Future Perspectives and Conclusion

The fusion of the pyrazolone core with the 4-hydrazinobenzoic acid moiety has proven to be a highly effective strategy in the quest for novel therapeutic agents. The synthetic accessibility and the ease of functionalization of this scaffold offer vast opportunities for the generation of large and diverse chemical libraries. The promising antimicrobial, anticancer, and anti-inflammatory activities observed in numerous studies underscore the potential of these compounds.

Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Studies: Evaluating the most promising candidates in animal models to assess their in vivo efficacy and safety.

  • Development of Novel Synthetic Methodologies: Exploring new and efficient ways to synthesize and diversify this scaffold.

References

  • Marzouk, M. I., Sayed, G. H., Abd ElHalim, M. S., & Mansour, S. Y. (2014). Synthesis and characterization of novel pyrazolone derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 236-247.
  • Yadav, G., et al. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. Molecules, 24(11), 2051. [Link]

  • Al-Obaid, A. M., et al. (2019). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Molecules, 24(16), 2943.
  • Al-Obaid, A. M., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and Its Hydrazone Derivatives. Molecules, 24(17), 3051. [Link]

  • Singh, S., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Molecular Structure, 1232, 129993.
  • Abuelizz, H. A., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Molecules, 25(18), 4236. [Link]

  • Yadav, G., et al. (2019). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Molecules, 24(22), 4133. [Link]

  • Sreevidya, V. G., & Sridhar, S. K. (2017). Synthesis, characterization and biological screening of novel pyrazolone derivatives for certain pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 8(7), 2936-2942.
  • Marzouk, M. I., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Request PDF. [Link]

  • Kumar, A., et al. (2020). Synthesis and anti-inflammatory activity of some pyrazolone derivatives. International Journal of Applied Medical Sciences and Research, 5(4), 1-6.
  • Sanna, V., et al. (2012). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Current Drug Discovery Technologies, 9(3), 215-223. [Link]

  • Reddy, C. S., et al. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 4(2), 681-687.
  • Neshan, F. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293.
  • Kumar, R., et al. (2018). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of the Indian Chemical Society, 95(12), 1541-1552.
  • Sharma, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Kumar, S. A., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan journal of pharmaceutical sciences, 27(3), 583-588. [Link]

  • Sanna, V., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(11), 3351. [Link]

  • Geronikaki, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3394. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2).
  • Aran, V. J., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(10), 2383. [Link]

  • Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1), 1-5.
  • Sharma, A., et al. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1015.
  • Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04).
  • Kumar, A., & Sharma, S. (2017).
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Wang, X., et al. (2007). Synthesis and Biological Activity of Hydrazone Derivatives Containing Pyrazole. Chinese Journal of Chemistry, 25(8), 1143-1146.
  • Abuelizz, H. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(46), 30978-30989. [Link]

  • Abuelizz, H. A., et al. (2021). (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ResearchGate. [Link]

  • Kumar, A., et al. (2018).
  • Reddy, G. S., et al. (2015). Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry.
  • Sanna, V., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5035. [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Discovery, History, and Synthetic Evolution. Benchchem.

Sources

Technical Guide: The N-Aryl Pyrazolone Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the N-aryl pyrazolone carboxylic acid scaffold. This document is structured to serve as a reference for medicinal chemists and drug discovery scientists, focusing on the structural dynamics, synthetic pathways, and pharmacological utility of this specific chemotype.

From Tautomeric Flux to Targeted Inhibition

Executive Summary

The N-aryl-5-pyrazolone-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic phosphate groups and participate in bidentate chelation. Unlike simple pyrazoles, this scaffold introduces a dynamic tautomeric equilibrium (CH/NH/OH forms) combined with an ionizable carboxylic acid tail. This duality allows it to serve as a potent bioisostere for phosphotyrosine in phosphatase inhibitors (e.g., PTP1B) and as a polar pharmacophore in G-protein coupled receptor (GPCR) agonists.

This guide dissects the scaffold's physicochemical behavior, provides a robust synthetic workflow, and outlines the structure-activity relationships (SAR) necessary for optimizing its biological activity.

Structural Dynamics: The Tautomerism Triad

The most critical error in modeling this scaffold is treating it as a static structure. The pyrazolone core exists in a solvent-dependent equilibrium between three tautomers: the CH-form (ketone), NH-form (hydrazone-like), and OH-form (enol).

The "Chameleon" Effect in Docking
  • Non-polar solvents (CDCl₃): The CH-form often predominates, stabilized by internal hydrogen bonding if a 4-substituent is present.

  • Polar aprotic solvents (DMSO): The OH-form (enol) becomes significant, often stabilized by solvent H-bond acceptance.

  • Physiological pH (7.4): The carboxylic acid (pKa ~3.5) is deprotonated (

    
    ). The negative charge delocalizes, influencing the ring tautomerism. For docking studies against targets like PTP1B, the enol/enolate form  is frequently the bioactive conformer due to its planarity and ability to stack with aromatic residues (e.g., Phenylalanine).
    
Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium shifts. Note that the carboxylic acid moiety at position 3 can participate in intramolecular hydrogen bonding, further complicating the ratio.

Tautomerism cluster_legend Bioactive Relevance CH_Form CH-Form (Ketone) (C4 is sp3 hybridized) OH_Form OH-Form (Enol) (Aromatic character) CH_Form->OH_Form Tautomerization (Polar Solvents) NH_Form NH-Form (Hydrazone) (Dipolar character) OH_Form->NH_Form Proton Shift NH_Form->CH_Form Keto-Enol Equilibrium Desc Docking Tip: The OH-form often mimics phenol/phosphate groups in active sites.

Figure 1: Tautomeric equilibrium of the pyrazolone core.[1] The shift is dictated by solvent polarity and the electronic nature of the N-aryl substituent.

Synthetic Architecture

The synthesis of 1-aryl-5-pyrazolone-3-carboxylic acids is most reliably achieved via the condensation of aryl hydrazines with diethyl oxalacetate (sodium salt).[2] This is a modification of the classic Knorr pyrazole synthesis.

Mechanistic Causality
  • Choice of Diethyl Oxalacetate: Unlike ethyl acetoacetate (which yields methyl-pyrazolones), oxalacetate provides the 3-carboxylate handle essential for solubility and target binding.

  • Base Hydrolysis: The intermediate ester is often insoluble. Saponification with NaOH not only deprotects the acid but often precipitates the disodium salt, purifying the product from unreacted hydrazine (a genotoxic impurity).

Synthetic Workflow Diagram

Synthesis Hydrazine Aryl Hydrazine (Ar-NH-NH2) Step1 Step 1: Condensation (Ethanol/AcOH, Reflux) Formation of Hydrazone Hydrazine->Step1 Oxalacetate Diethyl Oxalacetate (EtOOC-CO-CH2-COOEt) Oxalacetate->Step1 Step2 Step 2: Cyclization (Intramolecular Nucleophilic Attack) Step1->Step2 Intermediate Intermediate: Ethyl 1-aryl-5-pyrazolone-3-carboxylate Step2->Intermediate Step3 Step 3: Hydrolysis (10% NaOH, then HCl workup) Intermediate->Step3 Product Final Scaffold: 1-Aryl-5-pyrazolone-3-carboxylic acid Step3->Product

Figure 2: Synthetic route for the generation of the 1-aryl-5-pyrazolone-3-carboxylic acid scaffold.[2][3]

Medicinal Chemistry & SAR

The pharmacological value of this scaffold lies in its ability to position the acidic head group while projecting the N-aryl tail into hydrophobic pockets.

Primary Target: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[4][5][6][7] Inhibitors are sought for Type 2 Diabetes management.[4][5][7]

  • Pharmacophore Logic: The phosphate group of the natural substrate (phosphotyrosine) is dianionic. The pyrazolone-3-carboxylic acid provides a mono-anionic mimic that is less charged (better membrane permeability) but still capable of bidentate H-bonding with the PTP1B active site arginine residues (Arg221).

  • SAR Insight:

    • Position 3 (COOH): Essential for anchoring in the catalytic site (Site A). Esterification abolishes activity.

    • Position 1 (N-Aryl): Controls selectivity. Bulky, lipophilic groups (e.g., 4-trifluoromethylphenyl) enhance binding to the secondary non-catalytic site (Site B), improving selectivity over TCPTP.

    • Position 4: Substitution here (e.g., benzyl) can lock the tautomer into the CH-form, which may reduce potency if the enzyme requires the planar enol form.

Secondary Target: GPR40 (FFAR1) Agonism

Similar to the PTP1B logic, the carboxylic acid interacts with Arg183/Arg258 in GPR40. The N-aryl group mimics the long-chain fatty acid tail of the endogenous ligand.

Summary of Physicochemical Properties (Table 1)
PropertyValue/DescriptionImplication for Drug Design
pKa (Acid) 3.2 – 3.8Ionized at physiological pH; good solubility but limited passive diffusion.
pKa (Pyrazolone) 6.5 – 7.5The enolic OH can deprotonate; potential for dianionic species.
LogP 1.5 – 3.5 (Substituent dependent)Tunable via the N-aryl ring. Halogens increase LogP significantly.
H-Bond Donors 1 (COOH) + 1 (Enol/NH)High capacity for specific binding interactions.
Metabolic Stability ModerateThe N-N bond is stable, but the aryl ring is subject to CYP450 oxidation.

Experimental Protocols

Protocol: Synthesis of 1-(4-Chlorophenyl)-5-pyrazolone-3-carboxylic acid

Validation: This protocol ensures removal of toxic hydrazine precursors.

  • Reagents: Dissolve Sodium Diethyl Oxalacetate (21.0 g, 0.1 mol) in 150 mL of water.

  • Acidification: Add glacial acetic acid until pH ~4-5.

  • Addition: Add 4-Chlorophenylhydrazine Hydrochloride (17.9 g, 0.1 mol) portion-wise with stirring.

  • Cyclization: Heat the mixture to 80°C for 2 hours. An oily precipitate (the ester) will form.

  • Hydrolysis (The Critical Step): Add 50 mL of 20% NaOH solution directly to the reaction vessel. Heat at reflux (100°C) for 1 hour. The oil should dissolve as the disodium salt forms.

  • Isolation: Cool to 0°C. Acidify slowly with concentrated HCl to pH 1. The product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield Expectation: 75-85%.

    • Quality Control: Check 1H NMR for absence of hydrazine signals (6.5-7.0 ppm region).

Protocol: PTP1B Enzymatic Inhibition Assay

Validation: Uses pNPP as a chromogenic substrate to quantify phosphatase activity.

  • Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (DTT is vital to prevent oxidation of the enzyme's catalytic cysteine).

  • Enzyme: Recombinant human PTP1B (0.5 µg/mL final concentration).

  • Substrate: p-Nitrophenyl phosphate (pNPP), 2 mM final concentration.

  • Inhibitor: Dissolve N-aryl pyrazolone scaffold in DMSO. Serial dilute (0.1 µM to 100 µM).

  • Reaction:

    • Incubate Enzyme + Inhibitor for 10 mins at 37°C.

    • Add Substrate (pNPP) to initiate.

    • Incubate 30 mins at 37°C.

  • Termination: Add 1N NaOH to stop reaction and develop color.

  • Readout: Measure Absorbance at 405 nm. Calculate IC50 using non-linear regression.

References

  • Dahlen, M. A., & Friedrich, M. E. (1939). 1-Aryl-5-pyrazolone-3-carboxylic acids. U.S. Patent No. 2,153,615. Washington, DC: U.S. Patent and Trademark Office.

    • Significance: The foundational description of the industrial synthesis of this scaffold using oxalacet
  • Maccari, R., et al. (2012). Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry.

    • Significance: Establishes the carboxylic acid pyrazolone as a phosph
  • Rocha, S., et al. (2021).[8] Pyrazoles as novel protein tyrosine phosphatase 1B (PTP1B) inhibitors: An in vitro and in silico study. International Journal of Biological Macromolecules.

    • Significance: Provides detailed SAR and docking validation for N-aryl pyrazole/pyrazolone deriv
  • El-Sabbagh, O. I., et al. (2009). Synthesis and antimicrobial activity of some new 1-aryl-5-pyrazolone-3-carboxylic acid derivatives. European Journal of Medicinal Chemistry.

    • Significance: Validates the antimicrobial utility and synthesis of the specific 3-carboxylic acid scaffold.
  • Negri, G., et al. (2019). Tautomerism of pyrazolones: A theoretical and spectroscopic study. Journal of Molecular Structure.

    • Significance: Authoritative source on the CH/NH/OH tautomeric equilibrium essential for accur

Sources

Tautomerism of 1-aryl-2-pyrazolin-5-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism of 1-Aryl-2-pyrazolin-5-one Derivatives: Implications for Medicinal Chemistry and Drug Design.

Abstract

The 1-aryl-2-pyrazolin-5-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its pharmacological versatility is profoundly influenced by a subtle yet critical chemical phenomenon: tautomerism. These molecules can exist in a dynamic equilibrium between three primary forms—the CH, OH, and NH tautomers. The predominant form is dictated by a delicate interplay of environmental factors and structural modifications, including solvent polarity, pH, and the electronic nature of substituents. Understanding and controlling this tautomeric equilibrium is not merely an academic exercise; it is a critical parameter in drug design, directly impacting a molecule's physicochemical properties, receptor binding affinity, metabolic stability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive exploration of the tautomeric landscape of 1-aryl-2-pyrazolin-5-ones, detailing the underlying principles, robust analytical methodologies for characterization, and the profound implications for the development of next-generation therapeutics.

Introduction: The Enduring Significance of the Pyrazolin-5-one Scaffold

The pyrazolin-5-one ring system is a privileged scaffold in pharmacology, celebrated for its broad spectrum of biological activities. Its journey began with the discovery of Antipyrine in the 1880s, one of the earliest synthetic non-steroidal anti-inflammatory drugs (NSAIDs). More recently, derivatives like Edaravone (Radicava) have been approved for treating amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, highlighting the scaffold's continuing relevance.

The remarkable therapeutic diversity, encompassing analgesic, anti-inflammatory, antioxidant, and neuroprotective properties, arises from the scaffold's unique electronic and structural flexibility. Central to this flexibility is the phenomenon of prototropic tautomerism, where the molecule rapidly interconverts between structural isomers through the migration of a proton. The ability of the pyrazolin-5-one core to exist as different tautomers allows it to adapt its chemical personality, profoundly influencing how it interacts with biological targets. This guide delves into the chemistry of this equilibrium and provides the technical framework to investigate and harness it for rational drug design.

The Tautomeric Landscape of 1-Aryl-2-pyrazolin-5-ones

The tautomerism of 1-aryl-2-pyrazolin-5-ones is characterized by the equilibrium between three distinct forms, arising from the migration of a proton between carbon, oxygen, and nitrogen atoms within the heterocyclic ring.

  • The CH Form (Keto Form): In this form, the proton resides on the C4 carbon of the pyrazolone ring, resulting in a ketone group at the C5 position. This form is often favored in non-polar, aprotic solvents.

  • The OH Form (Enol Form): Here, the proton has migrated from the C4 carbon to the C5 oxygen, creating a hydroxyl group and a conjugated system of double bonds within the ring. This tautomer is typically stabilized by polar, protic solvents capable of hydrogen bonding.

  • The NH Form (Amide Form): This form involves the migration of a proton from the N2 nitrogen of the pyrazole ring, resulting in an exocyclic C=N double bond. The NH form is generally less stable than the CH and OH forms but can be significantly populated depending on the substituents and solvent system.

The dynamic interplay between these forms dictates the molecule's overall chemical behavior and biological activity.

Caption: Prototropic tautomeric equilibrium in 1-aryl-2-pyrazolin-5-ones.

Factors Governing Tautomeric Equilibrium

The delicate balance between the CH, OH, and NH tautomers is not static. It is dynamically influenced by a range of external and internal factors, providing a toolkit for medicinal chemists to modulate the properties of these compounds.

The Influence of Solvent Polarity

The choice of solvent is a primary determinant of tautomeric preference. The underlying principle is the differential stabilization of the various forms based on their polarity and hydrogen bonding capability.

  • Non-polar, Aprotic Solvents (e.g., Chloroform, Dioxane): These solvents are unable to form strong hydrogen bonds and thus favor the less polar CH (keto) form.

  • Polar, Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents effectively stabilize the more polar OH (enol) form through hydrogen bond donation and acceptance. The hydroxyl group of the enol tautomer can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions.

  • Polar, Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and can accept hydrogen bonds but cannot donate them. They tend to favor the OH form due to its higher polarity, though the stabilization is less pronounced than in protic solvents.

pH as a Critical Switch

The pH of the medium can dramatically shift the equilibrium, primarily by promoting the formation of the anionic (enolate) species. At basic pH, a proton is abstracted from the C4 position, generating a delocalized enolate anion. This anion is a common intermediate in the interconversion between the CH and OH forms. In acidic media, protonation can occur at various sites, further complicating the equilibrium but often favoring forms that can best stabilize the positive charge.

Electronic Effects of Aryl Substituents

Modifying the 1-aryl ring with electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) provides a powerful method for fine-tuning the tautomeric balance.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): EWGs increase the acidity of the C4 proton, thereby stabilizing the OH (enol) form. By pulling electron density away from the ring system, they make the C4 proton more labile and favor the formation of the conjugated enol system.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂): EDGs have the opposite effect. They increase the electron density within the pyrazolone ring, strengthening the C-H bond at the C4 position and thus favoring the CH (keto) form.

Data Summary: Factors Influencing Tautomerism
FactorConditionPredominant TautomerRationale
Solvent Non-polar (e.g., Chloroform)CH (Keto) Lower polarity of the CH form is favored in a non-polar environment.
Polar Protic (e.g., Methanol)OH (Enol) Strong hydrogen bonding stabilizes the hydroxyl group of the enol.
Polar Aprotic (e.g., DMSO)OH (Enol) Stabilization of the more polar enol form.
pH Basic (High pH)Enolate Anion Abstraction of the acidic C4 proton leads to a resonance-stabilized anion.
Substituent Electron-Withdrawing (EWG)OH (Enol) Increased acidity of the C4 proton favors enolization.
Electron-Donating (EDG)CH (Keto) Increased electron density at C4 stabilizes the keto form.

Analytical Methodologies for Tautomer Characterization

A multi-pronged analytical approach is essential for unambiguously identifying and quantifying the tautomeric forms of pyrazolin-5-one derivatives in different environments.

Protocol: ¹H and ¹³C NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying which tautomer predominates in solution. The chemical shifts of key protons and carbons serve as diagnostic fingerprints for each form.

Self-Validating System: The protocol's integrity is ensured by cross-referencing ¹H and ¹³C data. The presence of a C4-H proton signal in the ¹H NMR must correlate with a C4 signal in the aliphatic region of the ¹³C NMR. Conversely, the absence of a C4-H signal and the appearance of an enolic -OH proton signal must correlate with the C4 and C5 carbons appearing in the vinylic/aromatic region of the ¹³C spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the 1-aryl-2-pyrazolin-5-one derivative in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Solvent Selection Rationale: The choice of solvent is a key experimental variable. To probe the full tautomeric range of a compound, spectra should be acquired in at least two solvents of differing polarity, such as CDCl₃ (favors CH) and DMSO-d₆ (favors OH).

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a standard one-dimensional proton spectrum.

    • Diagnostic Signals:

      • CH Form: Look for a signal corresponding to the C4-H proton, typically appearing around 3.5 ppm. A second characteristic signal is the C3-CH₃ group, often seen around 2.2 ppm.

      • OH Form: The C4-H signal will be absent. A new, broad signal for the enolic O-H proton will appear, often downfield (>10 ppm), and its position may be concentration-dependent. The C4 position now being part of a double bond, its attached proton (if present) would be in the vinylic region (5-6 ppm). For 3-methyl derivatives, the C4 position has no proton, so the disappearance of the C4-H signal is the key indicator.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Diagnostic Signals:

      • CH Form: A signal for the C5 carbonyl carbon will be observed in the downfield region (~170 ppm). The C4 carbon will appear in the aliphatic region (~40 ppm).

      • OH Form: The C5 carbonyl signal is replaced by a signal for an enolic C5-OH carbon, which shifts upfield to ~160 ppm. The C4 carbon signal shifts significantly downfield into the vinylic region (~90-100 ppm) due to the change in hybridization from sp³ to sp².

Protocol: UV-Vis Spectrophotometry for Quantifying Tautomeric Ratios

UV-Vis spectroscopy provides a quantitative method to assess the ratio of tautomers in solution by exploiting the differences in their chromophores. The conjugated system of the OH (enol) form typically absorbs at a longer wavelength (λmax) compared to the less conjugated CH (keto) form.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the pyrazolinone derivative in a non-polar solvent like dioxane where it exists predominantly as a single tautomer (usually the CH form).

  • Solvent Series Preparation: Prepare a series of dilute solutions (e.g., 10 µM) by adding a small aliquot of the stock solution to various solvents of increasing polarity (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of 200-400 nm.

  • Data Analysis:

    • Identify the λmax for the absorption band in each solvent.

    • A shift in λmax to longer wavelengths (a bathochromic shift) with increasing solvent polarity indicates a shift in the equilibrium towards the more conjugated OH (enol) tautomer.

    • By applying the Beer-Lambert law and using molar absorptivity coefficients determined for each pure form (if isolable, or estimated from model compounds), the relative concentrations and the equilibrium constant (KT = [OH]/[CH]) can be calculated.

Case Study: Edaravone - Tautomerism in Action

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent antioxidant and radical scavenger used clinically. Its therapeutic mechanism is intrinsically linked to its tautomeric behavior.

Mechanism of Action as a Radical Scavenger

Edaravone neutralizes harmful free radicals, such as the hydroxyl radical (•OH), which are implicated in the oxidative stress that drives neuronal damage in stroke and ALS. The scavenging activity involves the donation of a hydrogen atom to the radical, thereby quenching it.

The Critical Role of the OH Tautomer

While Edaravone exists as a mixture of tautomers, it is the OH (enol) form that is believed to be the primary bioactive species in its antioxidant pathway. The O-H bond in the enol tautomer is weaker than the C-H bond in the keto tautomer, making it a much more efficient hydrogen atom donor. Upon donating the hydrogen atom, Edaravone is converted into a stable radical intermediate, which is resonance-stabilized, preventing it from initiating further radical chain reactions. The CH form is less reactive towards radicals, highlighting that the therapeutic effect is directly dependent on the availability of the OH tautomer at the site of action.

Workflow cluster_synthesis Compound Synthesis cluster_analysis Tautomer Analysis cluster_activity Bioactivity Assay cluster_correlation Data Correlation Compound Synthesize Edaravone Analog Solvents Prepare Solutions (CDCl₃, DMSO-d₆, etc.) Compound->Solvents Assay DPPH Radical Scavenging Assay Compound->Assay NMR Acquire ¹H/¹³C NMR Solvents->NMR UV Acquire UV-Vis Spectra Solvents->UV Correlate Correlate %OH Tautomer with Antioxidant Activity (IC₅₀) NMR->Correlate UV->Correlate Assay->Correlate

Caption: Workflow for correlating tautomeric preference with antioxidant activity.

Implications for Drug Development and Medicinal Chemistry

A proactive approach to understanding and controlling tautomerism is essential for modern drug discovery programs.

  • Tautomerism and Receptor Binding: A drug molecule's shape, hydrogen bonding pattern, and electrostatic potential are dictated by its tautomeric form. Since molecular recognition is highly specific, only one tautomer may fit optimally into a receptor's binding pocket. Designing molecules that preferentially adopt the bioactive tautomeric form can lead to significant improvements in potency and selectivity.

  • Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, Excretion) properties. For instance, the more polar OH form may have higher aqueous solubility but lower membrane permeability compared to the CH form. Tailoring the tautomeric ratio can be a strategy to optimize the overall pharmacokinetic profile of a drug candidate.

  • Intellectual Property: Defining and claiming specific tautomeric forms in patents can be a crucial strategy for protecting intellectual property. Regulatory agencies like the FDA are increasingly aware of the importance of tautomerism and may require detailed characterization of the drug substance.

Conclusion

The tautomerism of 1-aryl-2-pyrazolin-5-one derivatives is a fundamental chemical principle with profound and actionable consequences in drug development. It is a key determinant of a molecule's biological activity, physicochemical properties, and therapeutic potential. By leveraging a combination of targeted synthesis, rigorous analytical characterization using NMR and UV-Vis spectroscopy, and computational modeling, researchers can move beyond treating tautomerism as a complication and instead utilize it as a sophisticated tool for rational drug design. A deep understanding of the factors that govern the tautomeric equilibrium empowers medicinal chemists to fine-tune molecular properties, leading to the development of safer, more effective, and more innovative medicines based on this privileged scaffold.

References

  • Watanabe, T., Tanaka, M., & Yuki, S. (2018). The Free Radical Scavenger Edaravone: A New Pharmacological Approach for the Treatment of Acute Ischemic Stroke. Journal of Pharmacological Sciences. [Link]

  • Kikuchi, K., Tsuruma, K., & Shimazawa, M. (2020). Tautomerism of edaravone, a free radical scavenger, is critical for its neuroprotective and antioxidant activities. Free Radical Biology and Medicine. [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., & Mathew, T. (2001). Tautomerism in 3-methyl-1-phenyl- and 1,3-diphenyl-pyrazolin-5-ones: a kinetic and equilibrium study. International Journal of Chemical Kinetics. [Link]

  • Katritzky, A. R., & Karelson, M. (1991). The tautomerism of 1-phenyl-3-methyl-5-pyrazolone. Journal of the American Chemical Society. [Link]

  • Gilli, G., Bertolasi, V., & Ferretti, V. (1993). Substituent and solvent effects on the keto-enol tautomerism of 1-phenyl-3-methyl-4-acyl-5-pyrazolones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

An In-depth Technical Guide to 4-(5-Hydroxy-1H-pyrazol-1-yl)benzoic Acid and its Predominant Tautomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad range of pharmacological activities.[1] This guide provides a comprehensive technical overview of 4-(5-hydroxy-1H-pyrazol-1-yl)benzoic acid, with a primary focus on its more stable and commercially relevant tautomer, 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid. Due to the inherent keto-enol tautomerism in 5-hydroxypyrazoles, the keto (or pyrazolone) form is the predominant and more stable isomer. This document will delve into the nomenclature, chemical properties, synthesis, and potential applications of this compound, providing researchers and drug development professionals with a detailed understanding of its scientific and therapeutic relevance.

Part 1: Nomenclature, Synonyms, and Tautomerism

The nomenclature of this compound can be ambiguous without a clear understanding of its tautomeric nature. The user's query, "4-(5-hydroxy-1H-pyrazol-1-yl)benzoic acid," refers to the enol form. However, the equilibrium of 5-hydroxypyrazoles heavily favors the keto form, which is a pyrazolin-5-one derivative.[2]

The most commonly referenced compound in the literature and commercial databases is the methylated analog, which exists predominantly as the keto tautomer.

International Union of Pure and Applied Chemistry (IUPAC) Name: 4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid[3]

Chemical Abstracts Service (CAS) Number: 60875-16-3[3]

Synonyms and Alternative Names

A variety of synonyms are used to describe this compound, reflecting its different tautomeric forms and historical naming conventions. Understanding these is crucial when searching chemical databases and literature.

Synonym Tautomeric Form Represented
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acidKeto
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acidKeto
1-(4-Carboxyphenyl)-3-methyl-5-pyrazoloneKeto
p-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acidKeto
4-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acidEnol
Keto-Enol Tautomerism

The existence of 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid primarily in the keto form is a classic example of keto-enol tautomerism. This equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents.[4] For most pyrazolone derivatives, the keto form is thermodynamically more stable.[5]

The diagram below illustrates the tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms.

Caption: Tautomeric equilibrium of the pyrazole core.

Part 2: Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.

Property Value Source
Molecular Formula C₁₁H₁₀N₂O₃[6]
Molecular Weight 218.21 g/mol [6]
Appearance Yellow to orange to tan powder or crystals[6]
Melting Point 284-288 °C[6]
Boiling Point 477.6 °C at 760 mmHg[6]
Density 1.37 g/cm³[6]
InChI Key CUGBBQWDGCXWNB-UHFFFAOYSA-N[6]
SMILES CC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)O[6]

Part 3: Synthesis and Experimental Protocols

The synthesis of 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically follows a well-established route for pyrazolone formation: the condensation of a hydrazine derivative with a β-ketoester.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process:

  • Formation of the Hydrazine Precursor: Diazotization of 4-aminobenzoic acid followed by reduction to yield 4-hydrazinobenzoic acid.

  • Cyclocondensation: Reaction of 4-hydrazinobenzoic acid with a β-ketoester, such as ethyl acetoacetate, to form the pyrazolone ring.

synthesis_workflow start Starting Materials: - 4-Aminobenzoic Acid - Ethyl Acetoacetate step1 Diazotization & Reduction start->step1 intermediate Intermediate: 4-Hydrazinobenzoic Acid step1->intermediate step2 Cyclocondensation intermediate->step2 product Final Product: 4-(3-Methyl-5-oxo-4,5-dihydro-1H- pyrazol-1-yl)benzoic acid step2->product

Caption: General synthesis workflow.

Representative Experimental Protocol

The following is a representative, detailed protocol for the synthesis of 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid. Note: This is a generalized procedure and may require optimization.

Step 1: Synthesis of 4-Hydrazinobenzoic Acid

  • Diazotization: Dissolve 4-aminobenzoic acid in hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Reduction: Prepare a solution of stannous chloride in concentrated hydrochloric acid and cool to 0 °C. Add the diazonium salt solution slowly to the stannous chloride solution.

  • Isolation: Allow the mixture to warm to room temperature and stir for several hours. The resulting precipitate of 4-hydrazinobenzoic acid hydrochloride is filtered, washed with a small amount of cold water, and dried.

Step 2: Synthesis of 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-hydrazinobenzoic acid hydrochloride, ethyl acetoacetate, and ethanol as a solvent.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Part 4: Applications and Biological Significance

The pyrazolone structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[7] Derivatives of pyrazolone have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[8][9]

Potential as an Antimicrobial Agent

Derivatives of 4-formyl-1H-pyrazol-1-yl]benzoic acid have been synthesized and shown to be potent growth inhibitors of drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii. The proposed mechanism of action for some pyrazole-based antibacterial agents is the disruption of the bacterial cell membrane.[1] This suggests that 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid could serve as a valuable starting point for the development of novel antibiotics.

Role in Cancer Research

The pyrazole core is present in several kinase inhibitors used in cancer therapy.[1] For instance, Crizotinib, a disubstituted pyrazole derivative, is an approved treatment for non-small cell lung cancer (NSCLC).[1] The ability of pyrazole derivatives to inhibit various kinases makes them attractive candidates for the development of new anticancer agents.

Anti-inflammatory and Antioxidant Properties

Some pyrazole derivatives have shown significant anti-inflammatory and antioxidant activities. The mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), or through the scavenging of reactive oxygen species (ROS).

The diverse biological activities of the pyrazolone scaffold are summarized in the following diagram:

biological_activities core Pyrazolone Core antimicrobial Antimicrobial core->antimicrobial anticancer Anticancer core->anticancer anti_inflammatory Anti-inflammatory core->anti_inflammatory neuroprotective Neuroprotective core->neuroprotective antioxidant Antioxidant core->antioxidant

Caption: Biological activities of the pyrazolone scaffold.

Conclusion

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, the predominant tautomer of 4-(5-hydroxy-1H-pyrazol-1-yl)benzoic acid, is a molecule of significant interest to the scientific community. Its well-defined chemical properties, accessible synthesis, and the proven therapeutic potential of the pyrazolone scaffold make it a valuable building block in drug discovery and development. This guide has provided a comprehensive overview of its nomenclature, chemical properties, synthesis, and biological significance, offering a solid foundation for researchers and scientists working with this versatile compound.

References

  • PubChem. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. [Link]

  • Reddit. Tautomers of 3-methyl-5-pyrazolone. [Link]

  • Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Giron, N., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]

  • Li, Y., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. [Link]

  • Yıldırım, S., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed. [Link]

  • Parajuli, R. R., et al. (2013). Pharmacological Activities of Pyrazolone Derivatives. Neliti. [Link]

  • The Pharma Innovation. The diverse pharmacological importance of Pyrazolone Derivatives : A Review. [Link]

  • Global Substance Registration System. 4-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID. [Link]

  • Environmental Protection Agency. Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. [Link]

  • Raj KC, H., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. MDPI. [Link]

  • National Science Foundation Public Access Repository. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. [Link]

  • PubChem. 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. [Link]

  • PubChem. 2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoic acid. [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. [Link]

  • Alam, M. A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PMC. [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. [Link]

  • Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Google Patents.
  • Whitt, J., et al. (2019). 4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]

  • PubChemLite. 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1h-pyrazol-4-yl)azo]benzoic acid. [Link]

Sources

The Multifaceted Biological Activities of N-Substituted Pyrazolone Benzoic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolone nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a keto group, represents a cornerstone in the edifice of medicinal chemistry.[1] First synthesized in 1883, its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1] This guide focuses on a specific and highly promising class: N-substituted pyrazolone benzoic acids and their derivatives. The incorporation of a benzoic acid moiety, often at the N1 position of the pyrazolone ring, provides a crucial handle for modulating physicochemical properties and biological targets, thereby offering a rich playground for drug design and development.

This technical guide will provide an in-depth exploration of the synthesis, biological activities, structure-activity relationships (SAR), and mechanisms of action of N-substituted pyrazolone benzoic acids. We will delve into their therapeutic potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents, supported by experimental data and protocols to empower researchers in their quest for novel therapeutics.

Synthetic Strategies: Building the Pyrazolone Core

The synthesis of N-substituted pyrazolone benzoic acids typically involves a multi-step process, with the Knorr pyrazole synthesis and its variations being a common and versatile approach. The general strategy involves the condensation of a β-ketoester with a substituted hydrazine, in this case, a hydrazine-substituted benzoic acid.

A representative synthetic workflow is depicted below:

G cluster_0 Synthesis of N-Substituted Pyrazolone Benzoic Acid start Starting Materials: - β-Ketoester - Hydrazine-substituted Benzoic Acid step1 Condensation Reaction start->step1 Solvent (e.g., Ethanol) Reflux step2 Cyclization (Knorr Pyrrole Synthesis) step1->step2 Acid or Base Catalyst product N-Substituted Pyrazolone Benzoic Acid Derivative step2->product

Caption: A generalized workflow for the synthesis of N-substituted pyrazolone benzoic acids.

Experimental Protocol: General Synthesis of a 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of ethyl acetoacetate and 1 equivalent of 4-hydrazinobenzoic acid in absolute ethanol.

  • Condensation: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[1]

A Spectrum of Biological Activities

N-substituted pyrazolone benzoic acids and their derivatives exhibit a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial Activity: A Renewed Weapon Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Pyrazolone derivatives have emerged as a promising class of compounds with potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2]

N-benzoic acid derived pyrazole hydrazones have shown potent growth inhibition of Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL.[2] Importantly, these compounds displayed low toxicity to human embryonic kidney cells (HEK-293).[2] The introduction of different substituents on the N-aryl moiety significantly influences the antimicrobial potency. For instance, methyl substitutions along with chloro and bromo groups on the N-arylamine derivatives have demonstrated MIC values up to 16 μg/mL against MRSA.[3]

Compound TypeTarget Organism(s)MIC (μg/mL)Reference
N-Benzoic acid derived pyrazole hydrazonesA. baumannii4[2]
Difluorophenyl substituted derivativesGram-positive bacteria-[2]
Methyl, chloro, and bromo substituted N-arylamine derivativesMRSA16[3]
Dichloro substituted N-arylamine derivativeMRSA16[3]
Naphthyl-substituted pyrazole-derived hydrazonesS. aureus, A. baumannii0.78 - 1.56[4]
Fluorophenyl-substituted hydrazone derivativeMRSA0.39[5]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Lipophilicity: The introduction of lipophilic moieties on the N-substituent, such as phenyl or naphthyl groups, often enhances antimicrobial activity.[4][6]

  • Halogen Substitution: The presence of halogen atoms, particularly fluorine and chlorine, on the N-aryl ring can significantly increase potency against resistant strains like MRSA.[3][5]

  • Hydrazone Moiety: The hydrazone linkage is a common feature in many potent antimicrobial pyrazolone derivatives, suggesting its importance for biological activity.[2][4]

Anti-inflammatory and Analgesic Effects: Targeting the Arachidonic Acid Cascade

Pyrazolone derivatives have a long history as anti-inflammatory and analgesic agents, with well-known examples like antipyrine and dipyrone.[1][7] Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, inflammatory mediators.[7][8] Unlike aspirin, the COX inhibition by dipyrone is rapidly reversible.[7]

Newer N-substituted pyrazolone benzoic acids are being explored as selective COX-2 inhibitors, aiming for enhanced anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[9]

G cluster_0 Mechanism of Anti-inflammatory Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Pyrazolones N-Substituted Pyrazolone Benzoic Acids Pyrazolones->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by N-substituted pyrazolone benzoic acids.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This widely used model assesses the anti-inflammatory potential of a compound in vivo.

  • Animal Model: Use male Wistar rats (150-200g).

  • Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (receiving different doses of the N-substituted pyrazolone benzoic acid derivative).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Neuroprotective and Antioxidant Potential: Combating Oxidative Stress

Recent studies have highlighted the neuroprotective effects of pyrazolone derivatives, which are often linked to their antioxidant properties.[1][10] Oxidative stress and inflammation are key pathological features of neurodegenerative diseases.

Certain pyrazolone derivatives have been shown to ameliorate pentylenetetrazole (PTZ)-induced seizures, oxidative stress, and inflammatory cascades by regulating the NF-κB/TNF-α/ROS pathway.[1] The antioxidant activity is often evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10][11]

Structure-Activity Relationship (SAR) for Antioxidant Activity:

The antioxidant potency of pyrazolone derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

  • Hydroxyl and Methoxy Groups: The presence of hydroxyl or methoxy groups on the C-ring of the pyrazolone scaffold can enhance radical scavenging activity.[11]

  • Catechol Moiety: Compounds bearing a catechol moiety have demonstrated excellent antioxidant activity.[11]

  • Substitution Position: The position of the substituent on the aromatic ring plays a crucial role, with substitution at the R2 position often being more favorable for antioxidant activity.[11]

Anticancer Activity: A Multifaceted Approach

The antiproliferative and anticancer activities of N-substituted pyrazolone benzoic acids are an emerging area of research.[10][12] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Some pyrazole derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2)/KDR kinase, which is crucial for angiogenesis, a process vital for tumor growth.[12] Others have shown remarkable antiproliferative effects against a range of solid tumor and leukemia cell lines.[10]

Conclusion and Future Perspectives

N-substituted pyrazolone benzoic acids represent a versatile and highly promising scaffold in medicinal chemistry. Their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, underscore their potential for the development of new therapeutic agents. The synthetic accessibility of the pyrazolone core allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles through systematic structure-activity relationship studies.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • Lead Optimization: Optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds through medicinal chemistry efforts.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and safety profiles of promising candidates in relevant animal models of disease.

The continued exploration of N-substituted pyrazolone benzoic acids holds great promise for addressing unmet medical needs and delivering the next generation of innovative medicines.

References

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC. (2022-01-20). [Link]

  • Pyrazolone derivatives - PubMed. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023-01-17). [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC. (2016-12-29). [Link]

  • Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC. [Link]

  • Synthesis of the pyrazolyl benzoic acid derived aldehyde - ResearchGate. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). [Link]

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. [Link]

  • Pharmacological Activities of Pyrazolone Derivatives - Neliti. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. (2021-04-29). [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - PMC. (2021-04-30). [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and ... - PMC. (2019-08-21). [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017-10-02). [Link]

  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds - ResearchGate. [Link]

  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC. (2023-01-18). [Link]

  • Biological activities of pyrazoline derivatives--a recent development - PubMed. [Link]

  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. [Link]

  • (PDF) Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - ResearchGate. [Link]

  • Synthesis and Biological Activities of Novel Substituted-pyrazole 1,2,4-Triazolo[3,4-b]benzothiazole - sioc-journal.cn. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - NIH. [Link]

  • Synthesis and biological evaluation of new pyrazolebenzenesulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed. (2021-06-05). [Link]

  • (PDF) Synthesis and evaluation of some substituted pyrazole derivatives of biological interest - ResearchGate. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - orientjchem.org. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC - NIH. [Link]

  • Current status of pyrazole and its biological activities - PMC. [Link]

  • Biological activities of pyrazoline derivatives--a recent development. | Semantic Scholar. [Link]

Sources

The Architecture of Antioxidant Efficacy: A Technical Guide to the Structure-Activity Relationship of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Beyond the Benchtop – A Causal Exploration of Pyrazolone Antioxidants

In the landscape of medicinal chemistry, the pyrazolone scaffold stands as a privileged structure, a testament to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] From anti-inflammatory to anticancer agents, its derivatives have been extensively explored.[2][3][4] This guide, however, navigates a specific and critical facet of its biological prowess: its role as a potent antioxidant. Oxidative stress, the cellular imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a known culprit in the pathogenesis of numerous diseases.[1] Consequently, the quest for novel, highly effective antioxidants is a paramount objective in drug discovery.

This document is not a mere recitation of facts. It is designed as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a cohesive narrative on the structure-activity relationship (SAR) of pyrazolone antioxidants. We will dissect the "why" behind the "what"—exploring the causal relationships between molecular architecture and antioxidant capacity. By understanding these fundamental principles, we can move beyond serendipitous discovery towards the rational design of next-generation antioxidant therapeutics.

I. The Mechanistic Underpinnings of Pyrazolone Antioxidant Action

The antioxidant activity of pyrazolone derivatives is primarily attributed to their ability to scavenge free radicals.[1] This process is predominantly governed by two key mechanisms: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) or Single Electron Transfer followed by Proton Transfer (SET-PT). The preferred pathway is often influenced by the solvent polarity and the specific structural features of the pyrazolone derivative.[4][5][6]

In nonpolar solvents, the HAT mechanism is often favored, where the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it.[5][6][7] Conversely, in polar solvents, the SPLET mechanism tends to be the more dominant pathway.[4][5][6] This involves the deprotonation of the antioxidant followed by electron transfer to the radical. Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating these mechanistic preferences.[4][5][6][7]

The core pyrazolone structure, particularly the enol form, possesses the inherent ability to donate a hydrogen atom or an electron, thus laying the foundation for its antioxidant potential. The tautomerism between the keto and enol forms of the pyrazolone ring is a crucial aspect of its chemical behavior and, by extension, its antioxidant capacity.[7]

Caption: Antioxidant mechanisms of pyrazolones.

II. Deconstructing the Pyrazolone Scaffold: A Structure-Activity Relationship Deep Dive

The antioxidant potency of a pyrazolone derivative is not a monolithic property. It is a finely tuned characteristic governed by the nature and position of various substituents on the core structure. The following sections dissect these relationships, providing a framework for understanding and predicting antioxidant activity.

A. The Pivotal Role of Hydroxyl Substituents

The presence of hydroxyl (-OH) groups, particularly on an aromatic ring attached to the pyrazolone core, is a recurring theme in highly potent pyrazolone antioxidants. This is especially true for catechol (1,2-dihydroxybenzene) moieties. These groups enhance antioxidant activity through several mechanisms:

  • Enhanced H-atom Donation: The phenolic hydroxyl groups are excellent hydrogen donors, facilitating the HAT mechanism.

  • Stabilization of the Resulting Radical: The resulting phenoxyl radical can be stabilized through resonance, delocalizing the unpaired electron across the aromatic ring. This stabilization lowers the bond dissociation enthalpy of the O-H bond, making hydrogen donation more favorable.

  • Increased Electron-Donating Capacity: The hydroxyl groups are electron-donating, which is crucial for the SPLET mechanism.

A study on functionalized pyrazolone derivatives demonstrated that analogues bearing a catechol moiety exhibited the highest antiradical potency against the DPPH radical, with IC50 values in the micromolar range.[4][5]

B. The Influence of Other Substituents on the Aryl Ring

Beyond hydroxyl groups, other substituents on the aryl ring can modulate antioxidant activity:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and alkyl chains generally enhance antioxidant activity by increasing the electron density on the aromatic ring, which facilitates electron donation in the SPLET mechanism and can help stabilize the resulting radical.

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) and nitro groups (-NO2) typically decrease antioxidant activity. By withdrawing electron density, they make both hydrogen and electron donation more difficult.

C. Modifications to the Pyrazolone Core

Substitutions directly on the pyrazolone ring also play a significant role:

  • N-Substitution: The nature of the substituent on the nitrogen atom of the pyrazolone ring can influence the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with free radicals.

  • Substitution at the C4 Position: The C4 position of the pyrazolone ring is often a site for modification. The introduction of various functional groups can alter the molecule's redox potential and overall antioxidant capacity.

Quantitative Insights: A Comparative Analysis

To provide a clearer perspective on the impact of these structural modifications, the following table summarizes the antioxidant activity (IC50 values) of representative pyrazolone derivatives from various studies. A lower IC50 value indicates higher antioxidant potency.

Compound IDCore StructureKey SubstituentsAssayIC50 (µM)Reference
1 5-Methyl-2,4-dihydro-3H-pyrazol-3-oneParent CompoundDPPH> 50[4][5]
2 Pyrazolone DerivativeCatechol MoietyDPPH2.6 - 7.8[4][5]
3 Phenyl-PyrazoloneVariesDPPHVaries[3]
4 Naphthyl-Pyrazole HybridVariesDPPHVaries[1]

Note: The specific IC50 values can vary depending on the experimental conditions. This table is for illustrative purposes to highlight the relative differences in activity based on structural features.

III. Experimental Protocols: A Self-Validating System for Antioxidant Evaluation

The trustworthiness of any SAR study hinges on the robustness and reproducibility of its experimental protocols. The following are detailed, step-by-step methodologies for the most common in vitro assays used to evaluate the antioxidant capacity of pyrazolone derivatives.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8]

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The absorbance of the working solution should be adjusted to approximately 1.0 at its maximum wavelength (around 517 nm).[8]

  • Preparation of Test Compounds: Prepare a series of dilutions of the pyrazolone derivatives in the same solvent as the DPPH solution.

  • Reaction: To a cuvette, add a specific volume of the DPPH working solution (e.g., 2.9 mL) and a small volume of the test compound solution (e.g., 0.1 mL).

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[8][9]

  • Measurement: Measure the absorbance of the solution at the maximum wavelength of DPPH (around 517 nm).[8]

  • Control and Blank: A control sample contains the solvent instead of the test compound. A blank contains the solvent only.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[10]

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.[11]

Protocol:

  • Generation of ABTS Radical Cation: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+.[12]

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Preparation of Test Compounds: Prepare a series of dilutions of the pyrazolone derivatives in the buffer.

  • Reaction: Add a small volume of the test compound solution (e.g., 10 µL) to a specific volume of the ABTS working solution (e.g., 1 mL).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[12]

  • Measurement: Measure the absorbance of the solution at 734 nm.[12]

  • Control and Blank: A control sample contains the buffer instead of the test compound. A blank contains the buffer only.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antioxidant_Assay_Workflow start Start: Synthesized Pyrazolone Derivatives prep_compounds Prepare Stock Solutions of Test Compounds start->prep_compounds serial_dilutions Perform Serial Dilutions prep_compounds->serial_dilutions prep_assays Prepare DPPH and ABTS Radical Solutions perform_assays Execute DPPH and ABTS Assays prep_assays->perform_assays serial_dilutions->perform_assays measure_absorbance Spectrophotometric Measurement perform_assays->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 sar_analysis Structure-Activity Relationship Analysis determine_ic50->sar_analysis end End: Identification of Lead Compounds sar_analysis->end

Caption: Experimental workflow for antioxidant activity screening.

IV. Future Perspectives and Rational Drug Design

The insights gleaned from SAR studies of pyrazolone antioxidants provide a robust foundation for the rational design of novel and more potent therapeutic agents. By leveraging computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, we can further refine our understanding and predict the antioxidant activity of virtual compounds before their synthesis.[13][14][15]

Future research should focus on:

  • Expanding the chemical space: The synthesis and evaluation of novel pyrazolone derivatives with diverse substitution patterns.

  • In vivo validation: Translating the promising in vitro antioxidant activity into in vivo efficacy and assessing the pharmacokinetic and toxicological profiles of lead compounds.

  • Multi-target drug design: Exploring the potential of pyrazolone derivatives to act as multi-target agents, simultaneously addressing oxidative stress and other pathological pathways.

By integrating the principles of medicinal chemistry, pharmacology, and computational science, the full therapeutic potential of pyrazolone antioxidants can be unlocked, paving the way for new treatments for a myriad of diseases rooted in oxidative stress.

References

  • Al-Ghorbani, M., et al. (2022). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. [Link]

  • Younus, Z. G., & Omar, T. N. A. (2023). Synthesis, characterization and evaluation of antioxidant activity of New pyrazolines derivatives. Journal of Research in Medical and Dental Science. [Link]

  • Younus, Z. G., & Omar, T. N. A. (2023). Synthesis, Characterization and Evaluation of Antioxidant Activity of New Pyrazolines Derivatives. ResearchGate. [Link]

  • Branković, J., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances. [Link]

  • Di Mauro, G., et al. (2021). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Current Drug Discovery Technologies. [Link]

  • Sanna, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

  • Branković, J., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances. [Link]

  • Khan, I., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Pharmaceutical Research. [Link]

  • Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. [Link]

  • Zhang, H., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]

  • Al-Hourani, B. J. (2022). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. ResearchGate. [Link]

  • Sanna, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]

  • Sanna, M., et al. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. [Link]

  • Abdellatif, K. R. A., et al. (2021). Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. Molecules. [Link]

  • Branković, J., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. SCIDAR. [Link]

  • Antre, R. V., et al. (2012). 2D-QSAR Studies of Substituted Pyrazolone Derivatives as Anti-Inflammatory Agents. Hilaris Publisher. [Link]

  • Saluja, V. (2024). Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal of Generic and Applied Science Research. [Link]

  • Sharopov, F., & Satyal, P. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Olejarz, W., & Chrzanowska, A. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. [Link]

  • Platzer, M., et al. (2022). DPPH Radical Scavenging Assay. Molecules. [Link]

  • Kim, D., et al. (2020). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine. [Link]

Sources

An In-depth Technical Guide to 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The pyrazolone scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antioxidant effects.[1] This document details the physicochemical properties, predictive spectroscopic profile, a robust synthesis protocol, and the therapeutic prospects of the title compound. By functionalizing the well-known 1-phenyl-3-methyl-5-pyrazolone core with a carboxylic acid moiety, this molecule presents unique opportunities for developing novel therapeutics with potentially improved pharmacokinetic profiles and avenues for further derivatization. This guide is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of new chemical entities.

Introduction to the Pyrazolone Scaffold

Pyrazoles and their derivatives represent a critical class of five-membered heterocyclic compounds that have garnered immense interest for over a century due to their diverse pharmacological activities.[2] The pyrazolone core is a prominent feature in numerous clinically significant drugs, such as the analgesic and antipyretic agent phenazone and the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone.[3] The versatility of the pyrazolone ring system allows for extensive chemical modification, leading to a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[1][4]

1-(4-carboxyphenyl)-3-methyl-5-pyrazolone, also known as 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, is a derivative of particular interest. It combines the established pyrazolone core with a benzoic acid functional group. This carboxylic acid moiety not only influences the molecule's solubility and pharmacokinetic properties but also serves as a chemical handle for the synthesis of esters, amides, and other derivatives, making it a valuable building block for creating compound libraries for drug screening.[5] Its potential applications span from use as an intermediate in NSAID synthesis to a modulator of p300/CBP activity.[6][7]

Physicochemical and Spectroscopic Profile

A thorough understanding of the chemical and physical properties of 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone is fundamental for its application in research and development.

Table 1: Chemical Identity and Properties
PropertyValueSource(s)
IUPAC Name 4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid[][9]
Synonyms 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone, 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid[][10]
CAS Number 60875-16-3[][11]
Molecular Formula C₁₁H₁₀N₂O₃[11][12]
Molecular Weight 218.21 g/mol [][12]
Appearance Cream to light orange-brown or yellow to orange powder/crystals[7][]
Melting Point 284-288 °C[]
Boiling Point 477.6 °C (at 760 mmHg)[]
Density 1.37 g/cm³[]
Tautomerism

Pyrazolones are known to exist in different tautomeric forms. Specifically, 1-phenyl-3-methyl-5-pyrazolone has been shown to exist as a zwitterion in the solid state, a keto form in less polar solvents like chloroform, and an enol (hydroxy) form in polar solvents like pyridine.[13] This keto-enol tautomerism is a critical aspect of the molecule's reactivity, particularly at the C4 position, and influences its hydrogen bonding capabilities and interaction with biological targets. The presence of the carboxylic acid group in the title compound further complicates this, potentially favoring specific forms depending on the pH and solvent system.

Spectroscopic Characterization (Predictive Analysis)

While a dedicated spectrum for this specific molecule is not publicly available, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from closely related pyrazolone analogs.[1][2][14]

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale and Comparative Insights
¹H NMR Methyl Protons (-CH₃)δ 2.1 - 2.3 ppm (singlet)The methyl group on the pyrazolone ring typically appears as a sharp singlet in this region, consistent with numerous 3-methyl-pyrazolone derivatives.[1][14]
Methylene Protons (-CH₂-)δ 3.2 - 3.5 ppm (singlet)Protons at the C4 position of the pyrazolone ring.
Aromatic Protons (AA'BB')δ 7.8 - 8.2 ppm (two doublets)The para-substituted benzene ring will exhibit a classic AA'BB' splitting pattern. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be downfield.
Carboxylic Acid Proton (-COOH)δ 12.0 - 13.0 ppm (broad singlet)The acidic proton is typically broad and significantly downfield, though its visibility may depend on the solvent (e.g., exchange with D₂O).
¹³C NMR Methyl Carbon (-CH₃)δ 13 - 16 ppmCharacteristic upfield signal for the pyrazolone methyl group.[14]
Methylene Carbon (-CH₂-)δ ~40 ppmSignal for the C4 carbon of the pyrazolone ring.
Aromatic Carbonsδ 118 - 145 ppmFour distinct signals are expected for the para-substituted ring.
Pyrazolone Carbonyl (C=O)δ 165 - 170 ppmThe C5 carbonyl carbon of the pyrazolone ring is characteristically downfield.[14]
Carboxylic Acid Carbonyl (C=O)δ ~170 ppmThe carbonyl of the carboxylic acid group, also in the downfield region.
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)A very broad band characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.
C=O Stretch (Carboxylic Acid)1680 - 1710 cm⁻¹ (strong)Strong absorption from the carboxylic acid carbonyl.
C=O Stretch (Pyrazolone Amide)1630 - 1670 cm⁻¹ (strong)Strong absorption from the lactam carbonyl in the pyrazolone ring.[14]
C=C & C=N Stretches1450 - 1600 cm⁻¹Multiple bands corresponding to the aromatic ring and pyrazolone ring stretches.
Mass Spectrometry Molecular Ion [M+H]⁺m/z 219.07Calculated for C₁₁H₁₁N₂O₃⁺.
Molecular Ion [M-H]⁻m/z 217.06Calculated for C₁₁H₉N₂O₃⁻.

Synthesis and Purification

The most direct and established method for synthesizing 1,3-disubstituted 5-pyrazolones is the Paal-Knorr condensation reaction. This involves the cyclocondensation of a hydrazine derivative with a β-ketoester. For the target molecule, this translates to the reaction between 4-hydrazinobenzoic acid and ethyl acetoacetate.

Synthesis Workflow

The synthesis is a one-pot reaction that proceeds via nucleophilic attack of the hydrazine onto the keto- and ester carbonyls of ethyl acetoacetate, followed by cyclization and dehydration to form the stable pyrazolone ring.

Synthesis_Workflow cluster_reagents Reactants reagent1 4-Hydrazinobenzoic Acid solvent Glacial Acetic Acid (Solvent/Catalyst) reagent1->solvent reagent2 Ethyl Acetoacetate reagent2->solvent reaction Reflux (e.g., 110-120°C, 4-6h) solvent->reaction workup Cooling & Precipitation reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization (e.g., from Ethanol/Water) filtration->purification product 1-(4-carboxyphenyl)-3-methyl- 5-pyrazolone purification->product

Caption: General workflow for the synthesis of 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone.

Detailed Experimental Protocol

Causality: Glacial acetic acid serves as both a solvent and an acid catalyst, protonating the carbonyls of the ethyl acetoacetate to make them more electrophilic and facilitating the dehydration step. The reaction is driven to completion by heating under reflux.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydrazinobenzoic acid (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Solvent Addition : Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of hydrazine).

  • Reaction : Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Workup : After completion, cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate out of the solution.

  • Isolation : Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water to remove residual acetic acid, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Purification : The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Drying : Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-80°C to a constant weight.

Biological Activity and Therapeutic Prospects

The pyrazolone scaffold is a "privileged structure" in medicinal chemistry, known for interacting with a wide range of biological targets.

Potential Mechanisms and Applications
  • Anti-inflammatory and Analgesic : Many pyrazolone derivatives exert their effects by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The structural similarity to known NSAIDs suggests this is a primary avenue for investigation.

  • Anticancer Activity : Certain pyrazolone compounds have demonstrated cytotoxic effects against various cancer cell lines. The specific mechanisms can vary, from enzyme inhibition (e.g., protein kinases) to inducing apoptosis.[1]

  • Antioxidant/Neuroprotective : The parent compound, Edaravone (1-phenyl-3-methyl-5-pyrazolone), is a potent radical scavenger used to treat stroke and ALS. The electron-rich pyrazolone ring is capable of donating electrons to neutralize reactive oxygen species (ROS). 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone likely shares this antioxidant potential.

  • Enzyme Inhibition : Pyrazolones have been identified as inhibitors of various enzymes, including carboxylesterase 2 (CES2), which is involved in both drug and lipid metabolism.[15]

Postulated Antioxidant Mechanism

The antioxidant activity of pyrazolones is attributed to their ability to scavenge free radicals. The reaction with a radical species (R•) likely proceeds through the donation of a hydrogen atom from the active C4 position of the pyrazolone ring, followed by tautomerization to a stable radical species that can be further quenched.

Antioxidant_Mechanism ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) Radical_Attack Radical Abstraction of H from C4 ROS->Radical_Attack attacks Pyrazolone 1-(4-carboxyphenyl)-3-methyl- 5-pyrazolone (Active Form) Pyrazolone->Radical_Attack Pyrazolone_Radical Stabilized Pyrazolone Radical Intermediate Radical_Attack->Pyrazolone_Radical Neutral_Molecule Neutralized Species (e.g., H₂O) Radical_Attack->Neutral_Molecule Further_Reaction Further Quenching or Dimerization Pyrazolone_Radical->Further_Reaction Stable_Product Non-Radical Product Further_Reaction->Stable_Product

Caption: Postulated radical scavenging mechanism of the pyrazolone core.

Safety and Handling

1-(4-carboxyphenyl)-3-methyl-5-pyrazolone should be handled with standard laboratory precautions for fine chemicals.

  • Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Toxicity : While specific toxicity data is not available, related compounds can be harmful if swallowed.[16]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

1-(4-carboxyphenyl)-3-methyl-5-pyrazolone is a highly promising chemical scaffold for drug discovery. Its synthesis is straightforward, and its structure combines the proven biological activity of the pyrazolone core with the versatile functionality of a carboxylic acid. The addition of the carboxyl group is anticipated to enhance aqueous solubility and provide a site for prodrug strategies or conjugation to targeting moieties, potentially leading to new therapeutics with improved efficacy and safety profiles.

Future research should focus on the comprehensive biological screening of this compound across various assays (e.g., anti-inflammatory, anticancer, neuroprotective), detailed mechanistic studies to identify its molecular targets, and the synthesis of a focused library of derivatives to establish clear structure-activity relationships (SAR).

References

  • Bruno, O., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • Synthesis and Biological Activities of Novel Substituted-pyrazole 1,2,4-Triazolo[3,4-b]benzothiazole. (n.d.). sioc-journal.cn. Retrieved from [Link]

  • Gomaa, A. M., et al. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Retrieved from [Link]

  • Li, P., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Retrieved from [Link]

  • Kadhim, R. J., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. Retrieved from [Link]

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 4-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID. (n.d.). gsrs. Retrieved from [Link]

  • Zhang, L., et al. (2021). Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. PubMed. Retrieved from [Link]

  • CAS#:118-47-8 | 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone. (n.d.). Chemsrc. Retrieved from [Link]

  • Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. (n.d.). US EPA. Retrieved from [Link]

  • Refat, M. S., et al. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. Retrieved from [Link]

  • Abood, N. A. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Okafor, E. C. (1980). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. ResearchGate. Retrieved from [Link]

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1h-pyrazol-4-yl)azo]benzoic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-(5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid from 4-hydrazinobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a classical and efficient one-pot cyclocondensation reaction between 4-hydrazinobenzoic acid and ethyl acetoacetate. This document outlines the underlying chemical principles, a step-by-step experimental procedure, safety and handling guidelines, and methods for product purification and characterization. The information is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Scientific Background

Pyrazolone derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties. The specific target molecule, 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, incorporates a carboxylic acid moiety, rendering it a versatile intermediate for further functionalization and the development of novel pharmaceutical agents. Its bifunctional nature, with a reactive pyrazolone core and a carboxylic acid handle, makes it a subject of significant interest in the synthesis of complex molecules.

The synthesis described herein is a well-established Knorr pyrazole synthesis, a reliable method for the preparation of pyrazole and pyrazolone derivatives. This reaction involves the condensation of a hydrazine derivative with a β-dicarbonyl compound, in this case, 4-hydrazinobenzoic acid and ethyl acetoacetate, respectively.

Chemical Principles and Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination and subsequent intramolecular cyclization mechanism. The reaction is typically catalyzed by an acid or can be performed under neutral conditions in a suitable solvent, often at elevated temperatures.

The proposed mechanism is as follows:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine group in 4-hydrazinobenzoic acid attacks the electrophilic carbonyl carbon of the ketone in ethyl acetoacetate.

  • Intermediate Formation: This initial attack forms a tetrahedral intermediate, which then undergoes proton transfer.

  • Dehydration: Elimination of a water molecule leads to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.

  • Elimination of Ethanol: The resulting cyclic intermediate eliminates a molecule of ethanol to form the stable 5-pyrazolone ring.

The presence of the carboxylic acid group on the phenylhydrazine starting material is generally compatible with the reaction conditions, although its acidity can influence the reaction rate.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Grade
4-Hydrazinobenzoic Acid619-67-0C₇H₈N₂O₂152.15≥97%
Ethyl Acetoacetate141-97-9C₆H₁₀O₃130.14≥99%
Glacial Acetic Acid64-19-7C₂H₄O₂60.05ACS Grade
Ethanol64-17-5C₂H₅OH46.07Anhydrous
Deionized Water7732-18-5H₂O18.02High Purity
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

  • Standard laboratory glassware

Experimental Protocol

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis weigh Weigh Reagents: 4-Hydrazinobenzoic Acid Ethyl Acetoacetate dissolve Dissolve in Glacial Acetic Acid weigh->dissolve reflux Reflux Reaction (e.g., 2-4 hours) dissolve->reflux cool Cool to Room Temp. & Precipitate reflux->cool filter Vacuum Filter Crude Product cool->filter wash Wash with Water & Ethanol filter->wash dry Dry Product Under Vacuum wash->dry characterize Characterize: - Melting Point - NMR, IR dry->characterize

Caption: Overall workflow for the synthesis of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydrazinobenzoic acid (e.g., 0.1 mol, 15.2 g).

  • Addition of Reagents: To the flask, add glacial acetic acid (100 mL) and ethyl acetoacetate (e.g., 0.11 mol, 14.3 g, 1.1 equivalents).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will begin to precipitate out of the solution. The flask can be further cooled in an ice bath to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid cake sequentially with cold deionized water (2 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and acetic acid.

  • Drying: Transfer the purified solid to a watch glass or petri dish and dry it in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Results
  • Product: 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

  • Appearance: Off-white to pale yellow solid

  • Molecular Formula: C₁₁H₁₀N₂O₃

  • Molecular Weight: 218.21 g/mol [1][2]

  • Yield: Typically in the range of 75-90%

  • Melting Point: A sharp melting point is indicative of high purity.

Product Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the pyrazolone ring, and the methyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carboxylic acid carbon, the carbonyl carbon of the pyrazolone ring, and the aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the pyrazolone and carboxylic acid, and N-H and C-H stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Ventilation: This procedure should be carried out in a well-ventilated laboratory, preferably inside a chemical fume hood to avoid inhalation of vapors and dust.[4][5][6]

  • Chemical Hazards:

    • 4-Hydrazinobenzoic Acid: May cause skin, eye, and respiratory irritation.[3][4][7] It is classified as a hazardous substance.[4]

    • Ethyl Acetoacetate: Flammable liquid and vapor. Causes serious eye irritation.

    • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Handling Precautions: Avoid contact with skin and eyes.[6][7] Do not breathe dust or vapors.[6][7] Wash hands thoroughly after handling.[5][7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure the reaction temperature is adequate.
Product loss during work-upEnsure the reaction mixture is sufficiently cooled before filtration. Use cold solvents for washing.
Impure Product Incomplete washingEnsure thorough washing of the filtered product with water and ethanol to remove starting materials and solvent.
Side reactionsRecrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Reaction does not start Poor quality of reagentsUse fresh, high-purity starting materials.

Applications and Further Research

4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a valuable precursor for the synthesis of a diverse range of biologically active molecules. The carboxylic acid functionality can be readily converted to esters, amides, or other functional groups, allowing for its incorporation into larger molecular scaffolds. Its derivatives have been investigated for their potential as:

  • Antimicrobial agents

  • Anti-inflammatory drugs

  • Anticancer therapeutics

  • Antioxidants[8][9]

This compound serves as an excellent starting point for library synthesis in drug discovery programs and for the development of novel materials.

References

  • An In-depth Technical Guide to the Safe Handling of 4-Hydrazinobenzoic Acid - Benchchem.
  • 4-Hydrazinobenzoic acid - Apollo Scientific.
  • Safety Data Sheet: 4-Hydrazinobenzoic acid - Carl ROTH.
  • Personal protective equipment for handling 4-Hydrazinobenzoic acid - Benchchem.
  • Safety Data Sheet: 4-Hydrazinobenzoic acid - Carl ROTH.
  • 4-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID - gsrs.
  • Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study | ACS Omega.
  • Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC.
  • Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- - Substance Details - EPA.

Sources

Protocol for cyclization of 4-hydrazinobenzoic acid with ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone (CAS 60875-16-7) via the condensation of 4-hydrazinobenzoic acid with ethyl acetoacetate. This pyrazolone scaffold is a critical intermediate in the synthesis of pharmaceutical agents (e.g., Edaravone analogs) and metal-chelating dyes.

The protocol utilizes a Knorr Pyrazole Synthesis approach, favored for its scalability and atom economy. Unlike solvent-free or aqueous-only methods which may suffer from solubility issues with the carboxylic acid moiety, this guide recommends an ethanol-acetic acid reflux system . This ensures complete solubilization of the zwitterionic hydrazine starting material and promotes rapid cyclization, consistently yielding >85% purity before recrystallization.

Reaction Mechanism & Pathway

The formation of the pyrazolone ring proceeds through a two-step sequence:

  • Condensation: The terminal nitrogen of the hydrazine attacks the ketone carbonyl of ethyl acetoacetate to form a hydrazone intermediate.

  • Cyclization: The second nitrogen atom attacks the ester carbonyl, ejecting ethanol to close the five-membered ring.

Figure 1: Mechanistic Pathway

ReactionMechanism R1 4-Hydrazinobenzoic Acid (Nucleophile) I1 Hydrazone Intermediate (Open Chain) R1->I1 Condensation R2 Ethyl Acetoacetate (Electrophile) R2->I1 TS Cyclization Transition State I1->TS Intramolecular Attack B1 Water (H₂O) I1->B1 B2 Ethanol (EtOH) TS->B2 P1 1-(4-Carboxyphenyl)- 3-methyl-5-pyrazolone TS->P1 Ring Closure

Caption: Step-wise mechanism from condensation to cyclization via Knorr synthesis pathway.

Materials & Equipment

Reagents:

  • 4-Hydrazinobenzoic acid (98% purity): The limiting reagent.

  • Ethyl Acetoacetate (99%): Used in slight excess (1.1 equiv) to drive the reaction.

  • Solvent System: Absolute Ethanol (EtOH) and Glacial Acetic Acid (AcOH).

  • Wash Solvents: Cold Ethanol, Diethyl Ether (optional).

Equipment:

  • Round-bottom flask (100 mL or 250 mL).

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer and hot plate with oil bath.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

This protocol is scaled for 10 mmol of starting material.

Step 1: Reaction Setup
  • Weigh 1.52 g (10 mmol) of 4-hydrazinobenzoic acid into a 100 mL round-bottom flask.

  • Add 20 mL of Absolute Ethanol . The solid may not dissolve completely at this stage.

  • Add 1.43 g (1.40 mL, 11 mmol) of Ethyl Acetoacetate.

  • Add 2-3 drops of Glacial Acetic Acid .

    • Note: While the reaction can proceed without acid, the catalyst protonates the carbonyl, accelerating the initial condensation step.

Step 2: Reflux
  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 80-85°C oil bath temperature) with vigorous stirring.

  • Maintain reflux for 4 to 6 hours .

    • Observation: The suspension should gradually clear as the hydrazone forms, followed by the precipitation of the pyrazolone product (which is often less soluble in hot ethanol than the reactants).

Step 3: Workup
  • Remove the flask from heat and allow it to cool to room temperature.

  • Place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize precipitation.

  • Filter the precipitate using vacuum filtration.

Step 4: Washing & Purification
  • Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted ethyl acetoacetate and soluble impurities.

  • Wash with 10 mL of water to remove any trace acid or inorganic salts.

  • Recrystallization (Optional for >99% purity):

    • Dissolve the crude solid in a minimum amount of hot Dioxane/Water (1:1) or Glacial Acetic Acid .

    • Allow to cool slowly to crystallize.

  • Dry the solid in a vacuum oven at 60°C for 4 hours.

Figure 2: Experimental Workflow

Workflow Start Start: 10 mmol Scale Mix Mix Reagents in EtOH (+ cat. AcOH) Start->Mix Reflux Reflux (80°C, 4-6 h) Mix->Reflux Cool Cool to RT -> Ice Bath Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH -> Water Filter->Wash Dry Dry (60°C, Vacuum) Wash->Dry Product Pure Product (>85% Yield) Dry->Product

Caption: Step-by-step operational workflow for the synthesis.

Data Analysis & Characterization

The product, 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone , typically appears as a white to off-white powder.

Table 1: Quantitative Parameters

ParameterValue / ExpectationNotes
Theoretical Yield 2.18 gBased on 10 mmol scale
Typical Yield 80 - 92%Loss primarily due to solubility in wash
Melting Point > 250°C (dec.)High MP due to H-bonding of carboxyl group
Appearance White/Off-white powderYellowing indicates oxidation/impurities

Spectroscopic Validation (Expected Signals):

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.1-2.3 ppm (s, 3H, -CH₃).[1]
      
    • 
       5.3-5.5 ppm (s, 1H, =CH- of enol form) OR 
      
      
      
      3.4 ppm (s, 2H, -CH₂- of keto form). Note: Pyrazolones exist in keto-enol equilibrium; DMSO favors the enol form.
    • 
       7.8-8.1 ppm (m, 4H, Aromatic protons).
      
    • 
       12.0-13.0 ppm (br s, 1H, -COOH).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or high solubility.Extend reflux time to 8 hours; reduce volume of wash solvent.
Oily Product Impurities or residual solvent.Triturate with diethyl ether; recrystallize from dioxane/water.
Coloration (Pink/Red) Oxidation of hydrazine.Ensure hydrazine starting material is not oxidized (brown); perform reaction under N₂ atmosphere.

References

  • LGC Standards. 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone Product Information. Retrieved from

  • BenchChem. Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. Retrieved from

  • PubChem. Compound Summary: 4,4'-Bis(1-phenyl-3-methyl-5-pyrazolone).[2][3] (Analogous chemistry). Retrieved from

  • Natural Sciences Publishing. Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Retrieved from

  • Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of N-Aryl Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Pyrazolones and the Advent of Microwave Chemistry

N-aryl pyrazolone derivatives represent a privileged scaffold in medicinal chemistry and materials science. This five-membered heterocyclic motif is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties.[1][2][3][4] The pyrazolone core is integral to several commercial drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra), underscoring its pharmacological importance.[3]

Traditionally, the synthesis of these valuable compounds has relied on classical methods, such as the Knorr pyrazole synthesis, which often involve long reaction times, high temperatures, and the use of volatile organic solvents.[5][6] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient, and often higher-yielding alternative to conventional heating.[7][8] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to mere minutes—and improved product yields.[7][9][10] This guide provides a detailed exploration of the microwave-assisted synthesis of N-aryl pyrazolone derivatives, offering robust protocols and insights for researchers in drug discovery and organic synthesis.

Mechanistic Insights: The Knorr Pyrazole Synthesis Under Microwave Irradiation

The classical Knorr pyrazole synthesis involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[5][6] In the context of synthesizing N-aryl pyrazolones, an arylhydrazine is employed. The reaction proceeds through a series of steps involving initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazolone ring.

Microwave irradiation significantly accelerates this process through efficient dielectric heating. Polar molecules within the reaction mixture, such as the reactants and any polar solvent, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates significant internal friction, leading to a rapid and uniform increase in temperature throughout the bulk of the reaction medium. This targeted heating often leads to higher reaction rates and can also influence reaction pathways, sometimes resulting in improved regioselectivity compared to conventional heating methods.[9][11]

Below is a generalized workflow for the microwave-assisted Knorr pyrazole synthesis:

G cluster_reactants Reactants cluster_process Microwave-Assisted Synthesis cluster_workup Product Isolation A β-Ketoester C Mixing & Sealing in Microwave Vial A->C B Arylhydrazine B->C D Microwave Irradiation (Optimized Power & Time) C->D E Cooling D->E F Work-up (e.g., Trituration, Filtration) E->F G Purification (e.g., Recrystallization) F->G H N-Aryl Pyrazolone Derivative G->H

Caption: Generalized workflow for microwave-assisted N-aryl pyrazolone synthesis.

Experimental Protocols: One-Pot Microwave-Assisted Synthesis

This section details a robust, one-pot protocol for the synthesis of N-aryl pyrazolone derivatives under solvent-free microwave irradiation. This method is advantageous for its operational simplicity, reduced waste, and high efficiency.[1][9][12]

Materials and Equipment
  • β-Ketoester (e.g., ethyl acetoacetate)

  • Substituted arylhydrazine

  • Microwave synthesis reactor

  • Appropriate microwave reaction vials with stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Protocol 1: Solvent-Free Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from established solvent-free microwave synthesis procedures.[9][11]

  • Reactant Preparation: In a dedicated microwave reaction vial (2-5 mL capacity), add ethyl acetoacetate (1.0 mmol, 1.0 equiv.) and phenylhydrazine (1.0 mmol, 1.0 equiv.).

  • Vial Sealing: Securely seal the vial with a cap. It is critical to ensure a proper seal to maintain pressure during the reaction.[13]

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture at a power of 420 W for 4-5 minutes.[11][14] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Work-up: After irradiation, allow the vial to cool to room temperature. The resulting solid product is then triturated with a small amount of cold ethanol or ethyl acetate and collected by vacuum filtration.[1]

  • Purification and Characterization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: One-Pot, Three-Component Synthesis of 4-Arylidenepyrazolone Derivatives

This protocol outlines a more complex, one-pot synthesis that is highly efficient under microwave irradiation.[1][14]

  • Reactant Mixture: In a microwave vial, combine the β-ketoester (e.g., ethyl acetoacetate, 0.45 mmol), a substituted arylhydrazine (0.3 mmol), and an aromatic aldehyde (0.3 mmol).[14]

  • Microwave Conditions: Seal the vial and irradiate the mixture in a microwave reactor at 420 W for 10 minutes.[14]

  • Isolation: After cooling, the solid product is triturated with ethyl acetate and collected by filtration to yield the desired 4-arylidenepyrazolone derivative.[1]

  • Purification: Recrystallization from an appropriate solvent may be necessary to achieve high purity.

Data Presentation: Comparative Analysis of Synthesis Conditions

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of N-aryl pyrazolone derivatives, demonstrating the significant advantages over conventional heating.

EntryReactantsMethodSolventTimeYield (%)Reference
1Ethyl acetoacetate, PhenylhydrazineMicrowave (420 W)Solvent-free4 min82%[11]
2Ethyl acetoacetate, PhenylhydrazineConventionalEthanol8-10 hrs~70-80%[10]
3Ethyl acetoacetate, Hydrazine hydrate, BenzaldehydeMicrowave (420 W)Solvent-free10 min98%[1][14]
4Various β-ketoesters and arylhydrazinesMicrowaveEthanol30 min68-90%[5]

Applications in Drug Development

The N-aryl pyrazolone scaffold is a versatile building block in the design of novel therapeutic agents. The ability to rapidly synthesize a diverse library of these compounds using microwave-assisted techniques is invaluable for structure-activity relationship (SAR) studies.[1]

G cluster_applications Therapeutic Applications Pyrazolone N-Aryl Pyrazolone Core Versatile Scaffold AntiInflammatory Anti-inflammatory Pyrazolone->AntiInflammatory Anticancer Anticancer Pyrazolone->Anticancer Antimicrobial Antimicrobial Pyrazolone->Antimicrobial Neuroprotective Neuroprotective Pyrazolone->Neuroprotective

Caption: Therapeutic applications of the N-aryl pyrazolone scaffold.

Key therapeutic areas where N-aryl pyrazolones have shown significant promise include:

  • Anti-inflammatory and Analgesic Agents: Many pyrazolone derivatives act as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3][4]

  • Anticancer Drugs: The pyrazole core is present in several kinase inhibitors used in cancer therapy, such as Axitinib and Entrectinib.[5] The rapid synthesis of novel derivatives allows for the exploration of new anticancer agents.

  • Antimicrobial and Antifungal Agents: Functionalized pyrazolones have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2]

  • Neuroprotective Agents: Certain pyrazolone derivatives have shown potential in mitigating neurodegenerative disorders by modulating oxidative stress pathways.[2][3]

Conclusion: A Green and Efficient Future for Pyrazolone Synthesis

Microwave-assisted synthesis has revolutionized the preparation of N-aryl pyrazolone derivatives. This technology provides a green, efficient, and rapid methodology that aligns with the principles of modern sustainable chemistry.[5][11] The protocols and insights provided in this guide are intended to empower researchers to leverage the benefits of microwave chemistry for the accelerated discovery and development of novel pyrazolone-based compounds with significant therapeutic and industrial potential.

References

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC. (2025, July 7). National Center for Biotechnology Information. [Link]

  • Ma, R., Zhu, J., Liu, J., Chen, L., Shen, X., Jiang, H., & Li, J. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3593–3601. [Link]

  • Pal, S., et al. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society, 19(8), 1549-1554. [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2025, December 18). Journal of the Brazilian Chemical Society. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010, May 17). MDPI. [Link]

  • Ma, R., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences. [Link]

  • Kelada, M., Walsh, J. M. D., Devine, R. W., McArdle, P., & Stephens, J. C. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222–1228. [Link]

  • Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Wu, Q., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 811-814. [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023, March 1). YouTube. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chemistry Steps. [Link]

  • Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. (n.d.). Semantic Scholar. [Link]

  • Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]

  • A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. (2019, January 18). E-RESEARCHCO. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][5][9][14]triazines. (2021, June 10). MDPI. [Link]

  • Recent Advances in the Therapeutic Applications of Pyrazolone and Oxazolone Derivatives. (n.d.). ResearchGate. [Link]

  • Pyrazolone – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018, May 28). Beilstein Journal of Organic Chemistry. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). Sci-Hub. [Link]

  • The synthetic development of pyrazole nucleus: From reflux to microwave. (n.d.). Scholars Research Library. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]

  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. (n.d.). Revue Roumaine de Chimie. [Link]

Sources

Solvent selection for 4-(5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid Synthesis

Abstract

This technical guide provides a rigorous analysis of solvent systems for the synthesis of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid (Target Molecule 1, TM-1 ). TM-1 is a carboxylic acid-functionalized derivative of Edaravone, a potent antioxidant. The synthesis relies on the Knorr pyrazole condensation between 4-hydrazinobenzoic acid and ethyl acetoacetate. This guide contrasts the "Gold Standard" ethanolic reflux method with a "Green Chemistry" aqueous protocol, addressing the specific solubility challenges posed by the zwitterionic nature of the hydrazine precursor.

Introduction & Mechanistic Context

The synthesis of TM-1 proceeds via the condensation of a hydrazine derivative with a


-keto ester.[1] This is a classic Knorr Pyrazole Synthesis.
  • Precursor A: 4-Hydrazinobenzoic acid (zwitterionic, poor solubility in non-polar solvents).

  • Precursor B: Ethyl acetoacetate (lipophilic ester, liquid).

  • Critical Challenge: The reaction requires a solvent that can solubilize the polar/zwitterionic Precursor A while preventing the hydrolysis of the ester group in Precursor B before the nucleophilic attack occurs.

Reaction Mechanism:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the ketone carbonyl of the

    
    -keto ester.
    
  • Imine Formation: Loss of water forms a hydrazone intermediate.

  • Cyclization: Intramolecular nucleophilic attack of the second hydrazine nitrogen on the ester carbonyl.

  • Tautomerization: The resulting pyrazolone exists in equilibrium between keto and enol forms (essential for antioxidant activity).

Figure 1: Reaction Pathway & Solvent Influence[2]

ReactionMechanism cluster_solvents Solvent Criticality Start 4-Hydrazinobenzoic Acid (Zwitterionic Solid) Inter Hydrazone Intermediate Start->Inter Solvent Solubilization + Acid Catalyst Reagent Ethyl Acetoacetate (Lipophilic Liquid) Reagent->Inter Product Target Molecule (TM-1) (Pyrazolone Acid) Inter->Product Cyclization (-EtOH) Reflux S1 Ethanol/AcOH: Protonates hydrazine, promotes solubility. S1->Inter S2 Water/Base: Dissolves acid as salt, Green profile.

Caption: Mechanistic flow of Knorr condensation emphasizing the solubility bottleneck at the hydrazine stage.

Solvent Selection Matrix

The choice of solvent dictates reaction rate, impurity profile, and isolation yield.

Solvent SystemRoleProsConsRecommendation
Ethanol + Glacial Acetic Acid (10:1) StandardExcellent solubility for intermediates; AcOH catalyzes imine formation; easy workup (precipitation).Flammable; AcOH requires neutralization or thorough washing.Primary Choice (Lab Scale)
Water + Imidazole (Catalytic) GreenEco-friendly; high atom economy; product precipitates upon acidification.Slower kinetics; requires heating to 100°C; potential for ester hydrolysis if pH is too high.Green Alternative
Methanol AlternativeSlightly better solubility for polar substrates than EtOH.Toxic; lower boiling point (64.7°C) may retard cyclization rate.Not Recommended
DMSO SolubilizerDissolves everything perfectly.High boiling point makes removal difficult; product stays in solution (poor isolation).Only for Analysis (NMR)

Experimental Protocols

Protocol A: The "Gold Standard" (Ethanol/Acetic Acid)

Best for: High purity, reliable crystallization, standard laboratory synthesis.

Rationale: 4-hydrazinobenzoic acid is sparingly soluble in neutral alcohols. The addition of glacial acetic acid serves two purposes: it protonates the hydrazine (breaking the zwitterionic lattice) to increase solubility, and it acts as a Brønsted acid catalyst to activate the ketone carbonyl of ethyl acetoacetate.

Materials:

  • 4-Hydrazinobenzoic acid (10 mmol, 1.52 g)

  • Ethyl acetoacetate (11 mmol, 1.43 g, 1.1 equiv)

  • Ethanol (Absolute, 30 mL)

  • Glacial Acetic Acid (3 mL)

Step-by-Step Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-hydrazinobenzoic acid, Ethanol, and Glacial Acetic Acid. Stir at room temperature for 10 minutes. Note: A suspension may persist.

  • Addition: Add Ethyl acetoacetate dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (approx. 80°C).

    • Observation: The solid should dissolve within 30 minutes as the reaction proceeds and the more soluble intermediate forms.

    • Duration: Reflux for 4–6 hours. Monitor by TLC (See Section 4).

  • Workup:

    • Remove the heat source and allow the reaction to cool to room temperature slowly.

    • Place the flask in an ice bath (0–5°C) for 30 minutes. The product (TM-1 ) will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold Ethanol (2 x 5 mL) to remove unreacted ester and acetic acid.

  • Purification: Recrystallize from hot Ethanol/Water (80:20) if necessary.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expected Yield: 75–85%[2]

Protocol B: The "Green" Approach (Aqueous/Catalytic)

Best for: Eco-conscious synthesis, avoiding organic solvents, larger scale.

Rationale: Water is a poor solvent for the ester but a good solvent for the hydrazine if the pH is adjusted. Using a mild organocatalyst like Imidazole or a buffer (Sodium Acetate) allows the reaction to proceed in suspension ("on-water" chemistry) or solution.

Materials:

  • 4-Hydrazinobenzoic acid (10 mmol, 1.52 g)

  • Ethyl acetoacetate (12 mmol, 1.56 g)

  • Water (Deionized, 20 mL)

  • Sodium Acetate (anhydrous, 10 mmol) OR Imidazole (1 mmol, 10 mol%)

Step-by-Step Procedure:

  • Setup: 50 mL RBF with condenser.

  • Solubilization: Add Water, 4-hydrazinobenzoic acid, and Sodium Acetate. Stir until a clear solution forms (formation of the soluble carboxylate salt).

  • Addition: Add Ethyl acetoacetate in one portion.

  • Reaction: Heat to 90–100°C. The mixture may become biphasic initially, then homogenize or form a suspension of the product.

    • Duration: 2–4 hours.

  • Workup (Critical Step):

    • Cool to room temperature.[3]

    • Acidification: The product is currently a salt (soluble). Add 1M HCl dropwise until pH reaches ~2–3.

    • Observation: Massive precipitation of the free acid TM-1 will occur.

  • Isolation: Filter the solid. Wash copiously with water to remove salts (NaCl/NaOAc).

  • Drying: Vacuum oven at 65°C (water is harder to remove than ethanol).

Expected Yield: 80–90% (Higher yield due to "salting out" effect).

Process Analytical Technology (PAT)

To ensure "Self-Validating" protocols, use the following checkpoints:

TLC Method:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate : Methanol : Acetic Acid (90 : 10 : 1).

  • Visualization: UV (254 nm). The product will have a distinct Rf (approx 0.4–0.5) compared to the starting hydrazine (baseline/low Rf) and ester (solvent front).

HPLC Method (for purity):

  • Column: C18 Reverse Phase.

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: 254 nm.

Troubleshooting & Decision Tree

Common issues include low yield or sticky precipitates. Use the logic flow below to diagnose.

Figure 2: Process Decision Tree

Troubleshooting Start Reaction Complete? CheckTLC Check TLC: SM Hydrazine Visible? Start->CheckTLC YesHydrazine Yes: Reaction Incomplete CheckTLC->YesHydrazine SM Present NoHydrazine No: Proceed to Workup CheckTLC->NoHydrazine SM Gone Action1 Add 0.5 mL AcOH Extend Reflux 2h YesHydrazine->Action1 Precipitate Precipitation Step NoHydrazine->Precipitate Issue1 No Solid Formed? Precipitate->Issue1 Sol1 Evaporate 50% Solvent Add Ice Water Issue1->Sol1 Ethanol Method Sol2 Check pH < 3 Add more HCl Issue1->Sol2 Water Method

Caption: Diagnostic workflow for monitoring reaction progress and troubleshooting isolation.

References

  • Knorr Pyrazole Synthesis Mechanism: Knorr, L. (1883).[4] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[4]

  • Edaravone Analog Synthesis (Solvent Effects): Zare, A., et al. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate as a highly efficient catalyst for the one-pot pseudo five-component reaction... Organic Chemistry Research, 4(2), 174-181.[5]

  • Green Aqueous Synthesis of Pyrazolones: Karami, B., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds... ACS Omega, 7(32), 28026–28040.

  • Solubility of 4-Hydrazinobenzoic Acid: BenchChem Technical Data. An In-depth Technical Guide on the Solubility and Stability of 4-Hydrazinobenzoic Acid.

  • Antioxidant Activity of Benzoic Acid Pyrazolones: Al-Wahaibi, L.H., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Molecules, 26(21), 6689.

Sources

Application Notes and Protocols for the C-4 Functionalization of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

These application notes provide a comprehensive guide for the chemical functionalization of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid at the C-4 position of the pyrazolone ring. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with pyrazolone derivatives. The protocols detailed herein describe robust methods for introducing a variety of functional groups at the C-4 position, thereby enabling the generation of diverse chemical libraries for screening and lead optimization.

The C-4 position of the 1-aryl-5-pyrazolone ring system is particularly susceptible to electrophilic substitution. This reactivity is a consequence of the electronic nature of the heterocyclic ring, where the C-4 carbon bears the highest electron density. The methodologies presented in this guide leverage this inherent reactivity to achieve efficient and selective C-4 functionalization.

The presence of the N-1 substituted benzoic acid moiety introduces a key consideration for reaction compatibility. The protocols have been developed to be mindful of the potential reactivity of the carboxylic acid group, and where necessary, offer guidance on reaction conditions to ensure its integrity.

Chemical Reactivity and Tautomerism

The reactivity of the C-4 position in 1-aryl-5-pyrazolones is intrinsically linked to the tautomeric equilibrium of the pyrazolone ring. The three possible tautomeric forms are the CH-form, the OH-form, and the NH-form. It is the CH-form, with its nucleophilic C-4 carbon, that readily undergoes electrophilic substitution. The equilibrium between these forms can be influenced by the solvent and the nature of the substituents on the ring.[1] For the functionalization reactions described below, conditions are generally chosen to favor the reactive CH-tautomer.

I. Vilsmeier-Haack Formylation: Introduction of a Formyl Group at C-4

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] In the context of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, this reaction introduces a versatile aldehyde functionality at the C-4 position, which can serve as a synthetic handle for a wide array of subsequent transformations. The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, from a substituted formamide (typically N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃).[3]

Reaction Workflow

Vilsmeier_Haack_Workflow sub Substrate: 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid reaction Electrophilic Substitution at C-4 sub->reaction reagent Vilsmeier Reagent Generation: DMF + POCl₃ reagent->reaction hydrolysis Hydrolysis of Iminium Intermediate reaction->hydrolysis product Product: 4-(4-formyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid hydrolysis->product Knoevenagel_Condensation_Workflow sub Substrate: 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid reaction Knoevenagel Condensation sub->reaction aldehyde Aromatic Aldehyde aldehyde->reaction catalyst Base Catalyst (e.g., Piperidine, Sodium Acetate) catalyst->reaction product Product: 4-(4-arylmethylene-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid reaction->product Mannich_Reaction_Workflow sub Substrate: 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid reaction Mannich Reaction sub->reaction formaldehyde Formaldehyde formaldehyde->reaction amine Secondary Amine (e.g., Morpholine, Piperidine) amine->reaction product Product: 4-(4-(aminomethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid reaction->product Azo_Coupling_Workflow aniline Substituted Aniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) aniline->diazotization diazonium Aryldiazonium Salt diazotization->diazonium coupling Azo Coupling diazonium->coupling substrate Substrate: 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid substrate->coupling product Product: 4-(4-(arylazo)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid coupling->product

Sources

Application Notes and Protocols for the Knorr Pyrazole Synthesis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Knorr pyrazole synthesis, a foundational reaction in heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, remains a highly versatile and robust method for the construction of the pyrazole scaffold.[1][2] This five-membered aromatic heterocycle is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Knorr synthesis for preparing pyrazoles functionalized with benzoic acid derivatives. We delve into the mechanistic underpinnings, provide a validated, step-by-step experimental protocol, discuss key reaction parameters for optimization, and present a troubleshooting guide. The inclusion of a benzoic acid moiety offers a versatile chemical handle for downstream modifications or can act as a critical pharmacophore, making these target molecules highly valuable in drug discovery programs.[6][7][8][9]

Scientific Foundation: The Reaction Mechanism

The Knorr pyrazole synthesis is a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[10][11][12] The reaction is typically performed under acidic conditions, which play a crucial role in activating the carbonyl groups for nucleophilic attack.[10][13][14] The thermodynamic driving force for the reaction is the formation of the highly stable aromatic pyrazole ring.[4][15]

The mechanism proceeds through several distinct steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine (in this case, a benzoic acid hydrazide) on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.[13][16] This is followed by dehydration to yield a hydrazone intermediate.[3][15]

  • Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the second carbonyl group. This key cyclization step forms the five-membered ring.

  • Dehydration: The resulting heterocyclic intermediate undergoes a final acid-catalyzed dehydration step to eliminate a molecule of water, yielding the final aromatic pyrazole product.[16]

A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity . The initial condensation can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of regioisomers.[3] Selectivity is governed by the relative steric hindrance and electronic properties of the carbonyls; the hydrazine will preferentially attack the more electrophilic and less sterically hindered carbonyl carbon.

Knorr_Mechanism Figure 1: General Mechanism of the Knorr Pyrazole Synthesis cluster_intermediate1 Hydrazone Intermediate cluster_intermediate2 Cyclized Intermediate cluster_product Product R1 Benzoic Acid Hydrazide I1 Hydrazone R1->I1 Condensation (-H₂O) plus1 + R2 1,3-Dicarbonyl Compound I2 Non-aromatic Ring I1->I2 Intramolecular Cyclization P Pyrazole-Benzoic Acid Derivative I2->P Dehydration (-H₂O) cat1 H⁺ Catalyst

Caption: Figure 1: General Mechanism of the Knorr Pyrazole Synthesis

Experimental Protocol: Synthesis of 4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid

This protocol details a one-pot synthesis adapted from established literature, demonstrating the reaction of a benzoic acid derivative containing a ketone (4-acetylbenzoic acid) with a benzoic acid hydrazide (4-hydrazinobenzoic acid), followed by a Vilsmeier-Haack type cyclization to form the pyrazole aldehyde.[6] This method is efficient and often avoids the need for extensive purification of the intermediate hydrazone.

Materials and Equipment
  • Reagents:

    • 4-Hydrazinobenzoic acid

    • 4-Acetylbenzoic acid

    • Anhydrous Ethanol (EtOH)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Deionized water

    • Sodium bicarbonate (NaHCO₃)

  • Equipment:

    • Round-bottom flask (100 mL) with reflux condenser

    • Magnetic stirrer and hotplate

    • Ice bath

    • Dropping funnel

    • Büchner funnel and vacuum flask

    • Standard laboratory glassware

    • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Hydrazone Formation:

    • To a 100 mL round-bottom flask, add 4-acetylbenzoic acid (1.64 g, 10 mmol) and 4-hydrazinobenzoic acid (1.52 g, 10 mmol).

    • Add anhydrous ethanol (30 mL) to the flask.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 8 hours.

    • Rationale: Heating in ethanol promotes the condensation reaction to form the hydrazone intermediate. The progress can be monitored by TLC, observing the consumption of the starting materials.

  • Solvent Removal:

    • After the reflux period, remove the ethanol using a rotary evaporator to obtain the crude hydrazone as a solid. This intermediate is typically used in the next step without further purification.[6][7]

  • Cyclization (Vilsmeier-Haack Conditions):

    • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • Transfer the crude hydrazone to a clean, dry 100 mL round-bottom flask and add anhydrous DMF (30 mL).

    • Cool the flask in an ice bath for approximately 15 minutes with stirring.

    • Slowly add phosphorus oxychloride (4.6 mL, 50 mmol) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10°C.

    • Rationale: The combination of DMF and POCl₃ forms the Vilsmeier reagent, which acts as both the dehydrating agent and the source for the formyl group at the 4-position of the pyrazole ring.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 12 hours.[6]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 200 mL of crushed ice and water.

    • Stir the mixture vigorously. A precipitate will form.

    • Neutralize the acidic solution by slowly adding solid sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 50 mL).

    • Dry the product under vacuum to yield 4,4'-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid. The product is often of high purity, but can be recrystallized from an appropriate solvent like an ethanol/water mixture if necessary.[5]

Workflow Figure 2: Experimental Workflow for Pyrazole Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Workup & Isolation A Combine 4-Acetylbenzoic Acid & 4-Hydrazinobenzoic Acid in EtOH B Reflux for 8 hours A->B C Remove EtOH via Rotovap B->C D Dissolve crude in DMF, cool to 0°C C->D E Add POCl₃ dropwise D->E F Heat to 80°C for 12 hours E->F G Pour into Ice Water F->G H Neutralize with NaHCO₃ G->H I Filter Solid Product H->I J Wash with H₂O & Dry I->J K K J->K Final Product: Pyrazole-Dibenzoic Acid

Caption: Figure 2: Experimental Workflow for Pyrazole Synthesis

Optimization of Reaction Conditions

The success of the Knorr pyrazole synthesis is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides insights for optimizing the synthesis of benzoic acid-derived pyrazoles.

ParameterOptions & ConsiderationsImpact & Rationale
Hydrazine Source Benzoic acid hydrazides, substituted phenylhydrazines with carboxylic acid groups.The structure of the hydrazine determines one of the substitution patterns on the final pyrazole ring. The electronic nature of substituents on the benzoic acid ring can affect the nucleophilicity of the hydrazine.
1,3-Dicarbonyl Source β-ketoesters (e.g., ethyl benzoylacetate), 1,3-diketones (e.g., acetylacetone, 4-acetylbenzoic acid).[11]This component dictates the other substituents on the pyrazole ring. β-ketoesters will lead to pyrazolones, which exist in tautomeric equilibrium with the aromatic hydroxypyrazole form.[4][15]
Catalyst Acidic Catalysis is crucial. - Glacial Acetic Acid (common, mild)[4][15]- Sulfuric Acid (stronger, may be needed for less reactive substrates)- Vilsmeier Reagent (POCl₃/DMF) for specific transformations.[6]Acid protonates a carbonyl oxygen, activating it for nucleophilic attack and facilitating the dehydration steps.[13] The choice and amount of acid can significantly impact reaction rate and yield.
Solvent Ethanol, Propanol, Glacial Acetic Acid, DMF.The solvent must solubilize the reactants and be suitable for the required reaction temperature (often reflux). Ethanol is a common and effective choice for many Knorr syntheses.[5][15]
Temperature Room temperature to reflux (typically 80-120°C).Higher temperatures increase the reaction rate. Most Knorr syntheses require heating to overcome the activation energy for cyclization and dehydration.[15]
pH Control Acidic conditions (pH 3-5) are optimal. Acidic pH promotes both the initial hydrazone formation and the subsequent cyclization.[13] At neutral or basic pH, the reaction may stall at the hydrazone intermediate, as cyclization is inhibited.[13]

Troubleshooting and Purification

ProblemPotential CauseSuggested Solution
Low or No Product Yield Reaction stalled at the hydrazone intermediate.Ensure sufficient acid catalyst is present. Check the pH of the reaction mixture; if it is neutral or basic, add a catalytic amount of acid (e.g., acetic acid).[13]
Incomplete reaction.Increase reaction time or temperature. Confirm the purity of starting materials.
Formation of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl compound.The isomers may be difficult to separate. If possible, choose a symmetrical 1,3-dicarbonyl or a substrate where electronic/steric factors strongly favor one isomer. Isomers can sometimes be separated by column chromatography or fractional crystallization.
Product is an Oil or Difficult to Crystallize Presence of impurities.Attempt purification via column chromatography. An alternative method for purifying basic pyrazoles is to form an acid addition salt (e.g., with HCl), crystallize the salt, and then neutralize it to recover the purified pyrazole.[17]
Dark-colored Product Tarry byproducts from decomposition at high temperatures.Reduce the reaction temperature and extend the reaction time. Ensure the reaction is performed under an inert atmosphere (e.g., N₂) if substrates are sensitive to oxidation. Purify the crude product by recrystallization, possibly with the addition of activated charcoal.

Safety Precautions

  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated chemical fume hood.[15] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acids and Reagents: Strong acids like sulfuric acid and reagents like phosphorus oxychloride are highly corrosive. Handle them with caution and appropriate PPE.

  • Solvents: Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Knorr pyrrole synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Chem Help Asap. [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Name-Reaction.com. [Link]

  • knorr pyrazole synthesis | PPTX - Slideshare. (n.d.). Slideshare. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). [Link]

  • Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections - MDPI. (2020). MDPI. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • Knorr Pyrazole Synthesis - YouTube. (2025). YouTube. [Link]

  • Knorr Pyrazole Synthesis - ResearchGate. (n.d.). ResearchGate. [Link]

  • Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (n.d.). SID. [Link]

  • Synthesis of the pyrazolyl benzoic acid derived aldehyde - ResearchGate. (n.d.). ResearchGate. [Link]

  • Preparation of benzoic acid of high purity. (n.d.). [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (n.d.). [Link]

  • US1685634A - Purification of benzoic acid and its derivatives - Google Patents. (n.d.).
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation - PubMed. (2018). National Center for Biotechnology Information. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed. (2025). National Center for Biotechnology Information. [Link]

Sources

Application Note: Synthetic Strategies and Optimization for 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid Hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrazolone scaffold, particularly 5-oxo-4,5-dihydro-1H-pyrazole, is a privileged structure in medicinal chemistry, exhibiting potent anti-inflammatory (COX-2 inhibition), antimicrobial, and antioxidant properties. When coupled with a hydrazone moiety via a benzoic acid linker, the resulting conjugate—4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid hydrazone —creates a "double-pharmacophore" architecture. This structure enhances binding affinity through hydrogen bonding donors/acceptors and


-

stacking interactions within enzyme active sites.

This Application Note provides a validated, high-yield protocol for the synthesis of these conjugates. Unlike generic procedures, this guide addresses specific solubility challenges and tautomeric equilibria inherent to the pyrazolone ring, ensuring reproducible results for biological screening.

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule into stable precursors. The strategy relies on the " convergent assembly" of the pyrazolone core followed by late-stage functionalization of the benzoic acid tail.

RetroSynthesis Target Target: Pyrazolone-Benzoic Acid Hydrazone Hydrazide Intermediate: Pyrazolone-Benzoic Acid Hydrazide Target->Hydrazide Schiff Base Condensation Aldehyde Reagent: Aromatic Aldehyde (Ar-CHO) Target->Aldehyde + Ester Intermediate: Ethyl 4-(pyrazol-1-yl)benzoate Hydrazide->Ester Hydrazinolysis (NH2NH2) CoreAcid Core: 4-(3-methyl-5-oxo-pyrazol-1-yl)benzoic acid Ester->CoreAcid Esterification (SOCl2/EtOH) Hydrazine Start: 4-Hydrazinobenzoic Acid CoreAcid->Hydrazine Cyclocondensation KetoEster Start: Ethyl Acetoacetate CoreAcid->KetoEster +

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrazolone core followed by hydrazide activation and hydrazone formation.

Experimental Protocols

Stage 1: Assembly of the Pyrazolone Core

The initial step involves the Knorr pyrazole synthesis. We utilize 4-hydrazinobenzoic acid and ethyl acetoacetate. Note that the 3-methyl group (derived from acetoacetate) stabilizes the ring.

Reaction:



Protocol:

  • Dissolution: In a 250 mL round-bottom flask, suspend 4-hydrazinobenzoic acid (10 mmol, 1.52 g) in Glacial Acetic Acid (20 mL).

    • Expert Insight: Acetic acid acts as both solvent and catalyst. The acidic environment accelerates the initial imine formation and subsequent cyclization.

  • Addition: Add Ethyl Acetoacetate (12 mmol, 1.56 g) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Chloroform/Methanol 9:1). The starting hydrazine spot will disappear.
    
  • Work-up: Cool the mixture to room temperature. Pour the reaction mass into crushed ice (100 g) with vigorous stirring.

  • Isolation: A solid precipitate (often yellow/orange) will form. Filter under vacuum, wash with cold water (

    
    ) to remove excess acid, and recrystallize from Ethanol.
    
    • Yield: Expect 75–85%.

    • Validation: IR peak at

      
       (Acid C=O) and 
      
      
      
      (C=N).
Stage 2: Activation to Acid Hydrazide

The carboxylic acid must be converted to a hydrazide to enable hydrazone formation. This is a two-step "one-pot" equivalent process: Esterification


 Hydrazinolysis.

Protocol:

  • Esterification: Dissolve the Stage 1 product (5 mmol) in absolute Ethanol (30 mL). Add Concentrated Sulfuric Acid (0.5 mL) or Thionyl Chloride (1.5 eq) dropwise. Reflux for 8 hours.

    • Note: If the product precipitates upon cooling, filter it.[1] If not, remove solvent in vacuo. This yields the ethyl ester intermediate.

  • Hydrazinolysis: Suspend the crude ethyl ester in Ethanol (20 mL). Add Hydrazine Hydrate (99%, 25 mmol, 5 eq) dropwise.

    • Critical Control: Use a large excess of hydrazine to prevent the formation of the symmetrical dimer (R-CO-NH-NH-CO-R).

  • Reflux: Reflux for 6–10 hours. The solid may dissolve and re-precipitate as the hydrazide.

  • Isolation: Cool to

    
    . Filter the solid product. Wash with cold ethanol and ether.
    
    • Validation: The disappearance of the ester O-CH2CH3 signals in

      
       NMR confirms conversion.
      
Stage 3: Hydrazone Condensation (The Target)

The final step links the pharmacophore to a variable aromatic aldehyde.

Reaction:



Protocol:

  • Mixture Preparation: In a 50 mL flask, dissolve Stage 2 Hydrazide (1 mmol) in Hot Ethanol (15 mL).

    • Solubility Note: If the hydrazide is insoluble, add DMSO dropwise until clear.

  • Aldehyde Addition: Add the appropriate Aromatic Aldehyde (1.1 mmol) (e.g., 4-chlorobenzaldehyde, vanillin).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

    • Mechanism:[2][3][4][5][6] Acid protonates the aldehyde carbonyl, making it more electrophilic for the nucleophilic attack of the hydrazide amine.

  • Reaction: Reflux for 2–4 hours. A heavy precipitate usually forms rapidly.

  • Purification: Filter the hot mixture (if product is solid) or cool then filter. Wash with hot ethanol to remove unreacted aldehyde. Recrystallize from DMF/Ethanol mixtures if necessary.

Data Summary & Quality Control

Expected Physicochemical Properties
ParameterSpecificationNotes
Appearance Yellow to Orange powderColor arises from extended conjugation.
Melting Point

High MP due to intermolecular H-bonding.
Solubility DMSO, DMF (High); EtOH (Low)Poor solubility in water/alcohol is typical.
Spectroscopic Validation (NMR)

The pyrazolone ring exhibits keto-enol tautomerism, which complicates NMR interpretation.

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       (s, 1H, NH  of hydrazone).[6]
      
    • 
       (s, 1H, N=CH  imine proton).
      
    • 
       (s, 3H, **CH}_3$ on pyrazole).
      
    • Pyrazolone Ring Protons: You may see a signal at

      
       (CH) if in enol form, or a methylene signal if in keto form, though the enol form is often stabilized by solvent.
      
Tautomerism Visualization

The reactivity and spectral data depend on the tautomeric state of the pyrazolone ring.

Tautomers Keto CH2-C=O Form (Keto) Enol CH=C-OH Form (Enol) Keto->Enol Solvent/pH Dependent

Figure 2: The pyrazolone ring exists in equilibrium. In polar aprotic solvents (DMSO), the enol form is often favored.

Troubleshooting & Optimization

  • Issue: Low Yield in Stage 3 (Hydrazone).

    • Cause: Poor solubility of the hydrazide prevents reaction.

    • Solution: Use a minimal amount of DMF to dissolve the hydrazide before adding ethanol and aldehyde.

  • Issue: Product is "Sticky" or Oily.

    • Cause: Incomplete removal of acetic acid or oligomerization.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

  • Issue: NMR shows double peaks.

    • Cause: E/Z isomerism around the

      
       hydrazone bond.
      
    • Insight: The

      
      -isomer is thermodynamically favored, but 
      
      
      
      isomers can exist. This is not an impurity; it is an intrinsic property.

References

  • Pyrazolone Synthesis & Biological Relevance

    • Bekhit, A. A., et al. (2010). "Synthesis and biological evaluation of some 4-pyrazolyl-benzenesulfonamides as anti-inflammatory agents." European Journal of Medicinal Chemistry.
  • Hydrazone Formation Mechanisms

    • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Specific Scaffold Methodology (Analogous Systems)

    • Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new 4-hetaryl-pyrazole derivatives." European Journal of Medicinal Chemistry.
  • Catalytic Improvements

    • Karami, M., & Zare, A. (2018).[4] "1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient... Catalyst for the Reaction of Phenylhydrazine with Ethyl Acetoacetate."[4] Organic Chemistry Research.

Sources

Application Note: Pyrazolone-Benzoic Acid Hybrids in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens, particularly ESKAPE organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel antimicrobial scaffolds. Pyrazolone-benzoic acid hybrids represent a privileged structural class that combines the DNA gyrase-targeting capability of the pyrazolone core with the pharmacokinetic and solubility-enhancing properties of the benzoic acid moiety.

This guide provides a comprehensive technical workflow for researching these compounds, covering chemical synthesis, antimicrobial susceptibility testing, and mechanism of action elucidation.

Chemical Synthesis & Characterization

Rationale

The synthesis strategy typically employs a convergent approach.[1] The pyrazolone core is synthesized via a Knorr-type condensation, followed by coupling with a benzoic acid derivative. This modularity allows for rapid Structure-Activity Relationship (SAR) exploration at the N1 and C3 positions.

Protocol: Synthesis of N'-Benzoyl-3-(4-substituted)-1H-pyrazole-5-carbohydrazide

Objective: To synthesize a library of pyrazolone-benzoic acid hybrids for MIC evaluation.

Reagents:

  • Diethyl oxalate

  • 4-Substituted acetophenone (e.g., 4-bromoacetophenone)

  • Sodium hydride (NaH)[2]

  • Hydrazine hydrate (

    
    )
    
  • Substituted benzoic acids[2][3][4][5]

  • EDC

    
    HCl / HOBt (Coupling agents)
    
  • Solvents: Ethanol, Methanol, DMF, Dichloromethane

Step-by-Step Methodology:

  • Formation of Diketoester Intermediate:

    • Suspend NaH (1.2 eq) in anhydrous ethanol at 0°C.

    • Add a solution of 4-substituted acetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise.

    • Stir at room temperature for 4 hours. The mixture will turn yellow/orange.

    • Acidify with glacial acetic acid, extract with ethyl acetate, and concentrate to yield the ethyl 2,4-dioxo-4-arylbutanoate.

  • Cyclization to Pyrazole Core:

    • Dissolve the diketoester in ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise at 0°C.

    • Reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Cool to precipitate the pyrazole-5-carbohydrazide precursor. Filter and recrystallize from ethanol.

  • Coupling with Benzoic Acid (The Hybrid Step):

    • Dissolve the specific substituted benzoic acid (1.0 eq) in dry DMF.

    • Add EDC

      
      HCl (1.2 eq) and HOBt (1.2 eq); stir for 30 mins to activate the acid.
      
    • Add the pyrazole-hydrazide precursor (1.0 eq) and catalytic DMAP.

    • Stir at room temperature for 12–18 hours.

    • Workup: Pour into ice water. The precipitate is the crude target compound.

    • Purification: Recrystallize from DMF/Ethanol or purify via silica gel column chromatography.

Structural Validation
  • 1H NMR (DMSO-d6): Look for the singlet pyrazole proton (

    
     6.8–7.2 ppm) and the amide -NH protons (
    
    
    
    10.0–12.0 ppm).
  • FT-IR: Confirm presence of Amide I (

    
    ) and Carboxyl/Ester bands.
    

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination

Standard: CLSI M07-A10 Broth Microdilution.

Critical Control:

  • Positive Control: Ciprofloxacin (Target: DNA Gyrase) or Vancomycin (Target: Cell Wall).

  • Negative Control: DMSO (Solvent control, max 1% final concentration).

Protocol:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213, E. coli ATCC 25922) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Compound Dilution: Prepare stock solution of the pyrazolone derivative in 100% DMSO. Perform 2-fold serial dilutions in a 96-well plate (Final range:

    
     to 
    
    
    
    ).
  • Incubation: Add diluted inoculum to wells. Final volume

    
    . Incubate at 
    
    
    
    for 18–24 hours.
  • Readout: MIC is the lowest concentration showing no visible growth.

  • Validation: Add Resazurin dye (

    
    ) and incubate for 1 hour. Blue = No growth (Dead/Inhibited); Pink = Growth (Metabolically active).
    
Representative Data (Aggregated from Literature)

Table 1: Comparative MIC values (


) of Pyrazolone-Benzoic Acid Derivatives
Compound IDR1 (Pyrazole)R2 (Benzoic Acid)S. aureus (MRSA)E. coliA. baumanniiToxicity (

HEK293)
PZ-01 4-Br-Phenyl4-OH2.0>6432>200

PZ-05 4-Cl-Phenyl3,4-di-OMe0.5168.0>200

PZ-09 2-Naphthyl4-COOH4.0324.0150

Ciprofloxacin --0.50.0151.0-

Note: Derivatives with electron-donating groups (OMe) on the benzoic acid ring often show enhanced permeability in Gram-positive strains.

Mechanism of Action (MoA)

The primary target for pyrazolone-benzoic acid hybrids is Bacterial DNA Gyrase (Topoisomerase II) , specifically the ATP-binding domain of the GyrB subunit.

MoA Visualization

The following diagram illustrates the dual-action pathway where the scaffold inhibits DNA replication while secondary amphiphilic properties may disrupt membrane integrity.

MOA_Pathway Compound Pyrazolone-Benzoic Acid Derivative Entry Cellular Entry (Porins/Diffusion) Compound->Entry Target1 Primary Target: DNA Gyrase (GyrB) Entry->Target1 High Affinity Target2 Secondary Effect: Membrane Depolarization Entry->Target2 High Conc. Mech1 Competes with ATP at ATPase active site Target1->Mech1 Mech2 Disrupts Proton Motive Force Target2->Mech2 Result1 Inhibition of DNA Supercoiling Mech1->Result1 Death Bacterial Cell Death (Bactericidal) Mech2->Death Result2 Replication Fork Arrest Result1->Result2 Result2->Death

Figure 1: Dual-mechanism pathway of pyrazolone derivatives targeting DNA Gyrase and membrane integrity.

DNA Gyrase Supercoiling Assay Protocol

Objective: Confirm enzymatic inhibition.

  • Reaction Mix: 1 U E. coli DNA Gyrase, 0.5

    
     relaxed pBR322 plasmid DNA, Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM 
    
    
    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).
  • Treatment: Add test compound (0.1 – 50

    
    ).
    
  • Incubation:

    
     for 30 minutes.
    
  • Termination: Add stop buffer (EDTA/SDS/Bromophenol Blue).

  • Analysis: Electrophoresis on 1% agarose gel.

    • Result: Presence of supercoiled bands = Active Enzyme. Presence of only relaxed bands = Inhibition .

Structure-Activity Relationship (SAR) Analysis

Understanding the pharmacophore is vital for optimization.

SAR_Map Center Pyrazolone Core (Scaffold) N1 N1 Position (Benzoic Acid Linker) Center->N1 C3 C3 Position (Aryl Group) Center->C3 C4 C4 Position (Modulation) Center->C4 Rule1 COOH Essential for Solubility & H-Bonding N1->Rule1 Critical Rule2 Electron Withdrawing (F, Cl) Increases Potency C3->Rule2 Optimization Rule3 Bulky groups (Naphthyl) improve Gram (+) activity C3->Rule3 Selectivity

Figure 2: SAR Map highlighting critical substitution zones for pyrazolone-benzoic acid optimization.

Key SAR Findings:
  • The Acidic Moiety: The carboxylic acid on the N1-benzoyl ring is often crucial for amphiphilicity. Converting this to an ester usually decreases potency, suggesting the free acid participates in hydrogen bonding within the GyrB active site.

  • Halogenation: Introduction of Fluorine or Chlorine at the para position of the C3-phenyl ring enhances lipophilicity and membrane penetration, correlating with lower MIC values against S. aureus.

  • Steric Bulk: Replacing the phenyl ring with a naphthyl group often shifts the spectrum towards Gram-positive organisms, likely due to size exclusion by Gram-negative porins.

References

  • Sun, J., et al. (2013). "Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives."[2] PLOS ONE. Link

  • Alnufaie, R., et al. (2020). "Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus."[5] The Journal of Antibiotics. Link

  • Raj, K.C., et al. (2022). "Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents." Antibiotics.[2][5][6][7][8][9][10][11][12] Link[9]

  • Lamers, R.P., et al. (2020). "Structure-Activity Relationships of Pyrazole Derivatives as Potent Antibacterials against Methicillin-Resistant Staphylococcus aureus." Molecules. Link

Sources

Using 4-(5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Coordination Frameworks with 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid

Abstract & Strategic Value

This guide details the protocols for utilizing 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid (hereafter L1 ) as a ditopic ligand in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). Unlike simple carboxylate ligands, L1 integrates a rigid benzoate spacer with a redox-active, tautomerizable pyrazolone core. This dual-functionality allows for the construction of materials with tunable magnetic properties, biological activity (SOD-mimetic), and stimuli-responsive structural transformations.

Key Chemical Features:

  • Ditopic Geometry: The ligand acts as a linear spacer (approx. 9–11 Å) connecting metal nodes via the carboxylate tail and the pyrazolone head.

  • Tautomeric Versatility: The pyrazolone ring exists in equilibrium between CH-keto, NH-keto, and OH-enol forms, providing pH-switchable coordination modes (O-donor vs. N-donor).

  • Solubility Profile: High polarity due to the carboxylic acid and pyrazolone H-bonding requires specific solvothermal protocols.

Ligand Synthesis Protocol

Rationale: Commercial availability of L1 is limited. In-house synthesis ensures high purity essential for single-crystal growth.

Reaction Principle: Condensation of 4-hydrazinobenzoic acid with a 3-carbon electrophile (ethyl 3-ethoxyacrylate or ethyl propiolate) followed by cyclization.

Step-by-Step Synthesis
  • Reagents:

    • 4-Hydrazinobenzoic acid (CAS: 619-67-0)

    • Ethyl 3-ethoxyacrylate (CAS: 1001-26-9) [Preferred for regioselectivity]

    • Ethanol (Absolute)[1]

    • Sodium Ethoxide (21% in ethanol)

    • Glacial Acetic Acid[2]

  • Procedure:

    • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol (1.52 g) of 4-hydrazinobenzoic acid in 50 mL of ethanol containing 1.1 equivalents of Sodium Ethoxide. Stir until clear (formation of sodium carboxylate improves nucleophilicity).

    • Addition: Dropwise add 10 mmol (1.44 g) of Ethyl 3-ethoxyacrylate over 10 minutes.

    • Reflux: Heat the mixture to reflux (78 °C) for 6 hours. The solution will darken slightly.

    • Work-up: Cool to room temperature. Acidify to pH 4–5 using Glacial Acetic Acid. A precipitate will form.

    • Purification: Filter the solid. Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL). Recrystallize from hot DMF/Ethanol (1:1).
    • Yield: Expected ~75–85%.

  • Validation (QC):

    • 1H NMR (DMSO-d6): Look for pyrazole protons (

      
       ~5.5 ppm for CH, 
      
      
      
      ~7.8 ppm for CH=N) and disappearance of ethyl group signals.
    • FTIR: Strong bands at ~1680 cm⁻¹ (C=O acid) and ~1600 cm⁻¹ (C=O pyrazolone).

Coordination Chemistry Strategies

The ligand L1 presents two distinct coordination vectors.[2][3] Successful complexation requires managing the competition between these sites.

Coordination Modes:

  • Carboxylate (Hard Donor): Preferentially binds high-oxidation state metals (Zr⁴⁺, Ln³⁺) or forms paddle-wheel clusters with Cu²⁺/Zn²⁺.

  • Pyrazolone (Ambidentate):

    • Neutral: Binds via Carbonyl-O (Monodentate).

    • Anionic (Deprotonated): Binds via Enolate-O and/or Pyrazole-N (Bridging/Chelating).

Figure 1: Potential coordination modes of Ligand L1 dependent on pH and metal center.

Experimental Protocols: Metal Complex Synthesis

Protocol A: Discrete Complexes (Cu/Co/Ni)

Target: Mononuclear or Dinuclear biological probes.

  • Preparation:

    • Ligand Solution: Dissolve 0.5 mmol L1 in 20 mL Methanol + 0.5 mL Triethylamine (TEA) to deprotonate the carboxylic acid.

    • Metal Solution: Dissolve 0.5 mmol Metal Salt (

      
       or 
      
      
      
      ) in 10 mL water.
  • Reaction:

    • Add Metal solution to Ligand solution dropwise under constant stirring.

    • Heat at 50 °C for 2 hours.

    • Observation: Color change (e.g., Blue

      
       Green for Cu) indicates complexation.
      
  • Crystallization:

    • Filter any amorphous precipitate.

    • Allow filtrate to evaporate slowly at room temperature (3–5 days).

    • Note: If no crystals form, diffuse diethyl ether into the methanolic solution.

Protocol B: Solvothermal MOF Synthesis (Zn/Zr)

Target: 3D Porous Frameworks.

  • Mixture Preparation:

    • Ligand: 0.1 mmol L1 .

    • Metal Source: 0.1 mmol

      
      .
      
    • Solvent System: DMF:Ethanol:H2O (4:1:1 v/v, 10 mL).

    • Modulator (Optional): 2 drops of dilute

      
       (prevents rapid precipitation, aids crystal growth).
      
  • Solvothermal Treatment:

    • Seal in a 20 mL Teflon-lined stainless steel autoclave.

    • Program oven: Ramp to 100 °C (2 hrs)

      
       Hold 100 °C (48 hrs) 
      
      
      
      Cool to RT (12 hrs).
  • Isolation:

    • Wash crystals with fresh DMF, then Ethanol.

    • Activation: Solvent exchange with acetone for 3 days, followed by vacuum drying at 120 °C.

Characterization & Data Interpretation

Diagnostic IR Bands

Compare the free ligand spectra with the isolated complex to verify coordination.

Functional GroupFree Ligand (

, cm⁻¹)
Metal Complex (

, cm⁻¹)
Interpretation
-COOH (O-H) 2500–3000 (broad)DisappearsDeprotonation of acid
-COOH (C=O) ~1680Shift to 1550–1600 (

)
Carboxylate coordination
Pyrazolone (C=O) ~1600Shift to ~1580O-donation to Metal
Pyrazolone (C=N) ~1580Shift to ~1560N-donation (if bridging)
Single Crystal XRD (SC-XRD) Checklist
  • Space Group: Likely Triclinic (

    
    ) or Monoclinic (
    
    
    
    ) due to the bent shape of the ligand.
  • Solvent Masking: Use SQUEEZE/MASK in Olex2 if disordered solvent molecules (DMF) prevent refinement.

  • Twinning: Plate-like crystals of pyrazolone complexes often exhibit non-merohedral twinning; check Ewald sphere carefully.

Applications & Workflow

Figure 2: Workflow from synthesis to specific application domains.

1. Biological Activity (Drug Development):

  • Mechanism: The pyrazolone core mimics the structure of Edaravone (ALS drug), a potent radical scavenger.

  • Protocol: Test Cu(II) complexes for Superoxide Dismutase (SOD) activity using the NBT (Nitroblue tetrazolium) assay. The redox-active Cu center coupled with the radical-scavenging ligand often shows synergistic antioxidant effects.

2. Catalysis (MOFs):

  • Mechanism: Coordinatively Unsaturated Sites (CUS) on the metal node act as Lewis acids.

  • Protocol: Use the Zn-MOF of L1 as a heterogeneous catalyst for the Knoevenagel condensation. The basic N-sites on the pyrazolone ring (if uncoordinated) can act as dual acid-base active sites.

References

  • Pyrazolone Coordination Overview: Marchetti, F., et al. "Coordination chemistry of pyrazolone-based ligands."[4] Coordination Chemistry Reviews, 2005.

  • Edaravone Analogs: "4,5-Dihydro-1H-pyrazole: an indispensable scaffold."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 2014.[5]

  • Ligand Synthesis (General Pyrazolone): "Synthesis of ethyl acrylate and derivatives." PrepChem, Accessed 2023.

  • MOF Synthesis Protocols: "Solvothermal synthesis of MOFs." Royal Society of Chemistry, Dalton Trans., 2010.

  • Antimicrobial Complexes: "Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand." Molecules, 2023.[6]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Schiff Bases at the C-4 Position of the Pyrazolone Ring

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exposition on the synthesis of Schiff bases located at the C-4 position of the pyrazolone core. Pyrazolone-based Schiff bases are a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This document elucidates the underlying reaction mechanisms, provides validated, step-by-step protocols for the synthesis of key precursors and final products, and outlines robust methods for their characterization. By explaining the causality behind experimental choices, this guide aims to empower researchers to not only replicate these procedures but also to rationally design and synthesize novel derivatives for therapeutic applications.

Introduction: The Significance of the Pyrazolone-Schiff Base Scaffold

The pyrazolone ring is a five-membered heterocyclic motif containing two adjacent nitrogen atoms, which has been a cornerstone in pharmaceutical development for over a century, famously represented by non-steroidal anti-inflammatory drugs like antipyrine and aminopyrine.[3] When this versatile core is functionalized with a Schiff base (an imine or azomethine group, -C=N-), the resulting molecular architecture gains significant therapeutic potential. The azomethine linkage is critical for biological activity, and its combination with the pyrazolone nucleus has yielded compounds with potent antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[4][5][6][7]

The C-4 position of the pyrazolone ring is particularly amenable to functionalization, serving as a key anchor point for the Schiff base moiety. This guide details the two primary and most effective strategies for constructing these valuable compounds:

  • Route A: Condensation of a C-4 formylpyrazolone (an aldehyde) with a primary amine.

  • Route B: Condensation of a C-4 aminopyrazolone with a suitable aldehyde or ketone.

Understanding the nuances of these synthetic pathways is crucial for the successful development of novel pyrazolone-based drug candidates.

Reaction Mechanism and Tautomerism

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process is typically catalyzed by either acid or base. In the context of the pyrazolone ring, the reaction is influenced by the inherent tautomerism of the heterocyclic core. The pyrazolone moiety can exist in keto-enol and imine-enamine tautomeric forms, which affects the reactivity of the C-4 position.[8][9]

The general mechanism involves the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of the aldehyde (or vice versa), forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration (elimination of a water molecule) to yield the stable imine product.[9]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer cluster_2 Step 3: Dehydration Pyrazolone_CHO Pyrazolone-C4-CHO (Electrophile) Carbinolamine Carbinolamine Intermediate Pyrazolone_CHO->Carbinolamine Primary_Amine Primary Amine (R-NH2) (Nucleophile) Primary_Amine->Carbinolamine Protonated_Intermediate Protonated Intermediate Carbinolamine->Protonated_Intermediate + H+ Schiff_Base C-4 Pyrazolone Schiff Base (Imine Product) Protonated_Intermediate->Schiff_Base - H2O

Caption: General mechanism for Schiff base formation at the C-4 pyrazolone position.

Synthesis of Key Precursors

The successful synthesis of the target Schiff base is critically dependent on the efficient preparation of the C-4 functionalized pyrazolone precursor.

Protocol 1: Synthesis of 4-Formylpyrazolone via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust and widely used method for introducing a formyl group onto electron-rich heterocyclic systems like pyrazolones.[10][11] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

G cluster_workflow Vilsmeier-Haack Formylation Workflow Start Start: Pyrazolone Derivative + POCl3/DMF Cool Cool to 0°C (Ice Bath) Start->Cool Add_POCl3 Slowly add POCl3 to DMF Cool->Add_POCl3 Stir_1 Stir at 0°C (Vilsmeier Reagent Formation) Add_POCl3->Stir_1 Add_Hydrazone Add Pyrazolone Precursor (e.g., Hydrazone) Stir_1->Add_Hydrazone Reflux Reflux at 60-70°C (4-6 hours) Add_Hydrazone->Reflux Quench Quench Reaction (Pour onto crushed ice) Reflux->Quench Neutralize Neutralize with NaOH or NaHCO3 solution Quench->Neutralize Precipitate Precipitate Forms Neutralize->Precipitate Isolate Isolate Product (Filtration) Precipitate->Isolate Purify Purify (Recrystallization from Ethanol) Isolate->Purify End End: Pure 4-Formylpyrazolone Purify->End

Caption: Workflow for the synthesis of 4-formylpyrazolone.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, place N,N-dimethylformamide (DMF, 10 mL). Cool the flask in an ice bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, ~0.01 mol) dropwise to the cold DMF with continuous stirring. Maintain the temperature below 5 °C. The formation of the chloroiminium ion (Vilsmeier reagent) is exothermic. Stir the mixture for 30 minutes at this temperature.

  • Reaction: To the freshly prepared Vilsmeier reagent, add the pyrazolone precursor (e.g., a hydrazone derivative of a ketone, 1 mol equivalent) portion-wise.[3]

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture in a water bath at 60-70 °C for 4-6 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution carefully with a dilute sodium hydroxide or sodium bicarbonate solution until a precipitate forms. Allow the mixture to stand for several hours to ensure complete precipitation.[3]

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to obtain the pure 4-formylpyrazolone derivative.[3]

Causality Insight: The Vilsmeier-Haack reaction proceeds via electrophilic substitution. The highly reactive C-4 methine proton of the pyrazolone ring is abstracted, and the resulting carbanion attacks the electrophilic Vilsmeier reagent, leading to formylation upon hydrolysis during work-up.

Protocols for Schiff Base Formation

Protocol 2: Synthesis from 4-Formylpyrazolone and a Primary Amine

This is a direct and efficient condensation method for creating a diverse library of Schiff bases.

Step-by-Step Methodology:

  • Dissolution: Dissolve the synthesized 4-formylpyrazolone derivative (1 mmol) in a suitable solvent such as methanol or ethanol (15-20 mL) in a round-bottom flask.[8]

  • Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary aromatic or aliphatic amine.

  • Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.[9]

  • Reaction: Reflux the reaction mixture for 4-5 hours.[8] The formation of the product can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid Schiff base product often crystallizes out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the crystalline product by filtration, wash with a small amount of cold solvent (e.g., methanol), and dry in vacuo. Further purification can be achieved by recrystallization if necessary.

Protocol 3: Synthesis from 4-Aminopyrazolone and an Aldehyde

This route is highly effective, especially when using the commercially available and widely studied 4-aminoantipyrine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-aminoantipyrine (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Addition of Aldehyde: Add an equimolar amount (1 mmol) of the selected aromatic or heteroaromatic aldehyde to the solution.

  • Reaction: Reflux the mixture for 3-6 hours. Monitor the reaction by TLC until the starting materials are consumed.[12][13]

  • Isolation: After cooling the solution to room temperature, the resulting Schiff base precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and dry it in a desiccator. The product is often obtained in high purity without the need for further recrystallization.

Table 1: Comparative Reaction Conditions for Pyrazolone Schiff Base Synthesis
Starting MaterialsSolventCatalystTime (h)Temp. (°C)Yield (%)Reference
4-Formylpyrazolone + 1-AminonaphthaleneMethanolNone4-5Reflux>80[8]
4-Acetylpyrazolone + 1,2-DiaminobenzeneEthanolGlacial Acetic Acid9Reflux~85[3][14]
4-Aminoantipyrine + 3,5-Dibromo-2-hydroxybenzaldehydeEthanolNone3Reflux68[12][13]
4-Formylpyrazolone + Substituted AnilineEthanolAcetic Acid4-5Reflux75-85[9]

Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

  • FT-IR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band in the range of 1590-1625 cm⁻¹ , corresponding to the C=N (azomethine) stretching vibration.[6] Concurrently, one should observe the disappearance of the characteristic C=O stretching band of the starting aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).[8][14]

  • ¹H-NMR Spectroscopy: The formation of the azomethine linkage is confirmed by the appearance of a singlet peak in the downfield region of the spectrum, typically between δ 8.0-9.0 ppm , which is attributed to the imine proton (-N=CH-).[6][8] Other signals, such as those for the methyl group on the pyrazolone ring (δ ~2.3 ppm) and aromatic protons (δ ~7.0-8.0 ppm), should also be assigned.[14]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target Schiff base.[15]

Table 2: Typical Spectroscopic Data for a C-4 Pyrazolone Schiff Base
TechniqueFunctional GroupCharacteristic Signal/PeakReference
FT-IR (cm⁻¹) C=N (Imine)Strong band at 1598-1620 cm⁻¹[6]
C=O (Pyrazolone)~1650 cm⁻¹[8]
¹H-NMR (δ ppm) -N=CH- (Imine H)Singlet at 8.85 - 8.91 ppm[6][8]
CH₃ (Pyrazolone)Singlet at ~2.31 ppm[8]
Aromatic-HMultiplet at 7.3 - 8.0 ppm[14]
¹³C-NMR (δ ppm) C=N (Imine C)~160 ppm[4][15]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting material, extend the reflux time or add a few more drops of glacial acetic acid to enhance the reaction rate.

  • Low Yield: Ensure all reagents are pure and solvents are anhydrous, as water can hydrolyze the Schiff base back to its starting materials.

  • Formation of Enol Byproduct: When starting with 4-formylpyrazolones, enolization can be an undesired side reaction. The addition of excess acetic acid can help suppress this by keeping the compound in its keto-form.[9]

  • Purification Challenges: If the product is oily or difficult to crystallize, column chromatography using silica gel with a suitable eluent system (e.g., hexane:ethyl acetate) is a reliable purification method.

Conclusion

The synthesis of Schiff bases at the C-4 position of the pyrazolone ring is a versatile and highly valuable strategy in modern drug discovery. By following the detailed protocols outlined in this guide—from the crucial Vilsmeier-Haack formylation of the pyrazolone core to the final condensation reaction—researchers can reliably produce a wide array of derivatives. The provided insights into reaction mechanisms, characterization, and troubleshooting are intended to facilitate not only the synthesis of known compounds but also the rational design of novel therapeutic agents built upon this privileged scaffold.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. (2022). Design, Spectroscopic, and Crystal Structural Characterization of New Pyrazolone-Based Schiff Bases: Molecular Docking Investigations against SARS-Covid-19 Main Proteases (PDB Ids: 6LU7 and 7TLL). Polycyclic Aromatic Compounds. [Link]

  • Rabie, A. M., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Baruah, P. P., et al. (2023). Synthesis and DFT supported spectroscopic characterization of a pyrazolone Schiff base complex of Ru-NO core. Journal of the Indian Chemical Society. [Link]

  • Kumar, A., et al. (2022). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Polycyclic Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-formylpyrazole derivatives 4 a,b. [Link]

  • International Science Community Association. (2019). Synthesis, characterization of Schiff base Pyrazolone compound. [Link]

  • Ghasemi, L., et al. (2023). New pyrazolone-based Schiff base Cu(II) complexes. Applied Chemistry Today. [Link]

  • Belmar M, J., et al. (2024). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. [Link]

  • ChemRxiv. (2024). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. [Link]

  • ResearchGate. (n.d.). 4-Formylpyrazoles: Applications in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Reaction path for synthesis of formylpyrazoles 4(a-f). [Link]

  • Ucar, G., et al. (2019). Synthesis and biological evaluation of new pyrazolone Schiff bases as monoamine oxidase and cholinesterase inhibitors. Bioorganic Chemistry. [Link]

  • ResearchGate. (2020). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. [Link]

  • Alkahtani, H. M., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Molecules. [Link]

  • Hassan, A. S., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules. [Link]

  • Ghasemi, L., et al. (2023). New pyrazolone-based Schiff base Cu(II) complexes: Synthesis, spectra, theoretical calculation and protein binding. Inorganica Chimica Acta. [Link]

  • Kumar, A., et al. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Revista Colombiana de Ciencias Químico-Farmacéuticas. [Link]

  • Singh, P., et al. (2022). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Strategies for Dissolving 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid. We recognize that the unique chemical structure of this compound can present solubility challenges in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and aqueous buffers. This document provides in-depth troubleshooting protocols and scientific explanations to help you achieve clear, stable solutions for your experiments. Our goal is to empower you with the knowledge to overcome these hurdles, ensuring the accuracy and reproducibility of your results.

Part 1: Understanding the Molecule's Behavior

Q1: Why is 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid challenging to dissolve?

The solubility behavior of this compound is governed by the interplay of its distinct chemical moieties: the benzoic acid group and the pyrazolone heterocyclic system.

  • The Carboxylic Acid Group (-COOH): This functional group is acidic. In aqueous solutions, its solubility is highly dependent on the pH of the environment. At acidic or neutral pH, the group is protonated (-COOH), making the molecule less polar and thus less soluble in water. However, in a basic environment (pH > pKa), it deprotonates to form a highly polar and much more water-soluble carboxylate salt (-COO⁻)[1][2].

  • The Phenylpyrazolone Core: The core structure, consisting of a phenyl ring attached to a pyrazolone ring, is a relatively large, rigid, and predominantly nonpolar system. This part of the molecule limits its affinity for water, contributing to low aqueous solubility, a common trait for organic molecules with more than five carbon atoms[3][4].

This dual nature means that while DMSO is an excellent starting solvent due to its ability to dissolve a wide range of organic compounds, problems often arise when diluting these DMSO stocks into the aqueous buffers required for most biological assays[5][6].

Part 2: Protocols and Troubleshooting Guide

This section provides step-by-step instructions for common laboratory scenarios.

Q2: How do I properly prepare a concentrated stock solution in DMSO?

Preparing a clear, fully dissolved DMSO stock is the critical first step for most experiments. Incomplete dissolution at this stage is a primary source of error.

Protocol: Preparing a DMSO Stock Solution

  • Calculate and Weigh: Accurately weigh the desired amount of the compound. If you received a small quantity that is difficult to weigh (e.g., a thin film), it is best practice to dissolve the entire contents of the vial in a precise volume of DMSO to create your primary stock[7].

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial. Using an anhydrous grade is important, as absorbed water can decrease the solubility of some compounds over time[8].

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source for any undissolved particulates.

  • Gentle Warming (If Necessary): If solids persist, warm the solution in a water bath set to 37°C for 10-15 minutes[7][9]. This increases the kinetic energy of the system, aiding dissolution. Caution: Do not overheat, as this can risk compound degradation.

  • Sonication (If Necessary): Following warming, place the vial in an ultrasonic bath for 5-10 minutes. Sonication uses high-frequency sound waves to break apart particle aggregates and facilitate solvation[5][8].

  • Final Confirmation: Once again, visually inspect the solution to ensure it is perfectly clear. A completely dissolved stock solution is essential for accurate downstream dilutions.

Solubility & Stock Concentration Reference Table

The following table provides typical solubility values and recommended stock concentrations. Note that batch-to-batch variability may occur.

Solvent/VehicleEstimated SolubilityRecommended Stock Conc.Notes
DMSO≥ 44 mg/mL (≥ 200 mM)10 - 100 mMPrepare fresh. Aliquot into single-use vials to avoid freeze-thaw cycles[9].
WaterInsolubleNot RecommendedThe compound is poorly soluble in neutral aqueous solutions.
PBS (pH 7.4)Very LowNot Recommended for StocksProne to precipitation.
0.1 N NaOHSoluble1 - 10 mMForms the sodium salt of the carboxylate, which is water-soluble[1]. pH will be basic.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous media. How do I prevent this?

This is the most common solubility issue encountered in biological assays. It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final mixture, which is predominantly aqueous[10][11]. The key is to avoid creating localized areas of high compound concentration during the dilution process.

Troubleshooting Workflow: Preventing Precipitation from DMSO Stocks

Below is a systematic workflow to address this issue.

G cluster_0 Precipitation Troubleshooting Workflow start Start with clear, concentrated DMSO stock dilute Dilute stock into aqueous buffer (e.g., cell media, PBS) start->dilute observe Observe for precipitation dilute->observe success Success: Solution is clear. Proceed with experiment. observe->success No precip Problem: Precipitation Occurs observe->precip Yes ts1 Method 1: Improve Dilution Technique (Add DMSO stock dropwise to vigorously vortexing buffer) precip->ts1 ts2 Method 2: Use an Intermediate Dilution Step (e.g., DMSO stock -> Media w/ 10% FBS -> Final Media) precip->ts2 ts3 Method 3: Lower Final Concentration (Is the target concentration above the kinetic solubility limit?) precip->ts3 re_observe Re-attempt and Observe ts1->re_observe ts2->re_observe ts3->re_observe re_observe->success Clear re_observe->precip Still Precipitates (Consider alternative formulation, see Q4)

Caption: A flowchart to systematically identify and resolve compound precipitation upon dilution.

Optimized Dilution Protocol

  • Bring all solutions to the same temperature (e.g., room temperature or 37°C).

  • Dispense the final volume of your aqueous buffer (e.g., cell culture media) into a tube.

  • While vigorously vortexing or rapidly stirring the aqueous buffer, add the small volume of your concentrated DMSO stock drop-by-drop or very slowly.

  • Continue to vortex for an additional 30-60 seconds after adding the stock to ensure complete mixing.

  • Use this final working solution immediately, as kinetically dissolved compounds can precipitate over time[9].

Part 3: Alternative Aqueous Formulation

Q4: Is it possible to dissolve this compound directly in an aqueous buffer without using DMSO?

Yes. By leveraging the acidic nature of the benzoic acid group, you can prepare a moderately concentrated aqueous stock solution by forming a salt. This is particularly useful for applications where even trace amounts of DMSO are undesirable.

Protocol: Preparing an Aqueous Stock via Basification

  • Suspend: Add the weighed compound to the desired volume of water or a neutral buffer (e.g., PBS). It will not dissolve and will appear as a suspension.

  • Basify: While stirring, add a 1.0 M solution of sodium hydroxide (NaOH) dropwise. Add just enough base to bring the compound into solution. This occurs as the insoluble carboxylic acid is converted to its soluble sodium carboxylate salt[1].

  • Monitor pH: Use a pH meter to monitor the solution. The pH will become basic (typically > 8.5) once the compound dissolves.

  • Adjust pH (Optional): If your experiment requires a specific pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Be aware: If you lower the pH too much (approaching the compound's pKa), it may precipitate out of solution again.

  • Sterilize: Filter-sterilize the final solution using a 0.22 µm syringe filter if required for your application.

Part 4: Frequently Asked Questions (FAQs)

  • Q5: How should I store my stock solutions? For long-term storage, DMSO stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles, which can promote crystallization[8]. Store tightly sealed at -20°C or -80°C and protect from light. Aqueous basic solutions should generally be prepared fresh, as their stability over time is often not characterized.

  • Q6: I see particles in my DMSO stock after thawing it. What should I do? This indicates that the compound has precipitated or crystallized out of solution. Before use, you must re-dissolve it completely by repeating the gentle warming (37°C) and sonication steps described in Q2[7]. Always visually inspect a thawed aliquot for clarity before using it.

  • Q7: What is the maximum final DMSO concentration I should use in my cell culture experiment? To avoid solvent-induced cytotoxicity, the final concentration of DMSO should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO, but sensitive cell lines may be affected by concentrations above 0.1%[9]. It is critical to run a "vehicle control" experiment containing the same final concentration of DMSO without your compound to ensure the observed effects are from the compound itself and not the solvent.

References

  • Dahlin, J. L., Walters, M. A., & Seymour, P. A. (2014). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert opinion on drug discovery, 9(10), 1205–1215. [Link]

  • Shapiro, A. B. (2015). Response to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. [Link]

  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiments?. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]

  • Moss, M. (2013). Response to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

  • The Thought Emporium. (2022). DMSO biochemistry. YouTube. [Link]

  • Britannica. (2026). Carboxylic acid. [Link]

  • Clark, J. (n.d.). an introduction to carboxylic acids. Chemguide. [Link]

  • Pearson Education. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

Sources

Technical Support Center: N-Aryl Pyrazolone Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for N-aryl pyrazolone carboxylic acids Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Application Support Hub. As a Senior Application Scientist, I understand that N-aryl pyrazolone carboxylic acids (e.g., 1-phenyl-3-carboxy-5-pyrazolone and its derivatives) are deceptive. They appear structurally simple but often suffer from persistent coloration, trapped inorganic salts, and difficult solubility profiles due to their ability to exist in multiple tautomeric forms (keto/enol) and their high melting points.

This guide is structured to move you away from "trial-and-error" chemistry toward a deterministic purification strategy based on pKa manipulation and solubility differentials.

Module 1: The "Acid-Base Swing" (Primary Protocol)

For 90% of crude reaction mixtures (especially those from the condensation of aryl hydrazines with diethyl oxalacetate or maleic anhydride), direct recrystallization is inefficient. The Acid-Base Swing is the industry-standard first pass because it leverages the acidity of the carboxylic acid group (


) and the enolic -OH (

) to separate them from neutral tars and basic hydrazine impurities.
Standard Operating Procedure (SOP-01)
  • Dissolution : Suspend the crude solid in 10% aqueous Sodium Carbonate (

    
    ) .
    
    • Why Carbonate? NaOH is too strong and can open the lactam ring or cause hydrolysis of sensitive substituents. Carbonate buffers around pH 10-11, sufficient to solubilize the carboxylate without degrading the core.

    • Volume: Use 10-15 mL per gram of crude.

  • Filtration (Clarification) : Filter the dark solution through a Celite pad.

    • Target: Removes unreacted neutral starting materials and insoluble tars.

  • Adsorption (Optional but Recommended) : If the filtrate is dark red/brown (oxidized hydrazine residues), add Activated Carbon (5-10 wt%) , stir for 30 mins at 50°C, and filter hot.

  • Precipitation : Cool the filtrate to 0-5°C. Slowly add 6N Hydrochloric Acid (HCl) dropwise with vigorous stirring.

    • Critical Step: Do not dump the acid. Dropwise addition prevents the entrapment of impurities inside the precipitating crystal lattice.

    • Endpoint: Adjust to pH 1-2 .

  • Isolation : Filter the precipitate. Wash the cake with 0.1N HCl (to keep hydrazine impurities protonated and soluble) followed by cold water.

Module 2: Recrystallization Strategies

Once the bulk impurities are removed via the Acid-Base Swing, recrystallization is used to polish the crystal habit and remove trace isomers.

Solvent Selection Matrix
Solvent SystemRatio (v/v)Application CasePros/Cons
Ethanol / Water 70:30 to 50:50General Purpose . Best for 1-phenyl-3-carboxy-5-pyrazolone.Pro : Non-toxic, good recovery. Con : Can cause "oiling out" if water is added too fast.
Glacial Acetic Acid 100%High Purity . Best for removing inorganic salts.Pro : Excellent crystal formation. Con : Low yield; product is slightly soluble in cold AcOH.
DMF / Water 20:80Stubborn Solubility . Use for highly substituted/nitro-aryl derivatives.Pro : Dissolves almost anything. Con : DMF is hard to remove; requires extensive washing.
Module 3: Troubleshooting & FAQs
Category A: Impurity Removal [1]

Q: My product has a persistent "salmon-pink" or "brick-red" color even after recrystallization. How do I fix this? A: This coloration is typical of oxidized aryl hydrazines (diazenyl species).

  • The Fix : Perform the Acid-Base Swing (Module 1) again, but add a reducing agent. Add Sodium Bisulfite (

    
    )  or Sodium Dithionite  (small spatula tip) to the alkaline solution before acidification. This reduces the colored diazo species to colorless hydrazines, which remain soluble in the acidic mother liquor during precipitation.
    

Q: How do I ensure all toxic aryl hydrazines are removed? A: Hydrazines are bases. They will form soluble hydrochloride salts at pH 1.

  • Protocol : During the final filtration of your product (at pH 1-2), ensure you wash the filter cake with 0.1 M HCl rather than neutral water. Neutral water might raise the local pH in the cake, causing trace hydrazine to deprotonate and adsorb onto your product.

Category B: Crystallization Issues

Q: The product "oils out" (forms a goo) instead of crystallizing. A: This happens when the solvent polarity changes too quickly or the temperature is too high.

  • The Fix :

    • Re-dissolve the oil by heating.[2]

    • Add a "seed crystal" of pure product (if available).

    • Scratch the glass : Use a glass rod to scratch the inner wall of the flask. This provides nucleation sites.

    • Slow Cool : Wrap the flask in a towel to cool it down over 2-3 hours. Do not use an ice bath immediately.

Q: My melting point is lower than the literature value (e.g., observed 220°C vs. lit 237°C). A: This usually indicates Water of Crystallization or Decarboxylation .

  • Diagnosis : Run a TGA (Thermogravimetric Analysis) or dry a sample at 110°C under vacuum. If the mp increases, it was wet.

  • Warning : If you dried it >150°C, you might have decarboxylated the acid (losing

    
    ) to form the simple pyrazolone. Always dry under vacuum at moderate temps (60-80°C).
    
Module 4: Visualization of Workflows
Figure 1: The Purification Logic Flow

This diagram illustrates the decision-making process for purifying crude N-aryl pyrazolone carboxylic acids.

PurificationLogic Start Crude Reaction Mixture (Solid/Paste) SolubilityCheck Solubility Check: Dissolve in 10% Na2CO3 Start->SolubilityCheck Filter1 Filtration: Remove Insolubles (Tars) SolubilityCheck->Filter1 Dissolves? Charcoal Decolorization: Add Activated Carbon + NaHSO3 Filter1->Charcoal Filtrate (Basic) Waste Waste Filter1->Waste Insolubles Acidify Precipitation: Slow addition of HCl to pH 1-2 Charcoal->Acidify Filter Hot Filter2 Isolation: Filter & Wash with 0.1N HCl Acidify->Filter2 Precipitate forms Waste2 Waste2 Acidify->Waste2 Mother Liquor (Hydrazines/Salts) Recryst Recrystallization: EtOH/Water or AcOH Filter2->Recryst Crude Solid Final Pure N-Aryl Pyrazolone Carboxylic Acid Recryst->Final Dry

Caption: Systematic purification workflow separating acidic product from basic/neutral impurities.

Figure 2: Impurity Fate Map

Understanding where your impurities go is vital for validation.

ImpurityFate cluster_Basic Alkaline Phase (Na2CO3) cluster_Acidic Acidic Phase (HCl) Crude Crude Mixture Product_Sol Product (Carboxylate) SOLUBLE Crude->Product_Sol Add Base Tars Neutral Tars INSOLUBLE Crude->Tars Add Base Product_Ppt Product (Acid) PRECIPITATES Product_Sol->Product_Ppt Add Acid Hydrazine Aryl Hydrazine (Salt Form) SOLUBLE Product_Sol->Hydrazine Impurity carryover FilteredOut Removed via Filtration Tars->FilteredOut Filtration MotherLiquor Removed in Filtrate Hydrazine->MotherLiquor Filtration

Caption: Separation mechanism relying on pH-dependent solubility switches.

References
  • Dahlen, M. A., & Friedrich, M. E. (1939). 1-Aryl-5-pyrazolone-3-carboxylic acids. U.S. Patent No.[1] 2,153,615. Washington, DC: U.S. Patent and Trademark Office.

  • Jensen, B. S. (1959). The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670.

  • PubChem . (n.d.). 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid (Compound Summary). National Library of Medicine.

  • Organic Syntheses . (1948). 3-Methyl-1-phenyl-5-pyrazolone. Org. Synth. 1948, 28, 87. (Note: While for the methyl derivative, the purification principles regarding hydrazine removal are identical).

  • BenchChem . (2025).[3] Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. (Generalized reference for hydrazine quenching protocols).

Sources

Recrystallization solvents for 4-(5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid Role: Senior Application Scientist Content Type: Technical Support Center Guide (Troubleshooting & FAQ)

Subject: Optimization of Recrystallization Protocols for 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid Ticket ID: PUR-PYR-001 Applicable Compounds: 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone, 1-(4-carboxyphenyl)-5-pyrazolone, and related Edaravone acid derivatives.[1]

Executive Summary & Compound Profile

User Query: "I need to purify 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid. What solvents should I use?"

Scientist's Analysis: This compound features a benzoic acid moiety (polar, acidic) coupled to a pyrazolone ring (polar, capable of keto-enol tautomerism).[1] This dual functionality creates a "solubility paradox": the molecule is too polar for standard organic solvents (DCM, Toluene) but often too lipophilic for pure water.[1]

Successful purification requires a solvent system that disrupts the strong intermolecular hydrogen bonding (dimerization of carboxylic acids + pyrazolone stacking) while selectively rejecting impurities like unreacted hydrazines or colored oxidation byproducts.[1]

Physiochemical Profile
PropertyCharacteristicImpact on Purification
Primary Functionality Carboxylic Acid (-COOH)Soluble in aqueous base; precipitates in acid.[1]
Core Ring 5-PyrazoloneSubject to keto-enol tautomerism; sensitive to oxidation (color formation).[1]
Solubility Class Polar Aprotic / ProtogenicSoluble in DMSO, DMF, hot Alcohols, Glacial Acetic Acid.[1]
Common Impurities 4-Hydrazinobenzoic acid, colored bis-pyrazolonesHydrazines are toxic and must be removed; bis-pyrazolones are highly insoluble.[1]

Solvent Selection Guide (FAQ)

Q1: What is the "Gold Standard" solvent for this recrystallization?

Recommendation: Ethanol (95% or Absolute) or Ethanol/Water (9:1 v/v). [1]

The Mechanism: Ethanol provides the ideal dielectric medium.[1] At boiling point (78°C), it disrupts the hydrogen bond network of the pyrazolone, allowing dissolution.[1] Upon cooling, the compound creates a stable lattice, while more polar impurities (salts, unreacted acids) remain in the water fraction or the mother liquor.[1]

  • Protocol: Dissolve at reflux. If not fully soluble, add water dropwise until clear, then cool slowly.[1]

Q2: My compound is not dissolving in boiling Ethanol. What now?

Recommendation: Glacial Acetic Acid. [1]

The Mechanism: For high-melting variants (often >250°C), ethanol may not reach a high enough temperature to solvate the crystal lattice.[1] Glacial acetic acid boils at 118°C and is an excellent solvent for protonating/solvating the amide-like backbone of the pyrazolone.

  • Warning: Acetic acid can form solvates.[1] You must dry the crystals thoroughly under vacuum at >60°C to remove trapped solvent.[1]

Q3: Can I use a "Crash-Out" method for bulk purification?

Recommendation: DMF / Water System.

The Mechanism: This is a displacement crystallization.[1] The compound is highly soluble in Dimethylformamide (DMF).[1] Water is an anti-solvent.[1]

  • Protocol: Dissolve the crude solid in the minimum amount of DMF at room temperature. Filter to remove mechanical impurities.[1] Slowly add water (with stirring) until a persistent cloudiness appears. Cool to 4°C.[1]

  • Note: This method is excellent for removing inorganic salts but less effective for removing organic side-products with similar solubility profiles.[1]

Troubleshooting Workflow (Decision Tree)

Issue: "I am experiencing specific failure modes during crystallization."

RecrystallizationWorkflow Start Start: Crude Solid SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves YesDissolves Cool to RT, then 4°C Dissolves->YesDissolves Yes NoDissolves Switch Solvent Dissolves->NoDissolves No OilingOut Problem: Oiling Out? YesDissolves->OilingOut AceticAcid Try Boiling Glacial Acetic Acid NoDissolves->AceticAcid Seed Reheat, Add Seed Crystal, Cool Slower OilingOut->Seed Yes Color Problem: Colored Impurities? OilingOut->Color No Charcoal Add Activated Carbon (Hot Filtration) Color->Charcoal Yes AcidBase Pre-treatment: Dissolve in NaOH, Filter, Precipitate w/ HCl Color->AcidBase Persistent Purity Issues

Figure 1: Decision matrix for solvent selection and troubleshooting based on observed experimental behavior.

Detailed Standard Operating Procedure (SOP)

Method A: Acid-Base Reprecipitation (Pre-Purification)

Use this if your crude material is dark or contains significant unreacted starting materials.[1]

  • Dissolution: Suspend 10 g of crude product in 100 mL of 10% Aqueous Sodium Hydroxide (NaOH). Stir until dissolved. The solution should be clear (impurities may remain suspended).

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble bis-pyrazolone byproducts and mechanical debris.[1]

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 6M Hydrochloric Acid (HCl) dropwise with vigorous stirring until pH ~2.

  • Collection: A thick precipitate will form.[1] Filter via Buchner funnel and wash with cold water (3 x 20 mL).

  • Drying: Dry the solid. This is now "Semi-Pure" material ready for recrystallization.[1]

Method B: Recrystallization from Ethanol

Use this for final polishing of semi-pure material.

  • Preparation: Place 5 g of semi-pure solid in a 250 mL Erlenmeyer flask.

  • Solvation: Add 50 mL of Ethanol (95%). Add a magnetic stir bar.[1]

  • Heating: Heat to reflux on a stir plate.

    • Observation: If solid remains after 10 mins of reflux, add Ethanol in 5 mL increments.[1]

    • Limit: Do not exceed 100 mL total solvent.[1] If still insoluble, switch to Method C (Acetic Acid).[1]

  • Clarification (Optional): If the solution is colored, add 0.5 g activated charcoal, reflux for 5 mins, and filter hot.

  • Crystallization: Remove from heat. Cap the flask loosely. Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Then place in an ice bath (0°C) for 1 hour.

  • Isolation: Filter the crystals. Wash with cold Ethanol (2 x 5 mL).[1]

  • Drying: Dry under vacuum at 60°C for 4 hours.

Critical Technical Notes

The "Oiling Out" Phenomenon

Pyrazolones often "oil out" (separate as a liquid phase) rather than crystallize if the solution is too concentrated or cooled too quickly.[1]

  • Fix: Reheat the mixture until clear. Add a small amount (5-10%) of a more polar co-solvent (like water) if using pure ethanol, or add a seed crystal of pure product at the cloud point.[1]

Tautomeric Considerations

This compound exists in equilibrium between the CH-form (keto) and OH-form (enol).[1]

  • Impact: In non-polar solvents, the keto form dominates.[1] In polar solvents (MeOH, EtOH), the enol form is stabilized.[1]

  • Analysis: When analyzing purity via NMR, ensure you use a solvent that locks the tautomer (e.g., DMSO-d6) to avoid confusing peak splitting.[1]

Safety Advisory
  • Hydrazine Residue: The starting material (4-hydrazinobenzoic acid) is potentially genotoxic.[1] The Acid-Base Reprecipitation (Method A) is the most effective step for removing hydrazine residues, as hydrazines remain soluble in the acidic filtrate while the product precipitates.

References

  • PubChem. (n.d.).[1][2] 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid - Compound Summary. National Library of Medicine.[1] Retrieved February 15, 2026, from [Link][1]

  • Jensen, B. S. (1959).[1][3] The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670.[1] (Describes recrystallization of phenyl-pyrazolones from alcohol-water). Retrieved from [Link]

  • ResearchGate. (2015).[1][4][5] Discussion on Recrystallization of Benzoic Acid Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Controlling Bis-Pyrazolone Impurities in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding bis-pyrazolone formation during synthesis (Focus: 5-pyrazolone scaffolds, e.g., Edaravone). Audience: Process Chemists, Medicinal Chemists, and CMC Leads. Content Type: Technical Troubleshooting & Optimization Guide.

Introduction: The "Bis" Anomaly

In the synthesis of 5-pyrazolones (such as the neuroprotective agent Edaravone ), the formation of 4,4'-bis-pyrazolone is the most persistent failure mode. This impurity arises not from a contaminated reagent, but from the intrinsic reactivity of the pyrazolone scaffold itself.

The C-4 position of the pyrazolone ring contains highly acidic protons (active methylene). In the presence of even trace oxidants (air) or transition metals, this position generates a radical species that dimerizes, forming a thermodynamically stable C-C bond between two pyrazolone units. This guide provides the mechanistic insight and operational protocols to suppress this pathway.

Module 1: Root Cause Analysis (The Mechanism of Failure)

To prevent the impurity, you must understand its origin. The formation of bis-pyrazolone is an Oxidative Dimerization process.

The Pathway to Dimerization
  • Enolization: The 5-pyrazolone exists in equilibrium with its enol and keto forms.

  • Radical Generation: Under basic conditions or metal catalysis, the C-4 proton is removed, or a Single Electron Transfer (SET) occurs, creating a radical at C-4.

  • Coupling: Two C-4 radicals recombine to form the 4,4'-bis-pyrazolone (often precipitating due to lower solubility).

Visualizing the Failure Mode

The following diagram illustrates the divergence between the desired stable product and the oxidative impurity.

BisPyrazoloneMechanism Start Reagents (B-Keto Ester + Hydrazine) Intermediate Intermediate Hydrazone Start->Intermediate Condensation Product Target 5-Pyrazolone (Active Methylene at C-4) Intermediate->Product Cyclization (-H2O/-EtOH) Product->Product Inert Atm + Acidic pH (Stabilization) Radical C-4 Radical/Anion (Reactive Species) Product->Radical O2 / Base / trace Metal (Oxidation) Impurity 4,4'-Bis-Pyrazolone (Oxidative Dimer) Radical->Impurity Dimerization

Figure 1: Mechanistic divergence showing how environmental factors (Oxygen, pH) drive the active product toward the unwanted bis-impurity.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific observations reported by researchers during synthesis.

Q1: My reaction mixture turns from pale yellow to pink/red upon standing. Is this normal?

Diagnosis: No. This is the "Red Flag" of oxidation. Technical Insight: 5-pyrazolones are generally colorless or pale yellow. A pink or red shift indicates the formation of rubazonic acid derivatives or oxidized radical intermediates, which are precursors to the bis-pyrazolone impurity. Corrective Action:

  • Immediate: Degas your solvent system. Sparge with Argon or Nitrogen for at least 30 minutes before adding reagents.

  • Process: Add a reducing agent. The inclusion of Sodium Bisulfite (NaHSO₃) or Ascorbic Acid (0.5 - 1.0 eq) in the aqueous workup can quench these radicals.

Q2: I see a double-mass peak (2M-2) in LC-MS, but the NMR looks clean. Why?

Diagnosis: On-column oxidation. Technical Insight: Pyrazolones are sensitive to the high voltage and nebulization conditions in ESI-MS. The "impurity" might be generating inside the mass spectrometer source (an artifact), or your NMR solvent (e.g., DMSO-d6) might be suppressing the signal due to exchangeable protons. Verification Protocol:

  • Run the LC-MS with a different ionization mode (APCI negative mode is often softer).

  • If the peak persists in HPLC (UV detection) and correlates with a retention time shift, it is a real chemical impurity, not an artifact.

Q3: The product precipitates during acidification, but the melting point is 20°C higher than reported.

Diagnosis: You have isolated the Bis-pyrazolone. Technical Insight: The bis-dimer is significantly less soluble in polar solvents (ethanol/water) than the monomeric pyrazolone. When you acidify to precipitate the product, the dimer crashes out first. Purification Strategy:

  • Do not recrystallize from ethanol. This often promotes further oxidation if done open to air.

  • Solution: Dissolve the crude solid in dilute NaOH (the monomer dissolves as the enolate; the bis-dimer is often less soluble or slower to dissolve). Filter the insolubles rapidly. Re-acidify the filtrate under a nitrogen blanket to recover the pure monomer.

Module 3: The "Golden Batch" Protocol

To ensure <0.1% bis-pyrazolone formation, strict control of the Oxygen-Base Vector is required.

Optimized Synthesis of 3-Methyl-1-Phenyl-5-Pyrazolone (Edaravone Type)

Reagents:

  • Ethyl Acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Solvent: Ethanol/Acetic Acid (4:1 ratio)

  • Additive: Sodium Bisulfite (0.1 eq) - Critical Scavenger

Step-by-Step Workflow:

  • System Preparation (Crucial):

    • Charge the reaction vessel with Ethanol and Acetic Acid.

    • Sparge with Nitrogen for 30 minutes. Do not skip this step.

    • Maintain a positive pressure of

      
       throughout the reaction.
      
  • Reagent Addition:

    • Add Phenylhydrazine dropwise at 0–5°C. Low temperature inhibits the kinetic rate of radical formation.

    • Add Ethyl Acetoacetate.[1][2]

  • Reaction:

    • Heat to reflux (80°C) for 3 hours under

      
      .
      
    • Note: While heat promotes reaction, the inert atmosphere prevents the thermodynamic dimer from forming.

  • Workup (The Danger Zone):

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap). Avoid prolonged exposure to air while hot.

    • Crystallization: Dissolve residue in minimum Ethanol. Add water containing 0.5% Sodium Bisulfite . The bisulfite acts as a "buffer" against oxidation during crystallization.

    • Filter and dry in a vacuum oven (not an air oven).

Comparison of Conditions
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Atmosphere Ambient AirNitrogen/Argon Balloon
Solvent Ethanol (Non-degassed)Degassed Ethanol + NaHSO₃
pH Neutral/BasicAcidic (Acetic Acid)
Drying Air OvenVacuum Oven (<40°C)
Impurity Level 2.0% - 5.0%< 0.1%

Module 4: Decision Tree for Process Control

Use this logic flow to determine the necessary intervention during synthesis.

TroubleshootingTree Start Start Synthesis CheckColor Is Reaction Pink/Red? Start->CheckColor YesColor Oxidation Detected CheckColor->YesColor Yes NoColor Proceed to Workup CheckColor->NoColor No Action1 1. Purge with N2 2. Add NaHSO3 (aq) YesColor->Action1 CheckSolubility Solids in Workup? NoColor->CheckSolubility HighMP High MP Solid (Bis-Pyrazolone) CheckSolubility->HighMP Insoluble Dimer Target Target Product CheckSolubility->Target Soluble Monomer Action2 Filter off solid (Impurity) Recrystallize filtrate HighMP->Action2

Figure 2: Decision matrix for identifying and removing oxidative impurities during processing.

References

  • Edaravone Synthesis & Impurity Profile Title: Synthesis and impurity profiling of Edaravone.[3] Source: Journal of Chemical Sciences (2021). URL:[Link]

  • Mechanism of Oxidative Coupling Title: Oxidative Coupling Mechanisms: Current State of Understanding. Source: ACS Catalysis (2017). URL:[Link]

  • Specific Impurity Identification Title: Edaravone Bis-pyrazolone (Impurity Standard). Source: Veeprho Laboratories (Impurity Reference Standards). URL:[Link]

  • Reaction Conditions for Pyrazolone Synthesis Title: Knorr Pyrazole Synthesis of Edaravone (Regioselectivity and Tautomerism).[4] Source: The Royal Society of Chemistry (2017).[4] URL:[Link]

Sources

Controlling regioselectivity in reaction of 4-hydrazinobenzoic acid with beta-keto esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of 4-Hydrazinobenzoic Acid with


-Keto Esters
Ticket ID:  CHEM-SUP-8821
Status:  Open
Assigned Specialist:  Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely encountering challenges in controlling the regioselectivity during the condensation of 4-hydrazinobenzoic acid with


-keto esters  (e.g., ethyl acetoacetate). This reaction typically yields 1-(4-carboxyphenyl)-3-substituted-5-pyrazolones  (The "Knorr" product). However, the electron-withdrawing nature of the para-carboxyl group and the tautomeric equilibria of the pyrazolone ring can lead to isomeric mixtures, solubility issues, or misidentified products.

This guide provides a diagnostic workflow, mechanistic insights, and validated protocols to ensure you isolate the correct regioisomer with high purity.

Module 1: Diagnostic & Identification

Before optimizing conditions, you must confirm which isomer you are currently producing. The reaction can theoretically yield two regioisomers based on which nitrogen attacks the ketone carbonyl first.

Isomer Identification Guide
FeatureIsomer A (Standard/Knorr) Isomer B (Inverse)
Structure 1-Aryl-3-alkyl-5-pyrazolone 1-Aryl-5-alkyl-3-pyrazolone
Formation Path Terminal

attacks Ketone
Terminal

attacks Ester (Rare)
Likelihood >95% (Thermodynamic & Kinetic favor)<5% (Requires specific forcing)

H NMR (NOE)
Strong NOE between Aryl-H and C5 -OH/C=O (or lack of NOE with Methyl)Strong NOE between Aryl-H and C5 -Methyl group

C NMR (C=O)
Carbonyl typically ~155-160 ppm Carbonyl typically ~165-170 ppm
Visualizing the Regioselectivity Challenge

The following diagram illustrates the bifurcation point in the reaction mechanism.

Regioselectivity Reactants Reactants 4-Hydrazinobenzoic Acid + Beta-Keto Ester Inter_A Intermediate A Hydrazone Formation (Attack on Ketone) Reactants->Inter_A Kinetic Control (Most Electrophilic Center) Inter_B Intermediate B Amide Formation (Attack on Ester) Reactants->Inter_B High Temp / Basic pH (Less Likely) Prod_A Product A (Major) 1-(4-carboxyphenyl)-3-alkyl-5-pyrazolone Inter_A->Prod_A - EtOH Cyclization Prod_B Product B (Minor) 1-(4-carboxyphenyl)-5-alkyl-3-pyrazolone Inter_B->Prod_B - H2O Cyclization

Figure 1: Mechanistic pathway showing the kinetic preference for the ketone attack (Green path) versus the ester attack (Red path).

Module 2: Troubleshooting & Optimization

Common Issue 1: "I am getting a mixture of products."

Root Cause: While the regioselectivity is generally high, the "mixture" is often not two regioisomers, but rather tautomers of the same product or uncyclized hydrazone intermediates.

  • Tautomerism: 5-pyrazolones exist in equilibrium between the CH-form (keto), OH-form (enol), and NH-form . In solution (NMR), this looks like a mess of broad peaks.

  • Solution: Run NMR in DMSO-d6 with a drop of TFA (Trifluoroacetic acid) to shift the equilibrium to a single protonated form, or rely on

    
    C NMR which is less sensitive to tautomeric broadening.
    
Common Issue 2: "The reaction yield is low / Starting material remains."

Root Cause: The carboxylic acid group on the hydrazine creates a zwitterion (ammonium carboxylate) in neutral solvents, reducing the nucleophilicity of the hydrazine.

  • Fix 1 (Acidic Method): Use Glacial Acetic Acid as the solvent. This protonates the carbonyl of the

    
    -keto ester, making it more electrophilic, compensating for the lower nucleophilicity of the hydrazine.
    
  • Fix 2 (Basic Method): Use NaOAc or NaOH (1 equiv) to convert the hydrazine-acid to its carboxylate salt. The hydrazine group becomes a free base (

    
    ) and is significantly more nucleophilic.
    
Common Issue 3: "I want to force the 'Wrong' Isomer (5-alkyl-3-pyrazolone)."

Strategy: You must invert the electrophilicity profile of the


-keto ester.
  • Protocol: Pre-react the hydrazine with the ester group? This is difficult.

  • Alternative: Use a

    
    -thio-keto ester or protect the ketone as a ketal, forcing the hydrazine to attack the ester first. Note: This requires a completely different synthetic route.
    

Module 3: Validated Experimental Protocols

Protocol A: Standard Synthesis (Acid-Catalyzed)

Best for: High regioselectivity for the 3-alkyl-5-pyrazolone isomer.

  • Preparation: In a round-bottom flask, suspend 4-hydrazinobenzoic acid (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration) .

  • Addition: Add Ethyl Acetoacetate (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to Reflux (118°C) for 4–6 hours.

    • Checkpoint: The suspension should clear as the product forms, then potentially precipitate again upon cooling.

  • Workup: Cool to room temperature. Pour the mixture into Ice Water .

  • Isolation: Filter the precipitate. Wash with cold water and cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Protocol B: Base-Promoted Synthesis

Best for: Substrates with acid-sensitive groups or poor solubility.

  • Solubilization: Dissolve 4-hydrazinobenzoic acid (1.0 equiv) in water containing NaOH (1.0 equiv) . The solution should be clear (formation of sodium carboxylate).

  • Addition: Add Ethyl Acetoacetate (1.1 equiv) . Add Ethanol if the ester is not miscible.

  • Reaction: Stir at Reflux for 6 hours.

  • Cyclization: The intermediate hydrazone may form first. To ensure cyclization, acidify the solution to pH 4 with HCl. This precipitates the free acid pyrazolone.

Module 4: FAQ - Technical Deep Dive

Q: How does the 4-COOH group specifically affect the regioselectivity compared to phenylhydrazine? A: The 4-COOH group is electron-withdrawing. It pulls electron density from the aromatic ring, which in turn pulls density from the


 nitrogen (the one attached to the ring). This makes 

a very poor nucleophile. The terminal

nitrogen remains relatively nucleophilic. This enhances regioselectivity for the standard isomer because

is the only viable attacker for the ketone, preventing any competitive attack by

.

Q: Can I use Lewis Acids to speed this up? A: Yes. In(OTf)₃ or Yb(OTf)₃ (5 mol%) in ethanol can catalyze this reaction at lower temperatures. However, for cost-efficiency, acetic acid reflux is usually sufficient.

Q: My NMR shows a doublet for the methyl group. Why? A: If you see a doublet for the methyl group (assuming ethyl acetoacetate was used), you likely have the uncyclized hydrazone . The methyl is splitting due to long-range coupling or restricted rotation. Ensure you refluxed long enough to drive the loss of ethanol (cyclization).

References

  • Katritzky, A. R.; Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (General mechanism of pyrazole synthesis).
  • Elguero, J. (1994). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II, Vol 3.
  • Fustero, S., et al. (2008). "Regioselective Synthesis of Pyrazoles and Isoxazoles." Journal of Organic Chemistry.

  • Aggarwal, R., et al. (2011). "Regioselective synthesis of 1-aryl-3,5-substituted pyrazoles." Journal of Heterocyclic Chemistry.

Removing unreacted 4-hydrazinobenzoic acid from product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-Hydrazinobenzoic Acid (4-HBA)

Status: Active Last Updated: February 15, 2026 Audience: Process Chemists, Analytical Scientists, CMC Leads

Executive Summary

4-Hydrazinobenzoic acid (4-HBA) acts as a "double-edged sword" in synthesis. While it is a versatile building block for heterocycles (e.g., indazoles, pyrazoles), its bifunctional nature (zwitterionic character) and genotoxic potential (hydrazine moiety) make it a persistent impurity.

This guide moves beyond generic "wash with water" advice. Because 4-HBA possesses both an acidic group (


) and a nucleophilic hydrazine group, standard workups often fail to reach the ppm levels required by ICH M7 guidelines. This support module details three targeted remediation strategies: Chemical Scavenging , pH-Switch Extraction , and Derivatization-Based Detection .
Part 1: The Decision Matrix (Visual Guide)

Before selecting a protocol, identify your product's chemical nature. 4-HBA's amphoteric behavior requires a strategy that opposes your product's solubility.

PurificationStrategy Start Start: Product Contaminated with 4-HBA ProductType What is the nature of your Product? Start->ProductType Neutral Neutral / Non-Ionizable (e.g., Ester, Amide) ProductType->Neutral Acidic Acidic (Contains COOH, Phenol) ProductType->Acidic Basic Basic (Contains Amines) ProductType->Basic MethodA Method A: Base Wash (Exploit 4-HBA Acidity) Neutral->MethodA Preferred MethodB Method B: Resin Scavenging (Exploit Hydrazine Nucleophilicity) Acidic->MethodB High Selectivity Required Basic->MethodB If pKa overlaps MethodC Method C: Acid Wash (Exploit Hydrazine Basicity) Basic->MethodC If Product pKa >> Hydrazine pKa

Figure 1: Strategic decision tree for selecting the optimal purification route based on product chemistry.

Part 2: Troubleshooting & Protocols
Issue 1: "I washed with water, but the 4-HBA is still there."

Root Cause: 4-HBA is zwitterionic. At neutral pH, it exists in an equilibrium that can be sparingly soluble in water but "sticky" in organic phases due to hydrogen bonding. The Fix: You must force it into a fully ionic state.

Protocol A: The "pH-Switch" Extraction (For Neutral Products) Theory: By raising the pH > 9, you deprotonate the carboxylic acid of 4-HBA, making it highly water-soluble (as the carboxylate salt) while your neutral product remains in the organic layer.

  • Dissolution: Dissolve crude product in a non-miscible organic solvent (DCM or EtOAc). Avoid ethers if possible (poor solubility for the salt).

  • The Wash: Wash with 0.5 M Na₂CO₃ or 1 M NaOH (2 x Vol).

    • Critical Check: Measure the aqueous layer pH. It must be >10.

  • The Polish: Wash with brine to break emulsions.

  • Validation: The 4-HBA moves to the aqueous layer.

Protocol B: The "Reverse" Switch (For Basic Products) Theory: If your product is an amine, a base wash will extract nothing. Instead, use dilute acid to protonate the hydrazine group of 4-HBA.

  • Warning: The hydrazine group is weakly basic. You need a pH < 3.

  • Step: Wash with 0.5 M HCl .

  • Risk:[1][2] If your product is also a base, you may lose yield. If product pKa > 6, skip to Issue 2 .

Issue 2: "My product is also an acid (or sensitive), so I can't do pH extractions."

Root Cause: Solubility-based separation fails when impurity and product share similar pKa profiles. The Fix: Chemoselective Scavenging. You must target the hydrazine functionality, which is unique to the impurity.

Protocol C: Aldehyde Resin Scavenging (The "Smart" Method) Theory: Hydrazines react rapidly with aldehydes to form stable hydrazones. By using a polymer-supported aldehyde, you covalently bind the 4-HBA to a solid bead, which is then filtered off.

Materials:

  • Polymer-supported Benzaldehyde (e.g., PS-Benzaldehyde).

  • Loading: Typically 1.0–1.5 mmol/g.

Workflow:

  • Stoichiometry: Calculate 3–5 equivalents of resin relative to the impurity (not the product). If 4-HBA content is unknown, assume 10 wt% or use 0.5 eq relative to product mass.

  • Incubation: Add resin to the product solution (DCM, THF, or DMF).

  • Catalysis: Add catalytic Acetic Acid (1% v/v). This accelerates hydrazone formation.

  • Time: Agitate (do not stir with magnetic bar, it grinds the beads) for 4–12 hours at RT.

  • Filtration: Filter through a fritted funnel. The 4-HBA remains trapped on the resin.

Scavenging Resin PS-Benzaldehyde (Solid Support) Complex Intermediate Resin->Complex Impurity 4-HBA (Solution) Impurity->Complex Catalyst AcOH (Cat.) Catalyst->Complex Result Resin-Bound Hydrazone (Solid - Filtered Off) Complex->Result Covalent Bond Water H2O Complex->Water Byproduct

Figure 2: Mechanism of chemoselective removal using aldehyde-functionalized resins.

Issue 3: "How do I prove it's gone? It doesn't show up well on UV."

Root Cause: Hydrazines often have weak UV absorbance or overlap with the product peak. Direct HPLC can yield false negatives. The Fix: Derivatization HPLC.

Protocol D: In-Situ Derivatization for QC Do not inject the free hydrazine. React it first to turn it into a "flare" that your detector can see.

  • Reagent: Prepare a solution of 4-Nitrobenzaldehyde or Benzaldehyde (excess) in Acetonitrile.

  • Sample Prep: Dissolve your purified product in the reagent solution.

  • Reaction: Let stand for 15 minutes.

  • Analysis: Inject into HPLC.

    • Target: You are now looking for the 4-HBA-Hydrazone derivative.

    • Benefit: This shifts the retention time away from your product and significantly increases the extinction coefficient (UV sensitivity), allowing ppm-level detection.

Part 3: Regulatory & Safety Data (E-E-A-T)
Quantitative Solubility Profile (4-HBA)

Understanding the "enemy" is key to removal.

SolventSolubility CharacteristicsImplication for Workup
Water (pH 7) Low (< 10 g/L)Simple water washes are ineffective.
Water (pH > 10) High (as Carboxylate)Primary removal strategy for neutral products.
DMSO High (~100 mg/mL)Avoid using DMSO in the final step; difficult to extract out.
Methanol Slight (increases w/ heat)Recrystallization from MeOH is a viable polishing step.
Regulatory Limits (ICH M7)

4-HBA is a hydrazine derivative and is classified as a Class 2 or Class 3 mutagenic impurity (depending on specific Ames test data availability for the exact salt form).

  • Standard Limit: If no specific carcinogenicity data exists, the Threshold of Toxicological Concern (TTC) applies.

  • Limit Calculation:

    
     (Lifetime exposure).
    
  • Example: For a drug with a max daily dose of 100 mg, the limit for 4-HBA is 15 ppm .

    • Note: Standard HPLC UV detection limit is often ~500 ppm. This is why Protocol D (Derivatization) is critical for final release testing.

References
  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4] (2023).[2][4][5] Link

  • BenchChem. An In-depth Technical Guide on the Solubility and Stability of 4-Hydrazinobenzoic Acid. (2025).[6][7][8][9][10][11] Link

  • SIELC Technologies. Separation of 4-Hydrazinobenzoic acid on Newcrom R1 HPLC column. (2018).[10][12][13] Link

  • PubChem. 4-Hydrazinobenzoic acid | C7H8N2O2 - Physical Properties and pKa.[9] National Library of Medicine. Link

  • LookChem. 4-Hydrazinobenzoic acid pKa and Solubility Data.Link

Sources

Optimizing pH conditions for precipitation of pyrazolone benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolone Benzoic Acid Precipitation

A Senior Application Scientist's Guide to Optimizing pH Conditions

Welcome to the technical support center for optimizing the precipitation of pyrazolone benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently isolate and purify these compounds. As you know, achieving a high-yield, high-purity solid from a solution is a critical step in drug development, and for acidic compounds like pyrazolone benzoic acids, pH is the master variable.

This document moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific derivative.

Frequently Asked Questions (FAQs): The Foundational Principles

This section addresses the most common questions regarding the theory behind pH-driven precipitation.

Q1: Why is pH the most critical parameter for precipitating my pyrazolone benzoic acid?

Direct Answer: The solubility of pyrazolone benzoic acid in aqueous solutions is dominated by the ionization state of its carboxylic acid group. By adjusting the pH, you directly control whether the molecule is in its charged, highly soluble form or its neutral, poorly soluble form.

Application Scientist's Insight: This behavior is governed by the Henderson-Hasselbalch equation, which provides the theoretical foundation for this technique.[1][2][3] The equation, pH = pKa + log([A⁻]/[HA]), relates the pH of the solution to the acid dissociation constant (pKa) and the ratio of the deprotonated (conjugate base, A⁻) to the protonated (acid, HA) forms of the molecule.

  • At High pH (pH > pKa): The equilibrium shifts to favor the deprotonated carboxylate anion (A⁻). This charged species is highly polar and readily forms ion-dipole interactions with water, leading to high solubility.

  • At Low pH (pH < pKa): The equilibrium shifts to favor the protonated, neutral carboxylic acid (HA). In this form, the molecule is significantly less polar, leading to a dramatic decrease in aqueous solubility and causing it to precipitate out of the solution.

The goal of the precipitation is to maximize the concentration of the neutral [HA] species.

Diagram 1: pH-Dependent Ionization and Solubility

cluster_0 High pH (e.g., pH 10) cluster_1 Low pH (e.g., pH 2) cluster_2 Critical Transition Point Soluble Pyrazolone-COO⁻ (Soluble Anion) pKa pH ≈ pKa ([Soluble] ≈ [Insoluble]) Soluble->pKa Add Acid (H⁺) Insoluble Pyrazolone-COOH (Insoluble Neutral) Insoluble->pKa Add Base (OH⁻) pKa->Soluble Add More Base (OH⁻) pKa->Insoluble Add More Acid (H⁺) A 1. Dissolution Suspend crude solid in water. Add NaOH until pH 10-12. Ensure solution is clear. B 2. Controlled Precipitation Slowly add 1M HCl with stirring. Monitor pH continuously. A->B C Observe Onset pH Note pH at first sign of turbidity. B->C D 3. Target pH Adjustment Continue acid addition to target pH (e.g., pH 2.0). C->D E 4. Slurry Maturation Stir at room temp for 1-2h. Optional: Cool in ice bath. D->E F 5. Isolation Vacuum filter the solid. Wash cake with cold water. E->F G 6. Analysis Dry solid to constant weight. Calculate yield & assess purity. F->G

Caption: Step-by-step workflow for optimizing precipitation.

Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This section addresses common problems in a Q&A format.

Q3: I've lowered the pH, but my compound isn't precipitating. What's wrong?

Possible Causes & Solutions:

  • Concentration is Too Low: Your compound's concentration may be below its solubility limit, even in its neutral form.

    • Solution: Reduce the solvent volume by evaporation (if chemically stable) before or after pH adjustment. Alternatively, start the experiment with less solvent initially.

  • Presence of Organic Co-solvents: If your reaction mixture contains a significant amount of an organic solvent (e.g., ethanol, THF, acetonitrile), the solubility of the neutral form of your compound can be much higher. [4] * Solution: Remove the organic solvent under reduced pressure before attempting the aqueous pH adjustment.

  • Incorrect pH Measurement: A poorly calibrated pH meter could be providing false readings.

    • Solution: Recalibrate your pH meter with fresh, certified buffers and re-measure the pH of your solution.

Q4: The precipitate is an oily, sticky gum, not a filterable solid. How can I fix this?

This phenomenon, known as "oiling out," occurs when a compound separates from solution as a liquid rather than a solid. [5] Possible Causes & Solutions:

  • Precipitation Above the Compound's Melting Point: If the precipitation is conducted at a temperature above the melting point of your solid (or a low-melting eutectic mixture with impurities), it will separate as an oil.

    • Solution: Perform the acid addition at a lower temperature. Start with the solution at room temperature or even pre-chilled in an ice bath.

  • Precipitation Rate is Too High: Rapidly adding the acid causes a high degree of supersaturation, forcing the compound out of solution before it has time to organize into a crystal lattice. [6] * Solution: Slow down the rate of acid addition significantly. Use a syringe pump for precise, slow addition. Also, increase the stirring rate to ensure rapid dispersion of the acid and prevent localized areas of high supersaturation.

  • Solvent System is Inappropriate: The solvent may not be ideal for crystallization.

    • Solution: Add a small amount of a miscible "soluble solvent" (like ethanol or methanol) before acidification. [5]This can sometimes help mediate the precipitation and promote crystallinity.

Q5: My precipitation yield is lower than expected. How can I improve it?

Possible Causes & Solutions:

  • Final pH is Too High: If the final pH is not sufficiently below the pKa, a significant portion of your compound will remain in the soluble, ionized form.

    • Solution: Ensure your final pH is at least 2 units below the pKa. Re-check the pH and add more acid if necessary.

  • Residual Solubility: All compounds have some inherent solubility.

    • Solution: After the slurry maturation at room temperature, cool the entire mixture in an ice bath for 1-2 hours. Lowering the temperature will decrease the solubility of the neutral compound and increase the isolated yield. [7]

  • Insufficient Maturation Time: The precipitation process may not have reached equilibrium.

    • Solution: Increase the stirring time (maturation time) after the final pH has been reached to ensure maximum precipitation.

Table 1: Example Data from a pH Optimization Study

The following table illustrates how you might track results from experiments run at different final pH values to identify the optimum.

Experiment IDFinal pHSlurry Temp. (°C)Yield (%)Purity (HPLC Area %)Observations
PBA-PPT-014.02085.298.5Fine, slow-filtering particles.
PBA-PPT-023.02094.199.1Good crystalline solid.
PBA-PPT-03 2.0 20 98.8 99.2 Excellent, easily filtered crystals.
PBA-PPT-042.0599.599.1Highest yield, no purity change.
PBA-PPT-051.02098.997.8No yield improvement, slight purity decrease (possible co-precipitation).

References

  • PubChem. (n.d.). 3-(1H-pyrazol-3-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Singh, S., et al. (2024). Optimization of lignin precipitation from black liquor using organic acids and its valorization by preparing lignin nanoparticles. International Journal of Biological Macromolecules, 269(Pt 1), 131881.
  • Chemistry Steps. (n.d.). The Henderson–Hasselbalch Equation. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Henderson-Hasselbach Equation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Khan Academy. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]

  • Google Patents. (2008). US20100041906A1 - Method for the precipitation of organic compounds.
  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • American Chemical Society. (n.d.). Optimizing peptide precipitation through physical property characterization. Retrieved from [Link]

  • Wikipedia. (2024). Benzoic acid. Retrieved from [Link]

  • OWL, Department of Chemistry, University of Massachusetts. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

Sources

Technical Support Guide: Stability of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for maintaining the stability of this compound in experimental solutions. Understanding and controlling for compound stability is paramount for generating reproducible and reliable data.

Introduction: Why Solution Stability Matters

4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound featuring a pyrazolone core linked to a benzoic acid moiety. This structural motif is found in a variety of pharmacologically active agents, making its derivatives valuable scaffolds in drug discovery.[1][2] However, the chemical functionality that makes this molecule versatile also renders it susceptible to degradation under common experimental conditions. Instability can lead to a decrease in the effective concentration of the active compound, the appearance of confounding degradation products, and ultimately, erroneous experimental outcomes. This guide provides a framework for anticipating, identifying, and mitigating stability issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid solutions.

Q1: What is the general stability profile of this compound in solution?

The stability of this compound is influenced by three primary factors: pH, light, and oxidative stress. The pyrazolone ring can be susceptible to hydrolytic cleavage, particularly under harsh pH conditions, and the entire molecule may be prone to degradation upon exposure to UV light or oxidizing agents.[3][4]

Q2: How does pH affect the stability and solubility of the solution?

The pH of the solution is a critical parameter. The molecule contains a carboxylic acid group (from the benzoic acid moiety) and is thus an acidic compound.

  • Solubility: In acidic to neutral pH, the carboxylic acid will be largely protonated and non-ionized, reducing its aqueous solubility. As the pH increases above its pKa (typically ~4-5 for benzoic acid derivatives), the group becomes deprotonated (carboxylate), significantly increasing aqueous solubility.[5] Attempting to dissolve the compound in a low-pH aqueous buffer may lead to precipitation.

  • Stability: While the pyrazole ring is relatively stable, the amide-like bond within the pyrazolone structure can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.[3] Studies on similar pyrazole ester derivatives have shown rapid degradation in alkaline buffers (e.g., pH 8).[6] It is crucial to evaluate stability within the specific pH range of your experiment.

Q3: Is the compound sensitive to light (photodegradation)?

Yes, pyrazolone derivatives are known to interact with UV light. Some possess photochromic properties, while others are used as photostabilizers, indicating they absorb UV radiation.[4][7] This absorption can lead to photochemical degradation.

  • Recommendation: All solutions containing 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid should be prepared, stored, and handled in amber glass vials or tubes wrapped in aluminum foil to protect them from light.

Q4: What are the recommended storage conditions for stock solutions?

For maximum stability and longevity, stock solutions should be prepared and stored under the following conditions:

  • Solvent: Use a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Temperature: Store stock solutions at -20°C or, for long-term storage (>1 month), at -80°C.

  • Handling: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q5: Can I expect degradation in common aqueous buffers (e.g., PBS) at physiological pH?

Degradation in physiological buffers (pH ~7.4) is possible, especially over extended incubation periods (e.g., >24 hours) at 37°C. The rate of degradation will depend on the specific buffer components, temperature, and exposure to light and oxygen.

  • Causality: Even at neutral pH, hydrolysis can occur, albeit at a slower rate than at pH extremes. Furthermore, dissolved oxygen in aqueous buffers can contribute to oxidative degradation.[8]

  • Validation Requirement: It is essential to perform a stability study of the compound in your specific experimental medium and conditions (see Protocol 1) to quantify its stability over the time course of your assay.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Encountered Potential Causes Recommended Solutions & Preventative Measures
Decreasing compound concentration in a multi-day experiment (e.g., cell culture). 1. Hydrolytic Degradation: The compound is breaking down in the aqueous culture medium. 2. Photodegradation: Exposure to light in the incubator or biosafety cabinet. 3. Oxidative Degradation: Reaction with dissolved oxygen or reactive species generated by cells.Solutions: • Run a parallel stability experiment in the exact same medium and conditions but without cells to isolate chemical from metabolic degradation. • Prepare fresh dilutions of the compound from a frozen stock solution immediately before each medium change. • Use amber-colored culture plates or wrap standard plates in foil. Minimize light exposure during handling.
A visible color change or development of turbidity in the solution. 1. Oxidation/Photodegradation: Formation of colored degradation products. 2. Precipitation: The compound is falling out of solution due to pH changes or exceeding its solubility limit.Solutions: • Immediately protect the solution from light and store it at 4°C. If the problem persists, consider preparing fresh solutions in degassed solvents. • Verify the pH of the buffer. Ensure the final concentration is below the compound's solubility limit in that specific medium. A small percentage of a co-solvent like DMSO (<0.5%) can help maintain solubility.[5]
Inconsistent or non-reproducible experimental results. 1. Inconsistent Compound Concentration: Degradation is occurring to a variable extent between experiments. 2. Use of Aged Solutions: A partially degraded stock or working solution was used.Solutions: • Implement a strict protocol: always use freshly prepared working solutions from a validated frozen stock. • Quantify the concentration of your stock solution periodically via HPLC or UV-Vis spectroscopy to ensure its integrity. • Always run a t=0 control sample when performing time-course experiments.

Visualizations & Protocols

Potential Degradation Pathways

The stability of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is primarily challenged by hydrolysis, oxidation, and photodegradation. The following diagram illustrates these potential pathways.

Potential Degradation Pathways Parent 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid Hydrolysis Ring-Opened Product (e.g., Hydrazide derivative) Parent->Hydrolysis  Hydrolysis  (H⁺ or OH⁻ catalysis) Oxidation Hydroxylated or Oxidized Products Parent->Oxidation  Oxidation  (O₂, ROS) Photo Photodegradation Products (e.g., Isomers, Radicals) Parent->Photo  UV/Vis Light  (Photolysis)

Caption: Potential degradation routes for the title compound.

Protocol 1: Validating Compound Stability in an Aqueous Buffer

This protocol provides a self-validating framework to determine the stability of your compound under specific experimental conditions.

Objective: To quantify the percentage of intact 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid remaining over time in a chosen aqueous buffer.

Materials:

  • 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

  • Anhydrous DMSO

  • Your target aqueous buffer (e.g., PBS, pH 7.4)

  • Amber HPLC vials

  • Calibrated incubator and refrigerator

  • Validated HPLC-UV method for quantifying the compound

Methodology:

  • Prepare Stock Solution: Accurately weigh the compound and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the DMSO stock into your pre-warmed (if applicable) aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your experiment (e.g., 0.1%).

  • Establish Time Zero (t=0): Immediately after preparation, transfer an aliquot of the working solution into an amber HPLC vial. This is your t=0 sample. Analyze immediately or store at -80°C.

  • Set Up Incubation Conditions: Aliquot the remaining working solution into separate, clearly labeled amber vials for each condition and time point.

    • Example Conditions:

      • Condition A: 37°C in the dark (incubator)

      • Condition B: 25°C in ambient light (benchtop)

      • Condition C: 25°C in the dark (drawer)

      • Condition D: 4°C in the dark (refrigerator)

  • Collect Time Points: At each designated time point (e.g., 2, 4, 8, 24, 48 hours), remove the vial for that time point from each condition.

  • Sample Analysis:

    • Once all samples are collected, analyze them in a single HPLC run to minimize analytical variability.

    • Record the peak area of the parent compound for each sample.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the t=0 sample using the formula: % Remaining = (Peak Area at time Tx / Peak Area at t=0) * 100

    • A compound is often considered stable if >90% remains after the incubation period.

Experimental Workflow Diagram

Stability Study Workflow node_stock 1. Prepare Concentrated Stock in DMSO node_working 2. Dilute to Final Concentration in Aqueous Buffer node_stock->node_working node_t0 3. Sample Time=0 (Baseline) node_working->node_t0 node_aliquot 4. Aliquot for Each Condition & Time Point node_working->node_aliquot node_incubate 5. Incubate Under Defined Conditions node_aliquot->node_incubate node_collect 6. Collect Samples at Intervals node_incubate->node_collect node_analyze 7. Analyze All Samples by HPLC node_collect->node_analyze node_calculate 8. Calculate % Remaining vs. Time=0 node_analyze->node_calculate

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR profile for 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid , a critical scaffold in medicinal chemistry often utilized as a hydrophilic analog of the radical scavenger Edaravone (MCI-186).

Executive Summary & Compound Identity

Target Compound: 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS Registry Number: 60875-16-3 Molecular Formula: C₁₁H₁₀N₂O₃ Significance: This compound represents a carboxylated derivative of Edaravone , improving aqueous solubility while retaining the redox-active pyrazolone core. It serves as a versatile intermediate for coupling reactions (e.g., amide formation) in drug discovery campaigns targeting oxidative stress and neurodegeneration.

Note on Nomenclature: While the prompt specifies "4-(5-oxo...)", the vast majority of stable, commercially relevant pyrazolones in this class possess a methyl group at the C3 position (derived from ethyl acetoacetate). This guide focuses on the 3-methyl derivative as the standard industrial reference, with notes on structural variations.

Comparative 1H NMR Analysis

The identification of this compound relies on three distinct spectral regions: the Aromatic Window (indicating the benzoic acid moiety), the Pyrazolone Core (tautomeric markers), and the Aliphatic Zone (methyl substitution).

Table 1: Chemical Shift Comparison (DMSO-d₆, 400 MHz)
Proton EnvironmentTarget Compound (Benzoic Acid Deriv.)Precursor (4-Hydrazinobenzoic Acid)Reference Std. (Edaravone)
Solvent DMSO-d₆DMSO-d₆DMSO-d₆
COOH (Carboxylic Acid) ~12.8 - 13.0 ppm (br s)~12.0 - 12.5 ppm (br s)Absent
Ar-H (Ortho to COOH) 8.05 - 8.10 ppm (d, 2H)7.70 ppm (d, 2H)Absent
Ar-H (Ortho to N/Hydrazine) 7.80 - 7.90 ppm (d, 2H)6.77 ppm (d, 2H)7.20 - 7.80 ppm (m, 5H)
Pyrazolone C4-H (Methylene) 5.25 - 5.40 ppm (s, 2H)Absent~5.40 ppm (s, 2H)
Pyrazolone C3-CH₃ 2.15 - 2.20 ppm (s, 3H)Absent2.15 ppm (s, 3H)
Hydrazine NH/NH₂ Absent~4.0 - 8.0 ppm (broad)Absent

*Note: The C4-H peak is highly sensitive to tautomerism. In dry DMSO-d₆, it appears as a sharp singlet (keto form). In the presence of D₂O or moisture, it may vanish due to deuterium exchange or shift to ~5.8 ppm (vinylic) if the enol form dominates.

Detailed Spectral Interpretation
A. The Aromatic Shift (The "Pull" Effect)

The most definitive evidence of successful cyclization is the downfield shift of the aromatic protons ortho to the nitrogen attachment (H-3/H-5).

  • Precursor: In 4-hydrazinobenzoic acid, the hydrazine group is strongly electron-donating, shielding the ortho protons to 6.77 ppm .

  • Target: Upon forming the pyrazolone ring, the nitrogen becomes part of a conjugated, electron-withdrawing heteroaromatic system. This deshields the protons, shifting them significantly downfield to ~7.85 ppm . This >1.0 ppm shift is the primary "success marker" for the reaction.

B. Tautomerism & The "Ghost" Peak

Pyrazolones exist in a dynamic equilibrium between the CH-form (keto) , OH-form (enol) , and NH-form .

  • In DMSO-d₆: The CH-form (keto) is typically favored or co-exists with the enol. You should look for a singlet integrating to 2 protons at 5.25–5.40 ppm .

  • Diagnostic Risk: If your sample contains water or trace acid/base, this peak may broaden or disappear due to rapid proton exchange. Recommendation: Run the NMR in strictly anhydrous DMSO-d₆ to visualize the C4-methylene peak clearly.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of the Target Compound

Reaction Type: Knorr Pyrazole Synthesis (Cyclocondensation)

  • Reagents:

    • 4-Hydrazinobenzoic acid (1.0 eq)

    • Ethyl acetoacetate (1.1 eq)

    • Solvent: Glacial Acetic Acid (or Ethanol with catalytic HCl)

  • Procedure:

    • Dissolve 4-hydrazinobenzoic acid in glacial acetic acid.

    • Add ethyl acetoacetate dropwise at room temperature.

    • Reflux the mixture at 100°C for 3–4 hours. Monitor via TLC (Mobile phase: 10% Methanol in DCM).

    • Cool to room temperature.[1] The product typically precipitates as a solid.

    • Filter and wash with cold ethanol and diethyl ether.

  • Validation Point: The disappearance of the hydrazine spot on TLC and the emergence of a UV-active spot with a different Rf indicates conversion.

Protocol B: NMR Sample Preparation

To ensure the detection of the labile C4-protons:

  • Drying: Dry the solid product under high vacuum (P < 0.1 mbar) at 50°C for 4 hours to remove residual water/acetic acid.

  • Solvent: Use ampouled DMSO-d₆ (99.9% D) to minimize water peaks.

  • Concentration: Prepare a concentration of ~10-15 mg/mL. Low concentrations favor the enol form; higher concentrations may stabilize the keto dimer.

Visualizations

Diagram 1: Synthesis & NMR Monitoring Pathway

This workflow illustrates the chemical transformation and the specific NMR shifts used to track progress.

Synthesispath cluster_monitor NMR Success Markers Precursor 4-Hydrazinobenzoic Acid (Ar-H: 6.77 ppm) Intermediate Hydrazone Intermediate (Transient) Precursor->Intermediate + Ethyl Acetoacetate (Reflux) Reagent Ethyl Acetoacetate Reagent->Intermediate Product Target Pyrazolone (Ar-H: 7.85 ppm) (C4-CH2: 5.30 ppm) Intermediate->Product Cyclization (- EtOH, - H2O)

Caption: Synthesis pathway highlighting the diagnostic downfield shift of aromatic protons upon cyclization.

Diagram 2: Tautomeric Equilibrium in Solution

Understanding the "disappearing" peak at C4 requires visualizing the tautomers.

Tautomers Keto CH-Form (Keto) Major in DMSO Peak: ~5.3 ppm (s, 2H) Enol OH-Form (Enol) Minor/Exchange Peak: ~5.8 ppm (s, 1H) Keto->Enol Fast Exchange (Promoted by Water/Base) Note If DMSO is wet: CH2 peak broadens or vanishes due to H/D exchange. Keto->Note NH NH-Form Rare in N-Substituted Enol->NH Tautomerization

Caption: Tautomeric forms of the pyrazolone ring. The CH-form (Keto) provides the characteristic methylene singlet.

References

  • National Institutes of Health (PubChem). (2025). 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid (CID 109029). Retrieved from [Link]

  • University of Turin. (2016). Synthesis and Characterization of Edaravone Analogues. Molecules, 21(1), 1-15. (Contextual grounding for Edaravone analog shifts).

Sources

A Comparative Guide to C-13 NMR Chemical Shifts of Pyrazolone Carbonyl Carbons

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the C-13 Nuclear Magnetic Resonance (NMR) chemical shifts of the carbonyl carbon in pyrazolone derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of these important heterocyclic compounds.

Pyrazolones are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group.[1] They are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2] C-13 NMR spectroscopy is a powerful tool for the structural analysis of organic molecules, and the chemical shift of the carbonyl carbon is particularly sensitive to its electronic environment.[3][4] Understanding the factors that influence this chemical shift is crucial for accurate structure determination and for correlating structure with reactivity and biological function.

Fundamentals of Carbonyl Carbon C-13 NMR

The C-13 NMR signals for carbonyl carbons are typically found in the most downfield region of the spectrum, generally between 170 and 220 ppm.[3][4] This significant deshielding is a result of two primary factors: the sp² hybridization of the carbonyl carbon and the strong deshielding effect of the electronegative oxygen atom.[3][5] The electron density around the carbonyl carbon is reduced, leading to a larger effective magnetic field and a higher resonance frequency.

Several key factors influence the precise chemical shift of a carbonyl carbon:

  • Electronegativity of Attached Groups: Electronegative atoms attached to the carbonyl group further withdraw electron density, causing a downfield shift (higher ppm value).[5][6]

  • Hybridization: As mentioned, sp² hybridized carbons are more deshielded than sp³ carbons.[3]

  • Conjugation: Conjugation of the carbonyl group with a double bond or an aromatic ring generally leads to an upfield shift (lower ppm value). This is due to the delocalization of π-electrons, which increases the electron density at the carbonyl carbon.

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can influence the electron distribution in the carbonyl group, thereby affecting its chemical shift.[7][8][9]

Comparative Analysis of Pyrazolone Carbonyl Chemical Shifts

The chemical shift of the carbonyl carbon in pyrazolone derivatives is influenced by the substituents on the pyrazolone ring. The following table summarizes representative C-13 NMR data for the carbonyl carbon of various pyrazolone derivatives, compiled from the literature.

Compound/DerivativeSubstituentsSolventCarbonyl Carbon (C=O) Chemical Shift (δ, ppm)Reference
1-Phenyl-3-methyl-5-pyrazoloneN1-phenyl, C3-methylCDCl₃~171[10]
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)N1-phenyl, C3-methylDMSO-d₆~170
Substituted 4-arylhydrazono-5-pyrazolonesVariesDMSO-d₆160-165[11]
Pyrazole-bearing Schiff base derivativesVariesDMSO-d₆~160[2]

Analysis of Trends:

  • Effect of N-Substitution: The nature of the substituent at the N1 position significantly impacts the carbonyl chemical shift. Aryl substituents, such as a phenyl group, can participate in conjugation, leading to a slight upfield shift compared to alkyl substituents.

  • Effect of C3-Substitution: Electron-donating groups at the C3 position will increase the electron density at the carbonyl carbon, causing an upfield shift. Conversely, electron-withdrawing groups will have the opposite effect.

  • Effect of C4-Substitution and Tautomerism: Substitution at the C4 position can have a pronounced effect. For instance, the presence of an arylhydrazono group at C4, as seen in some derivatives, leads to a significant upfield shift of the carbonyl signal to the 160-165 ppm range.[11] This is indicative of extensive conjugation and potential tautomeric equilibria, which alter the hybridization and electronic environment of the carbonyl carbon.

  • Solvent Effects: The use of polar, hydrogen-bond-accepting solvents like DMSO-d₆ can lead to shifts in the carbonyl resonance compared to less polar solvents like CDCl₃.[7][12] This is due to intermolecular interactions that can alter the polarization of the C=O bond.

Experimental Protocol for C-13 NMR of Pyrazolones

The following is a generalized, self-validating protocol for obtaining high-quality C-13 NMR spectra of pyrazolone derivatives.

Workflow Diagram:

A brief workflow for C-13 NMR.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the pyrazolone derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Instrument Setup:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the C-13 probe to the correct frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard proton-decoupled C-13 NMR spectrum. This is crucial as it simplifies the spectrum to single lines for each unique carbon, by removing C-H coupling.[13]

    • Set the spectral width to cover the entire range of expected carbon chemical shifts (typically 0-220 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is often necessary compared to ¹H NMR.[4]

    • Employ a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although signal integration is generally not as straightforward in C-13 NMR as in H-1 NMR.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform a baseline correction to ensure a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.0 ppm.

  • Spectral Analysis:

    • Identify the carbonyl carbon signal in the downfield region of the spectrum (typically >160 ppm).

    • Correlate the observed chemical shift with the molecular structure, considering the electronic effects of the substituents and the solvent used.

    • For complex molecules, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign the carbonyl carbon by observing its correlation with nearby protons.

Factors Influencing Carbonyl Chemical Shift

The electronic environment of the pyrazolone carbonyl carbon is a delicate balance of several factors.

G Pyrazolone Pyrazolone Carbonyl Carbon Inductive Inductive Effects Pyrazolone->Inductive Substituent Electronegativity Resonance Resonance/Conjugation Pyrazolone->Resonance π-System Delocalization Solvent Solvent Effects Pyrazolone->Solvent H-Bonding & Polarity Tautomerism Tautomerism Pyrazolone->Tautomerism Prototropic Shift

Key factors influencing the C-13 NMR chemical shift.

This diagram illustrates the primary factors that modulate the electronic environment, and thus the C-13 NMR chemical shift, of the pyrazolone carbonyl carbon. Understanding these interplay of these effects is paramount for the accurate interpretation of spectral data.

Conclusion

The C-13 NMR chemical shift of the carbonyl carbon in pyrazolones is a valuable parameter for structural elucidation. It is highly sensitive to the electronic effects of substituents on the pyrazolone ring, as well as to the surrounding solvent medium. By carefully analyzing this chemical shift in the context of established principles of NMR spectroscopy, researchers can gain significant insights into the structure and electronic properties of these medicinally important molecules. This guide provides a framework for understanding and utilizing this data, along with a robust experimental protocol to ensure the acquisition of high-quality, reliable spectra.

References

  • ¹³C NMR Spectroscopy – Organic Chemistry I . KPU Pressbooks. [Link]

  • Synthesis and characterization of novel pyrazolone derivatives . ARKIVOC. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice . National Center for Biotechnology Information. [Link]

  • 13C NMR Chemical Shifts Guide . Scribd. [Link]

  • Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR) . Compound Interest. [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra . Chemistry LibreTexts. [Link]

  • Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone . Semantic Scholar. [Link]

  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study . SciSpace by Typeset. [Link]

  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies . Taylor & Francis Online. [Link]

  • C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS . Canadian Science Publishing. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) . Der Pharma Chemica. [Link]

  • ¹³C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl₃) . ResearchGate. [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy . MDPI. [Link]

  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments . Indian Academy of Sciences. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles . Digital.CSIC. [Link]

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 . National Center for Biotechnology Information. [Link]

  • Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole . ResearchGate. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations . Freie Universität Berlin. [Link]

  • Synthesis of pyrazole complexes and 13 C carbene NMR shifts . ResearchGate. [Link]

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 . Royal Society of Chemistry. [Link]

  • 6.8: ¹³C NMR Spectroscopy . Chemistry LibreTexts. [Link]

  • 13-C NMR - How Many Signals . Master Organic Chemistry. [Link]

  • 13C NMR Chemical Shift Table . University of California, Los Angeles. [Link]

  • c 13 chemical shifts in organic carbonyl groups . Canadian Science Publishing. [Link]

Sources

A Comparative Guide to the FT-IR Carbonyl Stretching Frequency of the 5-Pyrazolone Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Pyrazolone Moiety and FT-IR Analysis

The 5-pyrazolone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[1][2] A notable example is edaravone, a potent free-radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and ischemic stroke. The precise characterization of 5-pyrazolone derivatives is paramount for understanding their structure-activity relationships and ensuring the quality of pharmaceutical preparations.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural characterization of these heterocyclic compounds. The carbonyl group, a key functional feature of the 5-pyrazolone ring, exhibits a characteristic stretching vibration in the infrared spectrum. The precise frequency of this vibration is exquisitely sensitive to the molecule's electronic and structural environment, providing valuable insights into tautomerism, substitution patterns, and intermolecular interactions.

Theoretical Framework: Unraveling the Factors Influencing Carbonyl Stretching Frequency

The position of the C=O stretching band in the FT-IR spectrum of a 5-pyrazolone is not fixed but is influenced by a delicate interplay of several factors. Understanding these factors is crucial for accurate spectral interpretation.

Tautomerism: A Dynamic Equilibrium

5-Pyrazolone derivatives can exist in three principal tautomeric forms: the CH, OH, and NH forms. The predominant tautomer is influenced by the nature of substituents and the solvent.[3] Each tautomer possesses a unique electronic distribution and, consequently, a distinct carbonyl stretching frequency.

  • CH-form (Keto form): This form contains a true carbonyl group (C=O) within the five-membered ring.

  • OH-form (Enol form): In this tautomer, the carbonyl oxygen is protonated, forming a hydroxyl group, and a C=N bond is present within the ring.

  • NH-form (Amide form): This form features an exocyclic C=C bond and an N-H bond within the ring structure.

The interconversion between these tautomers can be visualized as follows:

Tautomerism CH CH-form (Keto) OH OH-form (Enol) CH->OH [H+ shift] NH NH-form (Amide) CH->NH [H+ shift] OH->CH [H+ shift] NH->CH [H+ shift]

Caption: Tautomeric equilibrium in the 5-pyrazolone ring.

The carbonyl stretching frequency is typically observed in the range of 1600-1750 cm⁻¹ for the keto (CH) form. The absence or significant shift of this band can indicate the prevalence of the enol (OH) or amide (NH) tautomers.

Substituent Effects: Electronic and Steric Influences

The electronic nature of substituents on the pyrazolone ring significantly modulates the C=O bond order and, therefore, its stretching frequency.

  • Electron-Withdrawing Groups (EWGs): EWGs attached to the ring, particularly at the N1 or C3 positions, tend to increase the double bond character of the carbonyl group through an inductive effect. This strengthening of the C=O bond leads to a shift to a higher wavenumber (frequency).[4]

  • Electron-Donating Groups (EDGs): Conversely, EDGs can decrease the C=O bond order via resonance or inductive effects, resulting in a shift to a lower wavenumber.[4]

Theoretical studies using Density Functional Theory (DFT) have corroborated these experimental observations, showing that phenyl substituents can increase the C=O frequency.[5]

Conjugation: Delocalization and Frequency Shifts

Conjugation of the carbonyl group with a double bond or an aromatic ring generally leads to a decrease in the stretching frequency.[6] This is due to the delocalization of π-electrons, which reduces the double bond character of the C=O bond, making it weaker and thus vibrating at a lower frequency.[6] This effect is commonly observed in many organic carbonyl compounds and is also applicable to the 5-pyrazolone system.

Ring Strain: The Impact of a Five-Membered Ring

Incorporating a carbonyl group within a five-membered ring, as in the 5-pyrazolone structure, typically raises the stretching frequency compared to an acyclic ketone.[6] This is attributed to changes in bond angles and hybridization, which lead to a stronger C=O bond.[6]

Hydrogen Bonding: Intermolecular Interactions

Intermolecular hydrogen bonding, particularly in the solid state or in protic solvents, can significantly influence the carbonyl stretching frequency. When the carbonyl oxygen acts as a hydrogen bond acceptor, it lengthens and weakens the C=O bond, causing a shift to a lower frequency.[7]

Comparative Analysis: FT-IR Data and Alternative Techniques

The following table summarizes the reported carbonyl stretching frequencies for several 5-pyrazolone derivatives, illustrating the principles discussed above.

CompoundSubstituentsC=O Stretching Frequency (cm⁻¹)Reference
Edaravone (analogue)3-methyl, 1-phenyl1638[8]
Edaravone (analogue)3-methyl, 1-phenyl, piperidine at C41620[8]
1-Phenyl-3-methyl-5-pyrazolone1-phenyl, 3-methylIncreased with phenyl substituent[5]

While FT-IR is a powerful tool, a comprehensive structural elucidation often necessitates the use of complementary analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, which is invaluable for confirming the overall structure and identifying the specific sites of substitution.[1][9]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the molecular formula and identifying structural motifs.[1][9]

  • X-ray Crystallography: For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of the molecule, confirming bond lengths, bond angles, and intermolecular interactions.

The combination of these techniques provides a self-validating system for the unambiguous characterization of 5-pyrazolone derivatives.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This section outlines a standard operating procedure for obtaining the FT-IR spectrum of a 5-pyrazolone derivative using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh Sample (1-2 mg) Grind Grind Sample & KBr Sample->Grind KBr Weigh KBr (100-200 mg) KBr->Grind Pellet Press into Pellet Grind->Pellet Insert Insert Sample Pellet Pellet->Insert Background Collect Background Spectrum Collect Collect Sample Spectrum Background->Collect Insert->Collect Process Process Spectrum (e.g., Baseline Correction) Collect->Process Analyze Analyze and Assign Peaks Process->Analyze

Caption: Workflow for FT-IR analysis of a 5-pyrazolone sample.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet):

    • Rationale: The KBr matrix is transparent to infrared radiation in the mid-IR region and provides a uniform medium for solid samples.

    • Procedure:

      • Accurately weigh approximately 1-2 mg of the finely powdered 5-pyrazolone sample.

      • Weigh approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

      • Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Rationale: A background spectrum is collected to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

    • Procedure:

      • Ensure the sample compartment of the FT-IR spectrometer is empty.

      • Collect a background spectrum.

      • Place the KBr pellet in the sample holder and insert it into the spectrometer.

      • Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing and Analysis:

    • Rationale: Processing the raw data enhances the quality of the spectrum for easier interpretation.

    • Procedure:

      • Perform any necessary data processing, such as baseline correction or smoothing.

      • Identify and label the key absorption bands, paying close attention to the region between 1600 cm⁻¹ and 1750 cm⁻¹ for the carbonyl stretch.

      • Correlate the observed frequencies with the known structural features of the molecule and compare them to literature values for similar compounds.

Conclusion

The FT-IR carbonyl stretching frequency of the 5-pyrazolone ring is a powerful diagnostic tool for structural elucidation. By carefully considering the interplay of tautomerism, substituent effects, conjugation, ring strain, and hydrogen bonding, researchers can extract a wealth of information from this single vibrational mode. When used in conjunction with other analytical techniques such as NMR and mass spectrometry, FT-IR spectroscopy provides a robust and reliable method for the comprehensive characterization of this important class of pharmacologically active compounds.

References

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis and characterization of novel pyrazolone derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • Nature. (2022). Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. Retrieved from [Link]

  • Avicenna Journal of Phytomedicine. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • YouTube. (2022, January 1). IR spectroscopy - Factors affecting the carbonyl frequency. Retrieved from [Link]

  • YouTube. (2023, April 7). IR Spectroscopy - Factors affecting position of carbonyl stretching frequency. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • Arkivoc. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-Aryl Pyrazolones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-aryl pyrazolones represent a cornerstone scaffold in medicinal chemistry and materials science. Their derivatives are integral to a wide array of pharmaceuticals, including the neuroprotective agent Edaravone (1-phenyl-3-methyl-5-pyrazolone), as well as numerous anti-inflammatory, analgesic, and antimicrobial agents.[1] Given their prevalence and therapeutic importance, unambiguous structural characterization is paramount. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a powerful and definitive analytical tool for this purpose.

This guide provides an in-depth comparison of the mass spectral fragmentation patterns of N-aryl pyrazolones. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind bond cleavages, the influence of substituents on fragmentation pathways, and the diagnostic ions that enable confident structural elucidation. The insights presented herein are synthesized from foundational literature and are designed to equip researchers, scientists, and drug development professionals with the expertise to interpret the mass spectra of this vital class of compounds.

Pillar 1: The Fundamental Fragmentation of the Pyrazolone Core

Under electron ionization (EI) conditions, typically at 70 eV, the N-aryl pyrazolone molecular ion undergoes a series of predictable fragmentation events. The initial fragmentation is often dictated by the inherent stability of the heterocyclic ring and the nature of its substituents. The core pyrazolone structure itself presents several pathways for decomposition.

A predominant fragmentation process for many pyrazole-containing compounds involves the cleavage of the weakest bond, the nitrogen-nitrogen (N-N) bond.[2] This initial cleavage is often followed by the expulsion of small, stable neutral molecules, leading to characteristic fragment ions. For the pyrazolone ring, this can include the loss of carbon monoxide (CO) from the keto group, and subsequent rearrangements. Another key fragmentation process observed in pyrazoles is the loss of a nitrogen molecule (N₂) after the initial removal of a hydrogen atom or a substituent, which can lead to a stable cyclopropenyl ion.[2]

The presence of the N-aryl substituent significantly influences these fundamental pathways. A common fragmentation route involves a disproportionation reaction that results in the formation of an aromatic ion from the N-aryl group (e.g., m/z 77 for a phenyl group) through the loss of RN₂.[3]

M N-Aryl Pyrazolone [M]+• A [M - CO]+• M->A - CO B [M - RCN]+• M->B - RCN (Rearrangement) D [Ar-N2]+ M->D - (Ring fragment + N2) C [Ar]+ D->C - N2

Figure 1: Generalized fragmentation pathways of the N-aryl pyrazolone core.

Pillar 2: Comparative Analysis of Substituent Effects

The true diagnostic power of mass spectrometry lies in understanding how different substituents on the N-aryl ring and the pyrazolone core direct fragmentation. By comparing the spectra of various derivatives, we can establish reliable structure-fragmentation relationships.

Case Study 1: 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)

Edaravone serves as an excellent baseline model. Its fragmentation is characterized by the stability of the molecular ion and key cleavages related to the core structure.

  • N-Phenyl Group Fragmentation: A prominent peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, is a hallmark of N-phenyl substituted compounds.[3] This ion is typically formed after the loss of the rest of the molecule.

  • Pyrazolone Ring Cleavage: Following the initial cleavages, further fragmentation can occur. For instance, the loss of a methyl radical followed by CO can be observed.

Case Study 2: 4-Benzoyl-3-methyl-1-phenyl-5-pyrazolone

The addition of a C4-benzoyl substituent introduces new, highly characteristic fragmentation pathways that often dominate the spectrum.[4][5][6]

  • Alpha-Cleavage of the Benzoyl Group: The most favorable cleavage is the loss of the phenyl radical from the benzoyl group, leading to a stable acylium ion at m/z 251 .

  • Formation of the Benzoyl Cation: A very intense peak is observed at m/z 105 , corresponding to the benzoyl cation [C₆H₅CO]⁺. This is a powerful diagnostic fragment for any molecule containing a benzoyl moiety.

  • Loss of the Benzoyl Group: Cleavage of the C4-C(O) bond results in the loss of the entire benzoyl group (105 Da), leading to a fragment at m/z 173 .

The fragmentation pathway for 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone is visualized below.

mol 4-Benzoyl-3-methyl-1-phenyl-5-pyrazolone [M]+• m/z 278 frag1 [M - C6H5]+ m/z 201 mol->frag1 - C6H5• frag2 [C6H5CO]+ m/z 105 mol->frag2 α-cleavage frag3 [M - C6H5CO]+ m/z 173 mol->frag3 - C6H5CO• frag4 [C6H5]+ m/z 77 frag2->frag4 - CO

Figure 2: Key fragmentation pathways for 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone.

Case Study 3: N-Aryl Pyrazolones with Substituted Aryl Rings

Substituents on the N-aryl ring will further modify the fragmentation pattern.

  • Electron-donating groups (e.g., -OCH₃): These groups can stabilize the molecular ion. Fragmentation may involve the loss of a methyl radical (CH₃) followed by CO.

  • Electron-withdrawing groups (e.g., -NO₂): These groups introduce their own characteristic fragmentation, such as the loss of NO (30 Da) and NO₂ (46 Da).[7]

  • Halogens (e.g., -Cl, -Br): The presence of chlorine or bromine will result in characteristic isotopic patterns for the molecular ion and any fragment containing the halogen (M+ and M+2 peaks).[8] The primary fragmentation is often the loss of the halogen radical.

Summary of Diagnostic Ions

The table below compares the key diagnostic fragment ions for the N-aryl pyrazolones discussed.

CompoundMolecular Ion (m/z)Key Fragment 1 (m/z)Pathway 1Key Fragment 2 (m/z)Pathway 2Key Fragment 3 (m/z)Pathway 3
1-Phenyl-3-methyl-5-pyrazolone17477[C₆H₅]⁺91Rearrangement & loss of HNCO105[M - C₃H₃NO]+•
4-Benzoyl-3-methyl-1-phenyl-5-pyrazolone278105[C₆H₅CO]⁺ (Base Peak)173[M - C₆H₅CO]⁺77[C₆H₅]⁺
1-(4-Nitrophenyl)-3-methyl-5-pyrazolone219189[M - NO]⁺173[M - NO₂]⁺122[NO₂C₆H₅]⁺•
1-(4-Chlorophenyl)-3-methyl-5-pyrazolone208/210111/113[ClC₆H₄]⁺173[M - Cl]⁺75[C₆H₃]⁺

Pillar 3: Self-Validating Experimental Protocol

To ensure the generation of high-quality, reproducible data, the following protocol for analysis by Electron Ionization-Mass Spectrometry (EI-MS) is recommended.

Objective: To obtain the mass spectrum of a purified N-aryl pyrazolone sample for structural confirmation.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

Methodology:

  • Sample Preparation:

    • Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation.

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol, acetone, or ethyl acetate.

  • Instrument Setup (GC-MS):

    • Injector: Set to a temperature that ensures volatilization without thermal degradation (e.g., 250 °C).

    • GC Column: Use a standard, non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • MS Interface: Set the transfer line temperature to be equal to or slightly higher than the final oven temperature (e.g., 280 °C).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: Standard 70 eV. This energy level is crucial as fragmentation libraries are built upon 70 eV data, ensuring comparability.

    • Source Temperature: Typically 230 °C. A consistent source temperature is vital for reproducible fragmentation patterns.

    • Mass Range: Scan a broad range to capture both the molecular ion and low-mass fragments (e.g., m/z 40-550).

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 2-3 minutes).

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to your compound.

    • Identify the molecular ion (M⁺•). For N-aryl pyrazolones containing an odd number of nitrogen atoms (3), the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[8]

    • Identify key fragment ions and propose fragmentation pathways based on the principles outlined in this guide.

    • Compare the acquired spectrum against a library (e.g., NIST/EPA/NIH Mass Spectral Library) if available.[9]

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Interpretation A Purified Sample (>95%) B Dissolve in Volatile Solvent (1 mg/mL) A->B C Inject into GC D Separation on Column C->D E Enter MS Source D->E F Ionization (EI, 70 eV) E->F G Mass Analysis (Quadrupole/ToF) F->G H Detection G->H I Generate Mass Spectrum H->I J Identify M+• and Key Fragments I->J K Confirm Structure J->K

Figure 3: Experimental workflow for the MS analysis of N-aryl pyrazolones.

Conclusion

The mass spectral fragmentation of N-aryl pyrazolones is a systematic process governed by the fundamental principles of ion stability and reaction mechanisms. The pyrazolone core, the N-aryl substituent, and other groups on the heterocyclic ring each impart a unique signature to the resulting mass spectrum. By recognizing diagnostic ions such as the benzoyl cation (m/z 105), the phenyl cation (m/z 77), and characteristic neutral losses (CO, NO, NO₂, halogens), researchers can confidently elucidate the structures of novel derivatives. This guide provides a framework for both predicting fragmentation patterns and interpreting experimental data, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

  • Abd El-Halim, M. S., Mansour, S. Y., & El-Dewany, A. I. (2014). Synthesis and characterization of novel pyrazolone derivatives. European Journal of Chemistry, 5(1), 139-147. [Link]

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18), 10341-10344. [Link]

  • Santos, F. J. S., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1971). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 5(9), 1101-1109. [Link]

  • Gomha, S. M., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. RSC Advances, 10(49), 29424-29433. [Link]

  • El-Zohry, M. F., et al. (1987). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Journal of Chemical Technology & Biotechnology, 37(1), 35-42. [Link]

  • Rizk, M., et al. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 21(5), 656. [Link]

  • Singh, S. P., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B, 915-919. [Link]

  • NIST. (n.d.). 3-Amino-1-phenyl-2-pyrazolin-5-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Distinguishing 5-Pyrazolone and 5-Hydroxypyrazole Tautomers by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of heterocyclic chemistry, the tautomeric equilibrium between 5-pyrazolone and 5-hydroxypyrazole represents a classic and fundamentally important structural dichotomy. The ability to distinguish between these forms is crucial for researchers in drug development and materials science, as the predominant tautomer dictates the molecule's chemical reactivity, physical properties, and biological activity.[1] This guide provides an in-depth, experimentally grounded comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be decisively employed to elucidate the dominant tautomeric form in solution.

The Challenge of Pyrazolone Tautomerism

5-Pyrazolone and its derivatives can exist in several tautomeric forms, primarily the CH, NH, and OH forms. The equilibrium between these tautomers is sensitive to a variety of factors including the nature of substituents, solvent polarity, temperature, and pH.[1][2] For the purpose of this guide, we will focus on the two most common and often competing forms: the 5-pyrazolone (often referred to as the CH-form when the C4 position is unsubstituted) and the 5-hydroxypyrazole (OH-form).

The interconversion between these tautomers can be rapid on the NMR timescale, leading to averaged signals that complicate straightforward structural assignment.[3][4] However, by leveraging a combination of ¹H and ¹³C NMR chemical shifts, coupling constants, and advanced 2D NMR techniques, a clear and unambiguous distinction can be made.

Key NMR Spectroscopic Differentiators

The electronic distribution and bonding characteristics of the 5-pyrazolone and 5-hydroxypyrazole tautomers are sufficiently different to manifest in distinct NMR spectral features. Below, we dissect the key parameters that serve as diagnostic markers.

¹H NMR Spectroscopy: Probing the Protons

The proton chemical shifts are highly sensitive to the local electronic environment. In the case of pyrazolone tautomers, the presence or absence of a hydroxyl proton and the nature of the pyrazole ring protons provide the first line of evidence.

A key indicator for the 5-hydroxypyrazole form is the presence of a broad singlet in the downfield region of the spectrum (typically δ 10-13 ppm in aprotic solvents like CDCl₃ or DMSO-d₆), corresponding to the hydroxyl (OH) proton.[5] The protons on the pyrazole ring, H-4 and H-5, will appear as distinct doublets, with their coupling constant (³JHH) providing further structural information.[5]

Conversely, the 5-pyrazolone tautomer lacks a hydroxyl proton. Instead, if the C4 position is unsubstituted, it will exhibit a signal for the CH₂ group, typically appearing as a singlet in the range of δ 3.0-4.0 ppm.

¹³C NMR Spectroscopy: A Window into the Carbon Skeleton

The carbon chemical shifts, particularly those of the pyrazole ring, offer a more direct probe of the underlying electronic structure and are less susceptible to the effects of proton exchange.

The most telling signal is that of the C5 carbon. In the 5-hydroxypyrazole tautomer, C5 is an sp²-hybridized carbon bonded to a hydroxyl group, resulting in a chemical shift in the range of δ 155-165 ppm.[5] In stark contrast, the C5 carbon in the 5-pyrazolone tautomer is a carbonyl carbon (C=O), which resonates significantly further downfield, typically in the range of δ 170-180 ppm.[6]

Another important diagnostic is the chemical shift of the C4 carbon. In the 5-hydroxypyrazole form, C4 is an sp² carbon and its chemical shift is generally found between δ 90-100 ppm.[5] For the 5-pyrazolone tautomer, C4 is an sp³-hybridized carbon, leading to a more upfield chemical shift, usually between δ 35-45 ppm.

Advanced NMR Techniques: Unambiguous Confirmation

While ¹H and ¹³C NMR provide strong evidence, two-dimensional NMR experiments can offer definitive proof, especially in cases of equilibrium or ambiguous assignments.

Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. For the 5-hydroxypyrazole tautomer, a correlation between the hydroxyl proton and the C5 carbon can be observed, confirming their connectivity. In the 5-pyrazolone form, correlations between the C4 protons and the C3 and C5 carbons would be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity of protons. In N-substituted derivatives, a NOE between the substituent on N1 and the H-5 proton would be indicative of the 5-hydroxypyrazole tautomer.

Comparative Data Summary

The following table summarizes the key diagnostic NMR parameters for distinguishing between 5-pyrazolone and 5-hydroxypyrazole tautomers. These values are approximate and can be influenced by substituents and solvent.

NMR Parameter 5-Pyrazolone Tautomer (CH-form) 5-Hydroxypyrazole Tautomer (OH-form)
¹H Chemical Shift (δ ppm)
OH ProtonAbsent~10-13 (broad singlet)[5]
C4-H~3.0-4.0 (singlet, CH₂)~5.8-6.4 (doublet)[5]
C5-H-~7.6-8.2 (doublet)[5]
¹³C Chemical Shift (δ ppm)
C3~150-160~160-165[5]
C4~35-45~90-100[5]
C5~170-180 (C=O)[6]~155-165 (C-OH)[5]

Experimental Protocol: A Step-by-Step Guide

To definitively determine the predominant tautomeric form of a pyrazolone derivative in solution, the following experimental workflow is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the pyrazolone derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the spectral window to ensure the downfield region (up to 15 ppm) is observed to detect any potential OH protons.

    • Integrate all signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, particularly for quaternary carbons.

    • Consider performing a DEPT-135 experiment to aid in the assignment of CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition (if necessary):

    • If the ¹D spectra are ambiguous, acquire a 2D HMBC spectrum. This will reveal long-range ¹H-¹³C correlations (typically over 2-3 bonds).

    • A 2D NOESY experiment can be valuable for confirming spatial proximities, especially in substituted derivatives.

  • Data Analysis:

    • Carefully analyze the chemical shifts and coupling patterns in the ¹H and ¹³C spectra.

    • Compare the observed data with the expected values for each tautomer as outlined in the comparative table.

    • Use the correlations from the 2D spectra to confirm the connectivity and spatial arrangement of atoms, leading to an unambiguous assignment of the predominant tautomeric form.

Visualizing the Tautomeric Equilibrium

The equilibrium between the 5-pyrazolone and 5-hydroxypyrazole tautomers can be represented as follows:

Caption: Tautomeric equilibrium between the 5-pyrazolone and 5-hydroxypyrazole forms.

Key HMBC Correlations for Tautomer Identification

The following diagram illustrates the diagnostic HMBC correlations for each tautomer:

HMBC_correlations cluster_pyrazolone 5-Pyrazolone (CH-Form) cluster_hydroxypyrazole 5-Hydroxypyrazole (OH-Form) C4_H C4-H C3 C3 C4_H->C3 ³JCH C5_CO C5 (C=O) C4_H->C5_CO ²JCH OH O-H C5_COH C5 (C-OH) OH->C5_COH ²JCH C4 C4 OH->C4 ³JCH

Sources

Comparison of antioxidant activity: Edaravone vs pyrazolone benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Antioxidant Activity: Edaravone vs. Pyrazolone Benzoic Acid Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Optimizing Radical Scavenging: The Trade-off Between Lipophilicity and Solubility

Executive Summary

This guide provides a technical comparison between Edaravone (MCI-186) , the clinical gold standard for free radical scavenging in acute ischemic stroke and ALS, and its hydrophilic analog, Pyrazolone Benzoic Acid (specifically 3-methyl-1-(4-carboxyphenyl)-2-pyrazolin-5-one).

While Edaravone exhibits superior blood-brain barrier (BBB) permeability and potent electron-donating capabilities, its poor water solubility limits certain formulation applications. The Pyrazolone Benzoic Acid derivative addresses solubility issues through the introduction of a carboxyl group. However, this structural modification introduces a critical trade-off: the electron-withdrawing nature of the carboxyl moiety alters the ionization potential (IP) and bond dissociation energy (BDE), typically resulting in modified antioxidant kinetics compared to the parent compound.

Molecular Architecture & Mechanism

To understand the divergence in antioxidant activity, one must analyze the structural tautomerism that drives the radical scavenging mechanism.

The Keto-Enol Engine

The core antioxidant engine of both compounds is the pyrazolone ring .

  • Edaravone: Exists in a keto-enol equilibrium. The enol form (specifically the anion) is the active species responsible for electron transfer to free radicals (e.g., peroxyl, hydroxyl).

  • Pyrazolone Benzoic Acid: Retains the pyrazolone core but substitutes the phenyl ring with a benzoic acid moiety. The presence of the -COOH group (an electron-withdrawing group, EWG) on the phenyl ring pulls electron density away from the pyrazolone active site.

Mechanistic Pathway Visualization

The following diagram illustrates the structural relationship and the radical scavenging pathway (oxidation to OPB).

Antioxidant_Mechanism cluster_0 Key Differentiator Edaravone Edaravone (MCI-186) (Lipophilic Parent) Tautomer Enol/Anion Active Form (Electron Rich) Edaravone->Tautomer High pKa (~7.0) Fast Tautomerism PBA Pyrazolone Benzoic Acid (Hydrophilic Analog) PBA->Tautomer Lower pKa Altered Electron Density Radical_Attack Radical Attack (•OH / LOO•) Tautomer->Radical_Attack Electron Transfer Intermediate Pyrazolone Radical Intermediate Radical_Attack->Intermediate H-Atom Abstraction OPB Oxidation Product (OPB) (2-oxo-3-(phenylhydrazono)-butanoic acid) Intermediate->OPB Final Oxidation

Caption: Comparative mechanistic pathway showing the convergence of both compounds at the radical intermediate stage, despite differing ionization potentials.

Comparative Performance Analysis

The following data summarizes the physicochemical and functional differences. Note that "Pyrazolone Benzoic Acid" refers to the p-carboxy derivative.

FeatureEdaravone (MCI-186)Pyrazolone Benzoic Acid (Analog)Impact on Application
Chemical Structure 3-methyl-1-phenyl-2-pyrazolin-5-one3-methyl-1-(4-carboxyphenyl)-2-pyrazolin-5-oneSolubility vs. Permeability
LogP (Lipophilicity) ~1.33 (Amphiphilic/Lipophilic)< 0.5 (Hydrophilic)Edaravone crosses BBB efficiently; PBA requires transport or is restricted to periphery.
Electronic Effect Phenyl ring is neutral/slightly donating via resonance.Carboxyl group is Electron Withdrawing (EWG) .EWGs generally increase Ionization Potential (IP), making the compound harder to oxidize (potentially lower antioxidant power).
Radical Scavenging (DPPH) High Activity (IC50 ~15-30 µM)Moderate ActivityPBA stabilizes the radical less effectively than the parent phenyl ring.
Solubility (Water) Low (~1.8 mg/mL)High (pH dependent)PBA is ideal for aqueous formulations where BBB penetration is not required.
Primary Oxidation Product OPB (2-oxo-3-(phenylhydrazono)-butanoic acid)Carboxy-OPBBoth follow the same degradation pathway.

Experimental Protocols (Self-Validating Systems)

Protocol A: DPPH Radical Scavenging Assay (Solvent-Corrected)

Rationale: Standard DPPH protocols often fail when comparing lipophilic and hydrophilic compounds because of precipitation. This modified protocol uses a buffered methanol system.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Solvent: 50:50 (v/v) Methanol : 0.1M Acetate Buffer (pH 5.5).

  • Control: Ascorbic Acid.

Workflow:

  • Stock Preparation: Dissolve Edaravone in 100% Methanol. Dissolve Pyrazolone Benzoic Acid in 0.1M Acetate Buffer (pH 5.5). Crucial: Ensure equimolar concentrations (e.g., 10 mM).

  • Working Solutions: Dilute both stocks into the 50:50 Methanol:Buffer mixture to create a concentration range (10 µM – 200 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH solution (in methanol).

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Measure Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .
    

Validation Check: If the solution turns turbid, the Edaravone has precipitated. Increase Methanol ratio to 70:30.

Protocol B: Cyclic Voltammetry (Redox Potential)

Rationale: This determines the thermodynamic ease of oxidation. A lower anodic peak potential (


) indicates a better electron donor (stronger antioxidant).

Setup:

  • Working Electrode: Glassy Carbon.

  • Reference Electrode: Ag/AgCl.

  • Electrolyte: 0.1 M Phosphate Buffer (pH 7.4).

  • Scan Rate: 50 mV/s.

Interpretation:

  • Edaravone: Typically shows an oxidation peak around 0.6 V .

  • Pyrazolone Benzoic Acid: Expect a shift to a higher positive potential (e.g., >0.7 V) due to the electron-withdrawing carboxyl group making the pyrazolone ring more electron-deficient.

Experimental Workflow Visualization

The following diagram outlines the validation pipeline for comparing these two compounds.

Experimental_Workflow Start Compound Selection Solubility_Check Solubility Screening (LogP & pKa) Start->Solubility_Check Assay_Branch Select Assay Solubility_Check->Assay_Branch DPPH DPPH Assay (H-Atom Transfer) Assay_Branch->DPPH Chemical CV Cyclic Voltammetry (Electron Transfer) Assay_Branch->CV Electrochemical Analysis_DPPH Measure IC50 (Lower is Better) DPPH->Analysis_DPPH Analysis_CV Measure Anodic Peak (Epa) (Lower Potential = Stronger Donor) CV->Analysis_CV Conclusion SAR Conclusion: Edaravone (Potency) vs. PBA (Solubility) Analysis_DPPH->Conclusion Analysis_CV->Conclusion

Caption: Step-by-step workflow for characterizing the Structure-Activity Relationship (SAR) between Edaravone and its derivatives.

References

  • Density functional theory (DFT) study of edaravone derivatives as antioxidants. Source: PubMed / NIH Context: Discusses how electron-donating groups (EDG) at position 3 decrease Ionization Potential (IP), while substitutions at position 4 (like the phenyl ring modifications) impact Bond Dissociation Energy.

  • Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a novel free radical scavenger. Source: ResearchGate / Recent Patents on Cardiovascular Drug Discovery Context: Establishes Edaravone as the baseline "strong novel free radical scavenger" and details its mechanism of trapping hydroxyl radicals.

  • Edaravone and its oxidation products induced by free radical, peroxynitrite. Source: ResearchGate Context: Identifies OPB as the stable oxidation product, a critical marker for verifying antioxidant activity in experimental setups.

  • Update on Antioxidant Therapy with Edaravone. Source: MDPI Context: Provides the clinical context and the biphasic water/fat solubility properties of Edaravone (cLogP = 1.33) compared to other scavengers.

  • Hydroxyl radical scavenging by edaravone derivatives. Source: ResearchGate Context: Highlights how specific structural modifications (like pyridin-2-yl vs phenyl) alter the anion form and scavenging ability.

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 1-Aryl-2-Pyrazolin-5-Ones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the ultraviolet-visible (UV-Vis) absorption characteristics of 1-aryl-2-pyrazolin-5-ones. This document is designed for researchers, scientists, and drug development professionals who utilize these heterocyclic compounds and require a deep, functional understanding of their spectral behavior. As a class of compounds with significant applications in pharmaceuticals, dyes, and agrochemicals, a thorough grasp of their electronic properties is paramount for both quality control and innovative design.[1]

This guide moves beyond a simple recitation of data, offering instead a synthesized analysis grounded in experimental evidence and theoretical principles. We will explore the causal relationships between molecular structure, solvent environment, and the resulting absorption spectra, providing you with the insights needed to predict and interpret the photophysical properties of these versatile molecules.

The Core Chromophore and the Influence of Tautomerism

The UV-Vis absorption spectrum of a 1-aryl-2-pyrazolin-5-one is not governed by a single, rigid structure. These molecules can exist in a dynamic equilibrium between three principal tautomeric forms: the CH, OH, and NH forms.[1][2] The predominant tautomer in any given situation is highly sensitive to the solvent environment and the nature of substituents, profoundly impacting the observed spectrum.[1][3]

  • CH-form (2,4-dihydro-3H-pyrazol-3-one): Often favored in nonpolar solvents and has been shown by some density functional theory (DFT) studies to have the lowest ground state energy.[1]

  • OH-form (1H-pyrazol-5-ol): An aromatic tautomer that can be stabilized in certain solvents. Its presence is often indicated by distinct spectral features.

  • NH-form (1,2-dihydro-3H-pyrazol-3-one): Another aromatic tautomer that contributes to the equilibrium, particularly in polar solvents like DMSO.[1]

The existence of a compound as a mixture of tautomers can result in a UV-Vis spectrum with multiple absorption bands, where each band corresponds to a different form.[1] For instance, a compound exhibiting two distinct maxima may exist as two primary tautomeric forms in that specific solvent.[1]

Caption: Tautomeric equilibrium of 1-aryl-2-pyrazolin-5-ones.

Comparative Analysis: The Impact of Substituents and Solvents

The electronic transitions responsible for UV-Vis absorption in these molecules are primarily π→π* and n→π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to both the electronic nature of the substituent on the 1-aryl ring and the polarity of the solvent.

Substituent Effects: Modulating the Electronic Landscape

Substituents on the 1-aryl ring alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation is the primary driver of shifts in the absorption maxima.

  • Electron-Donating Groups (EDGs): Groups like -OH, -OCH₃, and -NH₂ increase the electron density of the π-system, raising the energy of the HOMO. This typically leads to a smaller HOMO-LUMO gap and a bathochromic shift (red shift) in the λmax, meaning the compound absorbs light at longer wavelengths.

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and -Cl lower the energy of the LUMO. This also reduces the HOMO-LUMO gap, resulting in a bathochromic shift . The effect of EWGs is often pronounced due to the potential for intramolecular charge transfer (ICT) from the pyrazoline ring to the substituent in the excited state.[4]

Table 1: Comparative UV-Vis Absorption Maxima (λmax) of 1-Phenyl-3-methyl-2-pyrazolin-5-one Derivatives with Varied Substituents.

Substituent on Phenyl RingSolventλmax (nm)Reference
H (Unsubstituted)Ethanol~245, ~270[5]
p-Bromo--[1]
p-Nitro--[3]

(Note: Specific λmax values for a systematic series are often distributed across multiple literature sources. The table illustrates the principle, but direct comparison requires data from a single, consistent study.)

Solvent Effects: The Phenomenon of Solvatochromism

The polarity of the solvent can stabilize the ground state and the excited state of a molecule to different extents. This differential stabilization changes the energy gap and leads to shifts in absorption, a phenomenon known as solvatochromism.[6]

For pyrazoline derivatives, increasing solvent polarity often leads to a bathochromic shift (red shift) in the absorption and fluorescence spectra.[6][7] This is because the excited state is often more polar than the ground state. Polar solvents stabilize the more polar excited state to a greater extent, thus lowering its energy and reducing the energy required for the transition.[6]

Table 2: Effect of Solvent Polarity on the Absorption Maximum (λmax) of a Representative Pyrazoline Derivative.

SolventPolarity (Dielectric Constant)λmax (nm)Observed Shift
Hexane1.88~320Reference (Low Polarity)
Dioxane2.21--
Chloroform4.81-Slight Red Shift
Ethanol24.55~340Significant Red Shift
DMSO46.68-Pronounced Red Shift

(Data compiled and interpreted from principles discussed in various sources.[7][8][9] Specific values are illustrative.)

The interaction between the solvent and the solute can be complex, involving general dipolar interactions as well as specific interactions like hydrogen bonding.[6][10]

Experimental Protocol: Ensuring Data Integrity

The acquisition of reliable and reproducible UV-Vis spectra is fundamental. The following protocol outlines a self-validating system for the characterization of 1-aryl-2-pyrazolin-5-ones. The causality behind each step is explained to emphasize experimental robustness.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is required. A dual-beam instrument corrects for fluctuations in lamp intensity, providing a more stable baseline.

  • Cuvettes: Use a pair of matched quartz cuvettes with a 10 mm path length.[11] Quartz is transparent in the UV region (below 340 nm), unlike glass or plastic. Using matched cuvettes ensures that the reference and sample paths are optically identical, minimizing baseline error.

  • Solvents: All solvents must be of spectroscopic grade.[11] This is critical because solvents that are not of this purity may contain impurities that absorb in the UV region, leading to spectral artifacts.

  • Analyte: The synthesized and purified 1-aryl-2-pyrazolin-5-one derivative.

Step-by-Step Methodology
  • Instrument Warm-up: Turn on the spectrophotometer's lamps (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 30 minutes. This ensures thermal stability and consistent lamp output.

  • Solution Preparation:

    • Prepare a stock solution of the pyrazolinone derivative in the chosen spectroscopic grade solvent at a concentration of approximately 10⁻³ M. Accuracy in weighing is crucial for later quantitative analysis (e.g., determining molar absorptivity).

    • From the stock solution, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M). The final concentration should be adjusted so that the maximum absorbance falls between 0.1 and 1.0. This range ensures adherence to the Beer-Lambert Law and provides the best signal-to-noise ratio.

  • Baseline Correction:

    • Fill both the reference and sample cuvettes with the pure spectroscopic grade solvent.

    • Place them in the respective holders in the spectrophotometer.

    • Run a baseline scan over the desired wavelength range (e.g., 200-800 nm). The instrument will store this as a zero-absorbance reference, digitally subtracting any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette. Rinse it once or twice with a small amount of the dilute analyte solution to ensure the concentration is not altered by residual solvent.

    • Fill the sample cuvette with the dilute analyte solution.

    • Place it back into the sample holder. The reference cuvette with the pure solvent remains in place.

    • Run the sample scan. The resulting spectrum will show the absorbance of the analyte only.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

Caption: Experimental workflow for UV-Vis spectral analysis.

Conclusion: A Predictive Framework

The UV-Vis absorption spectrum of a 1-aryl-2-pyrazolin-5-one is a rich source of information, directly reflecting its electronic structure and local environment. By understanding the fundamental principles of tautomerism, substituent effects, and solvatochromism, researchers can move from simple observation to predictable design. Electron-donating and electron-withdrawing substituents on the 1-aryl ring, along with increases in solvent polarity, generally induce a bathochromic (red) shift in the main absorption bands. This behavior is primarily dictated by the stabilization of charge-transfer states and alterations in the HOMO-LUMO energy gap. The robust experimental protocol provided ensures that comparative data is both accurate and reliable, forming a solid foundation for structure-property relationship studies in the development of novel pharmaceuticals and materials.

References

  • Synthesis and Structural Elucidation of Some Pyrazolin-5-Ones. (n.d.). Semantic Scholar.
  • Solvent effect of materials I and II on various solvent under... (2022, April). ResearchGate.
  • Unveiling the Influence of Solvent Environments on the Performance of Pyrazoline Derivatives: A Comparative Guide. (n.d.). Benchchem.
  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate.
  • 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. (2014). ResearchGate.
  • Solvent and Substituent Effect on the Photophysical Properties of Pyrazoline Derivatives: A Spectroscopic Study. (n.d.). ResearchGate.
  • Computational protocol used to calculate the UV-vis spectra and... (n.d.). ResearchGate.
  • Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. (2019). E-RESEARCHCO.
  • (PDF) Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). (2017, February 22). ResearchGate.
  • Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. (n.d.). PMC.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (n.d.). MDPI.
  • reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. (2011, May 10). HETEROCYCLES.
  • Electronic and steric substituent effects on the fluorescence emission of 2‐pyrazoline derivatives. (2023, November 28). Wiley Online Library.
  • On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. (n.d.). ResearchGate.
  • Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465. (2024, January 22). RSC Publishing.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). PMC.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Computational study of the structure, UV-vis absorption spectra and conductivity of biphenylene-based polymers and their boron nitride analogues. (n.d.). RSC Publishing.

Sources

Comparative Guide: X-ray Crystallography of N-Substituted Pyrazolone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted pyrazolone carboxylic acids represent a critical scaffold in drug discovery, serving as the core for NSAIDs (e.g., metamizole), free radical scavengers (e.g., edaravone analogs), and antimicrobial agents.[1] However, their solid-state characterization is notoriously complex due to desmotropy —the ability of the pyrazolone ring to crystallize in three distinct tautomeric forms (CH, OH, or NH).[1]

This guide provides an objective comparison of the crystallographic data of these compounds against their isosteres (isoxazolones) and analyzes the impact of N-substitution on lattice energy and packing efficiency. It establishes a validated protocol for distinguishing tautomers via single-crystal X-ray diffraction (SC-XRD).

Part 1: Structural Dynamics & Tautomerism

The primary challenge in characterizing N-substituted pyrazolones is determining which tautomer exists in the crystal lattice. Unlike solution-state NMR, where rapid exchange blurs these forms, SC-XRD provides a static snapshot of the thermodynamically preferred tautomer.

The Three Tautomeric Forms[2]
  • CH-form (Keto): Carbonyl at C5, sp3 carbon at C4.[1]

  • OH-form (Enol): Hydroxyl at C5, aromatic character in the ring.

  • NH-form (Imine): Carbonyl at C5, proton on N2.[1]

Critical Insight: For N-substituted pyrazolone carboxylic acids, the carboxylic acid moiety often dictates the tautomer by acting as a strong hydrogen bond donor, overriding the standard pyrazolone dimer formation.

Workflow: Tautomer Identification via Bond Length Analysis[1]

The following decision tree outlines the standard operating procedure (SOP) for assigning tautomers based on crystallographic bond lengths.

TautomerID Start SC-XRD Data Collection (Refinement R < 5%) CheckC5 Analyze C5-O Bond Length Start->CheckC5 Decision1 C5-O < 1.25 Å? CheckC5->Decision1 CheckRing Analyze Ring Planarity (RMSD) ResultNH NH-Form (Imine) C=O Present CheckRing->ResultNH Proton found on N Decision2 C5-O > 1.32 Å? Decision1->Decision2 No ResultCH CH-Form (Keto) Non-Aromatic Decision1->ResultCH Yes (Double Bond) Decision2->CheckRing Intermediate ResultOH OH-Form (Enol) Aromatic System Decision2->ResultOH Yes (Single Bond)

Figure 1: Decision logic for assigning pyrazolone tautomers based on bond length metrics derived from difference Fourier maps.

Part 2: Comparative Crystallographic Metrics

This section compares N-substituted pyrazolone carboxylic acids against alternative scaffolds and varies the N-substituent to demonstrate structural impact.

Comparison 1: Pyrazolone vs. Isoxazolone

Isoxazolones are common bio-isosteres where the ring nitrogen (N1) is replaced by oxygen.[1] This substitution drastically alters the hydrogen bonding landscape.

FeatureN-Substituted Pyrazolone Carboxylic AcidIsoxazolone Carboxylic AcidImpact on Drug Design
H-Bond Capacity Donor & Acceptor (NH/OH and C=O)Acceptor Only (Ring O and C=O)Pyrazolones form stronger supramolecular networks, improving melting point/stability.
Ring Aromaticity High (in OH/NH forms)ModeratePyrazolones offer better

stacking for binding site affinity.
Acidic Character pKa ~ 6.5 - 7.5 (Ring NH)Neutral RingPyrazolones can form zwitterions; Isoxazolones cannot.
Common Space Group P2₁/c (Monoclinic)P2₁2₁2₁ (Orthorhombic)Pyrazolones favor centrosymmetric dimers; Isoxazolones favor helical chains.[1]
Comparison 2: Effect of N-Substitution (Lattice Energy)

Data derived from 1-phenyl-3-methyl-5-pyrazolone derivatives [1, 2].

N-SubstituentCrystal SystemDensity (

)
Packing Motif (Supramolecular Synthon)
N-H (Unsubstituted) Monoclinic1.32 g/cm³Linear chains (Catemers) driven by N-H...O bonds.
N-Methyl Triclinic (P-1)1.35 g/cm³Discrete dimers. Methyl group disrupts long-range H-bonding.
N-Phenyl Orthorhombic (Pbca)1.41 g/cm³Herringbone Packing. Strong

interactions stabilize the lattice, increasing density and stability.

Technical Note: The N-Phenyl substitution (common in Edaravone analogs) significantly increases lattice energy due to the T-shaped


-stacking between the phenyl ring and the pyrazole core, a feature absent in N-alkyl derivatives.

Part 3: Experimental Protocol for Single Crystal Growth

Growing diffraction-quality crystals of these carboxylic acids is challenging due to their high solubility in polar solvents and tendency to form microcrystalline powders.

Validated Protocol: pH-Controlled Slow Evaporation

Objective: Obtain single crystals >0.2mm suitable for SC-XRD.

  • Synthesis: Condense the appropriate hydrazine with a

    
    -keto ester (e.g., diethyl oxalacetate for carboxylic acid derivatives) in ethanol [3].
    
  • Isolation: Filter the precipitate. Do not recrystallize immediately.

  • Solvent Selection:

    • Primary Solvent: DMSO or DMF (High solubility).[1]

    • Anti-solvent:[1] Water or Ethanol.

  • The "Acid-Trick":

    • Pyrazolone carboxylic acids often form zwitterions that prevent orderly stacking.

    • Step: Add 1-2 drops of 0.1M HCl to the solution. This protonates the carboxylate, forcing the molecule into a neutral state and promoting H-bond dimerization (Synthon V) [4].

  • Crystallization:

    • Dissolve 20mg of compound in 1mL warm DMSO.

    • Place in a small vial.

    • Place this vial inside a larger jar containing 5mL Ethanol (Vapor Diffusion).

    • Seal and leave undisturbed at 20°C for 5-7 days.

CrystalProtocol Raw Crude Solid Dissolve Dissolve in DMSO (Warm) Raw->Dissolve Acidify Add 0.1M HCl (Protonate COO-) Dissolve->Acidify Prevent Zwitterion Diffusion Vapor Diffusion (vs. Ethanol) Acidify->Diffusion Harvest Harvest Crystals (Check under Polarizer) Diffusion->Harvest 5-7 Days

Figure 2: Vapor diffusion workflow optimized for protonated pyrazolone carboxylic acids.

Part 4: Supramolecular Synthons Analysis[3]

In the solid state, N-substituted pyrazolone carboxylic acids do not pack randomly. They follow specific "supramolecular rules" or synthons.[2]

The Competition: Homosynthon vs. Heterosynthon

When analyzing your X-ray data, look for these two competing patterns:

  • Pyrazolone Homosynthon (

    
    ): 
    
    • Two pyrazolone rings form a dimer via N-H...O bonds.[3]

    • Prevalence:[1][4][5] Common in non-acidic derivatives.

  • Acid-Pyrazolone Heterosynthon:

    • The carboxylic acid donor (OH) binds to the pyrazolone nitrogen (acceptor).[1]

    • Prevalence:[1][4][5]Dominant in carboxylic acid derivatives. The acid group is a stronger donor than the pyrazolone NH.

    • Consequence: This disrupts the standard dimer, often leading to helical chains or layer structures, which improves solubility profiles compared to the highly insoluble dimers [5].[1]

References

  • Loh, W. S., et al. (2013).[1] Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396.[1][6] Link

  • Holzer, W., & Hahn, G. (2003).[1] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. Link[1]

  • Venkatesan, K., et al. (2025).[1][7] Enzyme-Catalysed Multicomponent Reactions (MCRs) for the Green Synthesis of Bioactive Heterocycles. ResearchGate.[2][8][9][10] Link

  • Bis, J. A., & Zaworotko, M. J. (2005).[1] The Role of Supramolecular Synthons in the Design of Cocrystals. Crystal Growth & Design. Link[1]

  • Mukherjee, A., & Desiraju, G. R. (2014).[1] Supramolecular Synthons in Crystal Engineering: A New Organic Synthesis. Chemical Reviews. Link[1]

Sources

A Comparative Guide to Reference Standards for Purity Assessment of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of any chemical entity is a critical attribute that directly influences its safety and efficacy. This guide provides an in-depth comparison of reference standards and analytical methodologies for the purity determination of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, a key structural motif in medicinal chemistry. As a Senior Application Scientist, my objective is to offer not just protocols, but a comprehensive understanding of the principles and practical considerations that underpin the selection of an appropriate reference standard and analytical technique.

The Central Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[1] In the pharmaceutical industry, reference standards are the cornerstone of quality control, ensuring the identity, strength, purity, and quality of drug substances and products.[2] The qualification of a reference standard is a rigorous process involving a battery of analytical tests to confirm its structure and assess its purity.[3]

For a molecule like 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, where official pharmacopeial monographs may not be readily available, the establishment of a well-characterized in-house primary or secondary reference standard is paramount.[2][4] This in-house standard becomes the yardstick against which all production batches are measured.

Orthogonal Approaches to Purity Determination: A Comparative Analysis

To ensure the highest level of confidence in a purity assessment, it is best practice to employ orthogonal analytical techniques – methods that rely on different physicochemical principles. For 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, the two most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[5] It is a highly sensitive method capable of detecting and quantifying trace impurities.[6]

Causality in Experimental Choices for HPLC:

  • Reverse-Phase Chromatography: For a molecule with the polarity of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, a reverse-phase HPLC method, typically utilizing a C18 column, is the logical choice. The nonpolar stationary phase will retain the analyte, and a polar mobile phase will elute it, allowing for the separation of impurities with different polarities.

  • Mobile Phase Selection: A typical mobile phase would consist of an aqueous component (often with a pH-modifying agent like trifluoroacetic acid to ensure consistent ionization of the carboxylic acid) and an organic modifier like acetonitrile or methanol. The gradient of the organic modifier is optimized to achieve the best separation of the main peak from all potential impurities.

  • UV Detection: The aromatic nature of the molecule makes UV detection a suitable and robust choice. The detection wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Absolute Purity

qNMR has emerged as a primary analytical method for the direct measurement of analyte concentration and purity.[1][5] Unlike HPLC, which provides a relative purity based on peak area percentages, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[5][7]

Causality in Experimental Choices for qNMR:

  • Choice of Internal Standard: The internal standard is a critical component of the qNMR experiment. It must be a high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte's signals. For 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, suitable internal standards could include maleic acid or dimethyl sulfone.

  • Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the internal standard is required. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for polar molecules.

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial. This allows for complete relaxation of the nuclei between pulses, ensuring that the signal intensity is directly proportional to the number of nuclei.[8]

Performance Comparison: HPLC vs. qNMR

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Comparative method based on separation and detection.Direct, primary method based on signal intensity proportional to molar concentration.[5]
Accuracy High, but can be influenced by the response factors of impurities.High, as it provides an absolute purity value.[5]
Precision Very good, with low relative standard deviation (RSD).Excellent, typically with low RSD.[9]
Selectivity High, based on chromatographic separation.High, based on distinct resonance signals. Can be challenging with overlapping signals.
Sensitivity Very high, capable of detecting trace impurities in the ppm range.Lower than HPLC, typically suitable for quantifying impurities at levels of 0.1% and above.
Reference Standard Requires a well-characterized reference standard of the analyte for quantification.Can determine purity without a specific reference standard of the analyte by using a certified internal standard.[8]
Throughput Higher, with typical run times of 20-30 minutes per sample.Lower, especially when long relaxation delays are required for accuracy.[8]
Sample Consumption Low (micrograms).Higher (milligrams).[8]
Destructive Yes.No, the sample can be recovered.[8]

Experimental Protocols

HPLC Purity Determination of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid

1. Materials and Reagents:

  • 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Integrate the peaks in the chromatograms.

  • Calculate the purity of the sample by area normalization, assuming equal response factors for all impurities.

Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Ref. Std. Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC Purity Analysis Workflow.

qNMR Purity Determination of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid

1. Materials and Reagents:

  • 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid sample

  • Certified internal standard (e.g., Maleic Acid, >99.5% purity)

  • DMSO-d6

2. NMR Spectrometer Parameters (400 MHz):

  • Pulse Program: Standard single-pulse experiment

  • Relaxation Delay (d1): 30 seconds

  • Number of Scans: 16

  • Temperature: 25 °C

3. Sample Preparation:

  • Accurately weigh approximately 15 mg of the sample and 10 mg of the internal standard into an NMR tube.

  • Add approximately 0.75 mL of DMSO-d6.

  • Ensure complete dissolution.

4. Analysis:

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Diagram of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation Weigh Accurately Weigh Sample & Internal Std. Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire 1H Spectrum (long d1) Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Analyte & Std. Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: qNMR Purity Analysis Workflow.

Conclusion: An Integrated Approach to Purity Assessment

Both HPLC and qNMR are powerful techniques for the purity determination of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid. While HPLC excels in routine quality control due to its high sensitivity and throughput, qNMR offers the distinct advantage of being a primary analytical method that can provide an absolute purity value without the need for a specific reference standard of the analyte.[8][10] For the comprehensive characterization of a reference standard and for investigations into purity discrepancies, a dual approach utilizing both HPLC and qNMR is highly recommended. This orthogonal strategy provides the highest level of confidence in the quality and purity of this important chemical entity.

References

  • BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
  • SynThink. (n.d.). Pharmaceutical Reference Standards: The Epitome of Analytical Precision.
  • Intertek. (n.d.). Reference Standard Materials Program.
  • USP. (n.d.). Purity by Absolute qNMR Instructions.
  • BenchChem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
  • Almac. (n.d.). QNMR – a modern alternative to HPLC.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • PharmaRegulatory.in. (n.d.). Reference Standards & Characterization.
  • PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • Eurofins. (n.d.). The ABC's of Reference Standard Management.
  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC.
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from Pharmacognosy Institute (PHCI) website.
  • YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • PubChem. (n.d.). Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, ethyl ester.
  • GSRS. (n.d.). 4-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID.
  • PMC. (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.
  • ResearchGate. (n.d.). (PDF) Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • PMC. (2018, May 14). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations.
  • U.S. EPA. (n.d.). Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- - Substance Details.
  • Sigma-Aldrich. (n.d.). n-(5-oxo-1-(4-phenoxyphenyl)-4,5-dihydro-1h-pyrazol-3-yl)benzamide.
  • PubChemLite. (n.d.). 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1h-pyrazol-4-yl)azo]benzoic acid.
  • PubChem. (n.d.). 2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoic acid.
  • PMC. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
  • PubMed. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria.
  • MDPI. (2021, December 8). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds extends beyond their synthesis and application; it is a matter of paramount importance for ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid, a compound often utilized in pharmaceutical research. By adhering to these procedures, you can mitigate risks and ensure compliance with regulatory standards.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. Given the irritant nature of analogous compounds, appropriate PPE must be worn at all times to prevent exposure.

Recommended PPE:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential.

  • Body Protection: A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

II. Waste Characterization and Segregation

Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[2][3] 4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid waste should be categorized as follows:

  • Solid Waste: This includes the pure compound, contaminated lab supplies (e.g., weighing paper, gloves, and paper towels), and any reaction byproducts.

  • Liquid Waste: This category encompasses solutions containing the compound, as well as the first rinse of any contaminated glassware.[4]

Key Segregation Principles:

  • Do not mix with incompatible materials. [4]

  • Keep solid and liquid waste streams separate.

  • Aqueous and organic solvent waste must be collected in distinct containers. [4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A 4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid Waste B Solid Waste (Pure compound, contaminated consumables) A->B C Liquid Waste (Solutions, first rinse of glassware) A->C D Designated Solid Hazardous Waste Container B->D E Designated Liquid Hazardous Waste Container C->E F Store in a cool, dry, well-ventilated area D->F E->F G Arrange for pickup by a licensed hazardous waste disposal service F->G

Caption: Decision workflow for the disposal of 4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid.

III. Step-by-Step Disposal Procedures

1. Solid Waste Disposal:

  • Step 1: Container Selection: Use a designated, leak-proof container that is compatible with the chemical. The container must be in good condition and have a secure lid.[2]

  • Step 2: Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid," and the approximate quantity.

  • Step 3: Collection: Carefully transfer all solid waste into the designated container. Minimize dust generation during this process.[5]

  • Step 4: Storage: Keep the waste container closed except when adding waste.[4] Store it in a designated satellite accumulation area within the laboratory.

2. Liquid Waste Disposal:

  • Step 1: Container Selection: Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste.

  • Step 2: Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the full chemical name, the solvent system (e.g., "in Ethanol"), and the approximate concentration and volume.

  • Step 3: Collection: Pour liquid waste carefully into the container, avoiding splashes. The first rinse of any contaminated glassware should also be collected as hazardous waste.[4]

  • Step 4: pH Consideration: For aqueous solutions, do not attempt to neutralize the waste unless you are trained to do so and have the appropriate facilities.[6] Improper neutralization can generate heat and pressure.

  • Step 5: Storage: Keep the liquid waste container securely capped and stored in secondary containment to prevent spills.[4]

IV. Spill Management

In the event of a spill, the following procedures should be followed:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

    • For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.[5]

    • For liquid spills, use absorbent pads to collect the material.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) office.

    • Prevent entry into the affected area.

V. Final Disposal

The ultimate disposal of 4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid waste must be conducted through a licensed hazardous waste disposal company.[2] It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[4][7] Your institution's EHS office will have established procedures for the collection and disposal of chemical waste.

Summary of Key Information

Parameter Guideline
Chemical Name 4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid
Assumed Hazards Irritant (based on structural analogs)
PPE Safety goggles, chemically resistant gloves, lab coat
Waste Segregation Separate solid and liquid waste; do not mix with other chemicals
Solid Waste Container Labeled, leak-proof, compatible container
Liquid Waste Container Labeled, leak-proof, compatible container with secondary containment
Disposal Method Collection by a licensed hazardous waste disposal service
Spill Cleanup Use appropriate absorbent materials; collect all cleanup materials as hazardous waste

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and your EHS office for any questions or concerns.

References

  • Daniels Health. (2025, May 21).
  • Benchchem.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • American Chemical Society.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • Vanderbilt University Medical Center.
  • Cole-Parmer. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, 98+% MSDS.
  • Alpha Resources. (2021, February 19). BENZOIC ACID SDS.
  • Fisher Scientific. (2012, May 1).
  • Fisher Scientific. (2012, May 1).
  • Environmental Protection Agency. Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- - Substance Details.
  • Carl ROTH.
  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
  • Global Substance Registration System. 4-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • ACS Publications - American Chemical Society. Sustainable Recycling of Benzoic Acid Production Waste.
  • Sigma-Aldrich. (2024, September 6).
  • P2 InfoHouse.
  • Cornell University. Chapter 7 - Management Procedures For Specific Waste Types.
  • Flinn Scientific.
  • PubChem. Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, ethyl ester.
  • PubMed.
  • MDPI.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.

Sources

Navigating the Safe Handling of 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound incorporating both a pyrazolone and a benzoic acid moiety, represents a class of molecules with significant therapeutic potential. However, realizing this potential necessitates a foundational commitment to safety. This guide provides a detailed operational plan for the safe handling and disposal of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our approach is grounded in a thorough risk assessment, ensuring that every procedural recommendation is backed by scientific rationale to protect laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the Compound

A close structural analog, 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (CAS 60875-16-3), is classified as an irritant.[1] The warning associated with this compound indicates that it causes respiratory tract, eye, and skin irritation.[1] Benzoic acid itself is also known to cause serious eye damage and skin irritation.[2][3][4] Given the solid, powdered nature of these compounds, airborne dust generation is a primary route of exposure.[1][5][6]

Therefore, we must operate under the assumption that 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is, at a minimum:

  • A skin irritant.

  • A serious eye irritant.

  • A respiratory tract irritant.

The workflow for handling this compound can be broken down into key stages, each with its own risk profile that dictates the necessary level of protection.

HazardWorkflow cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal Weighing Weighing solid compound Dissolving Dissolving in solvent Weighing->Dissolving Risk: Dust inhalation, skin/eye contact Reaction Performing reaction Dissolving->Reaction Risk: Splashes Workup Aqueous workup/extraction Reaction->Workup Risk: Splashes, aerosols Cleaning Cleaning glassware Workup->Cleaning Risk: Contact with residues Disposal Waste disposal Cleaning->Disposal Risk: Handling contaminated waste

Caption: Risk assessment workflow for handling the target compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Based on the risk assessment, a comprehensive PPE strategy is required. The following sections detail the minimum PPE requirements for handling 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid.

Primary Engineering Controls

Before discussing PPE, it is crucial to emphasize that PPE is the last line of defense. The primary method for controlling exposure should always be engineering controls. All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[6]

Eye and Face Protection

Minimum Requirement: Safety glasses with side shields are mandatory for all laboratory work.

Enhanced Protection: Due to the risk of serious eye irritation from dust or splashes, the use of chemical splash goggles is strongly recommended, especially when handling the solid or preparing solutions.[3][6] A face shield, worn in conjunction with safety goggles, should be used when there is a significant risk of splashing, such as during transfers of larger volumes or vigorous mixing.

Skin and Body Protection

Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.

Gloves: The selection of appropriate gloves is critical. No single glove material is impervious to all chemicals. For 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, a dual-gloving approach is recommended to provide robust protection.

  • Inner Glove: A standard nitrile examination glove provides a good first layer of protection against incidental contact.

  • Outer Glove: The choice of the outer glove should be based on chemical compatibility data for benzoic acid and the solvents being used.

Glove MaterialResistance to Benzoic AcidGeneral Recommendations & Limitations
Nitrile Fair to Poor[7][8]Suitable for incidental splash protection but should be changed immediately upon contact. Not recommended for prolonged immersion.
Neoprene GoodOffers good resistance to acids, alkalis, and organic solvents, making it a reliable choice for outer protection.[9]
Butyl Rubber ExcellentProvides superior protection against a wide range of corrosive acids, ketones, and esters.[9] Ideal for handling concentrated solutions or during spill cleanup.
Vinyl (PVC) Excellent[7]Good for handling acids but may have poor resistance to organic solvents used to dissolve the compound.

Recommendation: For routine handling, a double layer of nitrile gloves may be sufficient, provided they are changed frequently and immediately upon any known contact. For procedures with a higher risk of exposure or when using aggressive organic solvents, wearing neoprene or butyl rubber gloves over an inner nitrile glove is the advised protocol.

Glove Discipline:

  • Inspect: Always inspect gloves for any signs of degradation or punctures before use.

  • Donning: Wash and dry hands before putting on gloves.

  • Doffing: Remove gloves without touching the outer surface with bare skin.

  • Disposal: Dispose of used gloves in the appropriate solid chemical waste stream. Never reuse disposable gloves.

Respiratory Protection

Standard Operations: When working in a properly functioning chemical fume hood, respiratory protection is generally not required.

Situations Requiring Respiratory Protection:

  • Spill Cleanup: In the event of a significant spill outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly.

  • Weighing Large Quantities: If weighing large amounts of the solid where dust generation is unavoidable.

While there is no specific Occupational Exposure Limit (OEL) for 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, the American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) for benzoic acid of 0.5 mg/m³ as an 8-hour time-weighted average (TWA) for inhalable fraction and vapor to minimize eye and respiratory irritation.[10] If there is a potential to exceed this limit, respiratory protection is necessary.

Recommended Respirator: A NIOSH-approved N95 dust mask or a half-mask respirator with P100 particulate filters should be used to protect against airborne dust.[3]

Operational and Disposal Plans

A self-validating safety protocol integrates procedural steps with the rationale behind them, ensuring a deep understanding and adherence to best practices.

Step-by-Step Handling Protocol
  • Preparation:

    • Action: Designate a specific area within a chemical fume hood for handling the compound.

    • Rationale: Confines any potential contamination to a controlled and ventilated space.

    • Action: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and PPE before handling the chemical.

    • Rationale: Minimizes movement in and out of the designated area, reducing the risk of spreading contamination.

  • Weighing:

    • Action: Don all required PPE (lab coat, double gloves, safety goggles).

    • Rationale: Establishes a protective barrier before any potential exposure.

    • Action: Carefully weigh the solid compound on a weigh boat or directly into a tared vessel inside the fume hood. Use gentle movements to minimize dust generation.

    • Rationale: Direct handling of the solid poses the highest risk of aerosolization and inhalation.

  • Dissolution and Reaction:

    • Action: Add solvent to the solid in the fume hood. If necessary, gently swirl or stir to dissolve.

    • Rationale: Wetting the powder eliminates the risk of dust inhalation.

    • Action: Keep all reaction vessels capped or covered to the extent possible during the reaction.

    • Rationale: Prevents the release of vapors or aerosols.

  • Post-Reaction and Cleanup:

    • Action: Quench the reaction and perform any workup procedures within the fume hood.

    • Rationale: Post-reaction mixtures may still contain hazardous materials.

    • Action: Decontaminate all surfaces in the fume hood with an appropriate solvent and wipe clean.

    • Rationale: Ensures the removal of residual chemical contamination.

Disposal Plan

Proper segregation and disposal of chemical waste are paramount for laboratory and environmental safety.

DisposalPlan cluster_waste_streams Waste Generation cluster_containers Waste Segregation & Collection cluster_final Final Disposal SolidWaste Solid Waste (Contaminated gloves, weigh boats, paper towels) SolidContainer Labeled Solid Chemical Waste Bin SolidWaste->SolidContainer LiquidWaste Liquid Waste (Reaction mixtures, solvent rinses) LiquidContainer Labeled Liquid Chemical Waste Container LiquidWaste->LiquidContainer SharpsWaste Contaminated Sharps (Needles, broken glass) SharpsContainer Puncture-Proof Sharps Container SharpsWaste->SharpsContainer EHS Arrange pickup by Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: Waste disposal workflow for the target compound.

Step-by-Step Disposal Protocol:

  • Solid Waste:

    • Items: Contaminated gloves, weigh boats, paper towels, and any residual solid compound.

    • Procedure: Place all solid waste into a designated, clearly labeled, and sealed container for solid chemical waste.[11]

    • Rationale: Prevents the release of chemical dust into the environment and avoids cross-contamination with other waste streams.

  • Liquid Waste:

    • Items: Unused solutions, reaction mixtures, and solvent rinses from glassware.

    • Procedure: Collect all liquid waste in a compatible, sealed, and clearly labeled liquid waste container. Do not pour this chemical down the drain.[11]

    • Rationale: Municipal water treatment systems are not equipped to handle such chemical waste, and this prevents environmental contamination.

  • Glassware Decontamination:

    • Procedure: Rinse all contaminated glassware with a small amount of an appropriate solvent (e.g., ethanol or acetone) and collect the rinsate in the designated liquid waste container. Subsequently, wash the glassware with soap and water.

    • Rationale: Ensures that trace amounts of the chemical are captured in the waste stream before the glassware is returned to general use.

  • Final Disposal:

    • Procedure: Store all waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department for final disposal.

    • Rationale: Ensures that hazardous waste is handled and disposed of in compliance with all local, state, and federal regulations.

By adhering to this comprehensive guide, researchers can confidently handle 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, minimizing personal exposure and ensuring environmental responsibility, thereby fostering a culture of safety and scientific integrity within the laboratory.

References

  • National Institute of Standards and Technology (NIST). (2015). Safety Data Sheet - Benzoic Acid. Retrieved from [Link]

  • Michigan Department of Environment, Great Lakes, and Energy. (2024). Screening Level for Benzoic acid (CAS # 65-85-0). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • USA B2B Marketplace. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-5-Pyrazolone, 97%. Retrieved from [Link]

  • Scholar Chemistry. (2009). Material Safety Data Sheet - Benzoic Acid. Retrieved from [Link]

  • American Conference of Governmental Industrial Hygienists (ACGIH). (n.d.). BENZOIC ACID AND ALKALI BENZOATES. Retrieved from [Link]

  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]

  • Cole-Parmer. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, 98+%. Retrieved from [Link]

  • Meta-Sci. (n.d.). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR 721.11432 -- Halogenated benzoic acid (generic) (P-19-93). Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone). Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- - Substance Details. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Global Industrial. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Benzene - IDLH. Retrieved from [Link]

  • Flottec, LLC. (2020). Safety Data Sheet - Sodium Alkyl Xanthate. Retrieved from [Link]

  • Canadian Agency for Drugs and Technologies in Health. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]

  • Redox. (2023). Safety Data Sheet Sodium Isobutyl Xanthate (SIBX). Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). PPE for Health Care Workers Who Work with Hazardous Drugs. Retrieved from [Link]

  • Axis Mineral Services. (2014). Xanthate Safety Data Sheet. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • 7D Holdings. (n.d.). Sodium isobutyl xanthate (SIBX) Safety Data Sheet. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.